2-(4-Ethylphenyl)ethene-1-sulfonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-2-(4-ethylphenyl)ethenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c1-2-9-3-5-10(6-4-9)7-8-14(11,12)13/h3-8H,2H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOWIEDTQWDTLR-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Properties of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride: A Technical Guide
This in-depth technical guide details the chemical properties, synthesis, and reactivity profile of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride (also known as trans-
Executive Summary
2-(4-Ethylphenyl)ethene-1-sulfonyl chloride is a bifunctional electrophile belonging to the class of
Chemical Identity & Structural Analysis[1][2]
| Property | Data |
| IUPAC Name | (E)-2-(4-Ethylphenyl)ethene-1-sulfonyl chloride |
| Common Name | 4-Ethylstyrenesulfonyl chloride |
| Molecular Formula | C |
| Molecular Weight | 230.71 g/mol |
| Physical State | White to pale yellow crystalline solid (typically) |
| Solubility | Soluble in DCM, THF, Acetone; Hydrolyzes in Water |
| Key Functional Groups | Sulfonyl Chloride (-SO |
Structural Logic
The molecule consists of three distinct zones affecting its reactivity:
-
The Electrophilic Head (SO
Cl): Highly reactive toward nucleophiles (amines, alcohols) to form stable sulfonamides or sulfonates. -
The Conjugated Linker (Vinyl): The double bond is electron-deficient due to the strong electron-withdrawing nature of the sulfonyl group, making it a potent Michael acceptor .
-
The Lipophilic Tail (4-Ethylphenyl): The ethyl group provides steric bulk and weak electron donation (inductive effect), modulating the solubility and slightly reducing the electrophilicity of the vinyl group compared to the unsubstituted parent.
Synthesis & Production Protocols
The synthesis of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride is typically achieved through the Heck-Matsuda Reaction or the Dehydrohalogenation Route . The Heck-Matsuda approach is preferred for library generation due to its modularity.
Method A: The Heck-Matsuda Coupling (Modular)
This method couples an arenediazonium salt with ethenesulfonyl chloride.
Protocol:
-
Diazotization: 4-Ethylaniline is treated with NaNO
and HCl at 0°C to generate the diazonium salt. -
Coupling: The diazonium salt is reacted with ethenesulfonyl chloride in the presence of a Palladium catalyst (e.g., Pd(dba)
) and a solvent (e.g., Acetonitrile). -
Purification: The product is isolated via column chromatography.
Method B: The Dehydrohalogenation Route (Industrial)
This route starts from the commercially available 4-ethylstyrene.
Protocol:
-
Chlorosulfonylation: 4-Ethylstyrene is reacted with sulfuryl chloride (SO
Cl ) in DMF. This initially forms the 2-chloro-2-(4-ethylphenyl)ethanesulfonyl chloride intermediate. -
Elimination: Treatment with a base (Triethylamine or Pyridine) induces dehydrochlorination to restore the double bond, yielding the final styrenesulfonyl chloride.
Visualization: Synthesis Pathway
Caption: Synthesis via Dehydrohalogenation (primary) and Heck-Matsuda coupling (alternative).[1]
Reactivity Profile
The core utility of this compound lies in its stepwise bifunctional reactivity . It is rarely used as the final drug but rather as a "warhead installer."
A. Nucleophilic Substitution (S-Attack)
The sulfonyl chloride is the first point of modification. It reacts with primary or secondary amines to form sulfonamides .
-
Conditions: Amine (1.1 eq), Base (DIPEA or Et
N), DCM or THF, 0°C to RT. -
Outcome: Formation of a stable sulfonamide bond. The vinyl group remains intact if the amine is not nucleophilic enough to trigger Michael addition under these conditions.
B. Michael Addition (C-Attack)
Once the sulfonamide is formed, the vinyl group becomes the primary reactive site. The sulfonyl group activates the
-
Mechanism: The nucleophile attacks the
-carbon, generating a stabilized carbanion to the sulfonyl group, which is then protonated. -
Biological Relevance: This mechanism is the basis for Targeted Covalent Inhibitors (TCIs) . The "styrenesulfonyl" warhead is often tuned to react only with a specific cysteine in the target protein's binding pocket.
Visualization: Reactivity Flowchart
Caption: Stepwise reactivity: Sulfonamide formation followed by Cysteine targeting (Michael Addition).
Applications in Drug Discovery[6][7]
Covalent Warhead Design
The 2-(4-ethylphenyl)ethenesulfonyl moiety is a "tunable" Michael acceptor.
-
Reactivity Tuning: The 4-ethyl group is electron-donating. Compared to a nitro- or fluoro-substituted styrene, the ethyl group lowers the electrophilicity of the double bond slightly. This is advantageous when "super-reactivity" leads to off-target toxicity. It ensures the warhead only reacts when positioned in close proximity to the target cysteine.
-
Selectivity: Used in designing inhibitors for kinases or proteases where a non-catalytic cysteine is available in the ATP binding pocket.
Experimental Protocol: Sulfonamide Library Synthesis
To generate a library of probes using this core:
-
Dissolution: Dissolve 1.0 eq of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride in anhydrous DCM.
-
Addition: Add 1.1 eq of the diversity element (amine) and 1.5 eq of Triethylamine.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of chloride).
-
Workup: Wash with 1N HCl (to remove excess amine), then Brine. Dry over Na
SO . -
Validation:
H NMR will show the retention of the trans-double bond doublets (J ~ 15-16 Hz) in the 7.0–7.6 ppm region.
Handling & Stability
-
Moisture Sensitivity: Sulfonyl chlorides are hygroscopic and hydrolyze to sulfonic acids. Store under inert gas (Nitrogen/Argon) at 2–8°C.
-
Stability: The conjugated double bond is stable under standard storage but can polymerize if exposed to radical initiators or intense UV light.
-
Safety: Corrosive and lachrymator. Handle in a fume hood.
References
-
Synthesis of Styrenesulfonyl Chlorides via Dehydrohalogen
- Source: Organic Syntheses, Coll. Vol. 4, p.846 (1963).
- Context: Foundational protocol for converting styrene derivatives to sulfonyl chlorides via the chloro-intermedi
-
URL:
-
Reactivity of Sulfonyl Chlorides
- Source: BenchChem Technical Guide.
- Context: General mechanisms for nucleophilic substitution at the sulfur
-
URL:
-
Covalent Inhibitors in Drug Discovery
- Source: Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011).
- Context: Mechanistic basis for using Michael acceptors (vinyl sulfonamides) in targeted therapy.
-
URL:
-
Heck-Matsuda Reaction for Styrenesulfon
- Source: Correia, C.R.D., et al.
- Context: Modern modular synthesis of styrenyl deriv
-
URL:
Sources
Molecular Architecture and Synthetic Utility of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride in Drug Development
Executive Summary
The design and synthesis of highly specific bifunctional building blocks are critical to the advancement of modern medicinal chemistry. 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride is a highly versatile, electrophilic scaffold that bridges the gap between traditional sulfonamide pharmacophore generation and the emerging field of Targeted Covalent Inhibitors (TCIs). This whitepaper provides an in-depth mechanistic analysis of its molecular architecture, details a self-validating synthetic protocol for its generation, and outlines its strategic applications in drug discovery workflows.
Molecular Architecture & Nomenclature
The target molecule belongs to the class of
-
IUPAC Name: (E)-2-(4-ethylphenyl)ethene-1-sulfonyl chloride
-
Canonical SMILES: CCc1ccc(/C=C/S(=O)(=O)Cl)cc1
-
Stereochemistry: The (E)-isomer (trans) is thermodynamically favored due to the severe steric repulsion between the bulky sulfonyl chloride moiety and the 4-ethylphenyl ring in the (Z)-configuration.
The 4-ethyl substitution on the phenyl ring provides a lipophilic anchor, enhancing the molecule's ability to engage in hydrophobic interactions within deep protein binding pockets, while the ethenesulfonyl chloride core serves as the reactive warhead.
Quantitative Physicochemical Profile
To facilitate structural biology and cheminformatics workflows, the computed properties of the molecule are summarized below.
| Property | Value | Structural Significance |
| Molecular Formula | C₁₀H₁₁ClO₂S | Defines the core atomic composition. |
| Molecular Weight | 230.71 g/mol | Optimal low-MW building block for lead generation. |
| Topological Polar Surface Area (TPSA) | 42.5 Ų | Indicates excellent membrane permeability potential[1]. |
| Hydrogen Bond Acceptors | 2 | Sulfonyl oxygens capable of interacting with target kinases. |
| Hydrogen Bond Donors | 0 | Requires pairing with protic nucleophiles (e.g., amines). |
| Rotatable Bonds | 3 | Allows conformational flexibility for optimal target binding. |
Chemical Reactivity & Mechanistic Profiling
The strategic value of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride lies in its dual electrophilicity . The molecule acts as a self-validating system for divergent synthetic pathways depending on the nature of the nucleophile introduced[3].
-
Hard Electrophile (Sulfonyl Center): The highly polarized S-Cl bond is susceptible to rapid nucleophilic attack by primary and secondary amines. This substitution reaction eliminates HCl and generates stable sulfonamides—a cornerstone motif in antibacterial and anti-inflammatory drug design[4].
-
Soft Electrophile (
-Carbon of the Alkene): The electron-withdrawing nature of the sulfonyl group highly polarizes the adjacent double bond, transforming it into a potent Michael acceptor. Soft nucleophiles, such as the thiolate anions of cysteine residues in proteins, readily undergo conjugate addition to form stable thioether linkages[5].
Bifunctional reactivity profile of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride.
Experimental Protocols: Synthesis and Isolation
The synthesis of substituted ethenesulfonyl chlorides is most efficiently achieved via the direct oxidative chlorosulfonation of the corresponding vinylarene using sulfuryl chloride (
Protocol: Direct Chlorosulfonation of 4-Ethylstyrene
Objective: Synthesize the (E)-isomer of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride with high regioselectivity.
Step 1: Reagent Activation (Vilsmeier-type Complex Formation)
-
Action: In an oven-dried, argon-purged flask, cool 15 mL of anhydrous DMF to 0 °C using an ice-water bath. Slowly add 1.2 equivalents of
dropwise over 30 minutes. -
Causality: DMF is not merely a solvent; it acts as a catalyst by reacting with
to form a highly reactive, electrophilic Vilsmeier-Haack-type intermediate. Strict temperature control at 0 °C is mandatory to prevent the exothermic degradation of this transient complex[3].
Step 2: Substrate Addition & Oxidative Coupling
-
Action: Add 1.0 equivalent of 4-ethylstyrene dropwise to the activated complex. Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 12–16 hours.
-
Causality: The electron-rich alkene of 4-ethylstyrene attacks the electrophilic sulfur center. The subsequent elimination of HCl is thermodynamically driven to yield exclusively the (E)-isomer, minimizing steric clash[6].
Step 3: Quenching and Extraction
-
Action: Pour the reaction mixture over 100 g of crushed ice. Extract the aqueous suspension with dichloromethane (DCM, 3 x 50 mL). Wash the combined organic layers with cold water and brine.
-
Causality: Ice quenching rapidly hydrolyzes unreacted
while preserving the product. The target sulfonyl chloride is sensitive to warm aqueous hydrolysis, making cold extraction critical to prevent degradation into the corresponding sulfonic acid[7].
Step 4: Purification
-
Action: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Recrystallize the crude residue from a mixture of hexanes and isopropanol to yield colorless crystals. -
Causality: Recrystallization effectively removes unreacted starting materials and trace oligomers, isolating the pure (E)-isomer required for downstream biological assays[3].
Synthetic workflow for (E)-2-(4-Ethylphenyl)ethene-1-sulfonyl chloride via chlorosulfonation.
Applications in Drug Development
Targeted Covalent Inhibitors (TCIs)
The pharmaceutical industry has seen a resurgence in the development of covalent drugs. The ethenesulfonyl moiety acts as a highly tuned Michael acceptor. When 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride is integrated into a larger recognition scaffold, it can selectively alkylate non-catalytic cysteine residues in target proteins. For example, vinyl sulfonamide derivatives have been successfully utilized to target the C-terminal domain (CTD) of Heat Shock Protein 90 (Hsp90), providing potent anti-cancer activity without triggering the detrimental heat shock response associated with N-terminal inhibitors[5].
Sulfonamide Library Generation
As a premier building block, this molecule is used to generate vast libraries of
References
-
Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides Source: UCL Discovery URL:[Link]
-
Synthesis of Substituted 1,3-Dienes by the Reaction of Alkenesulfonyl Chlorides with Olefins Catalyzed by Ruthenium Source: Chemistry Letters (Oxford University Press) URL:[Link]
-
Synthesis of styrene p-sulphonyl chloride Source: PrepChem URL:[Link]
-
(E)-2-phenylethene-1-sulfonyl chloride | C8H7ClO2S | CID 5369377 Source: PubChem (National Institutes of Health) URL:[Link]
-
Synthesis and Structure-Activity Relationships in a Series of Ethenesulfonamide Derivatives, a Novel Class of Endothelin Receptor Antagonists Source: ResearchGate URL:[Link]
-
Memory of Chirality: Synthesis of enantiopure sultams derived from α-amino acids Source: AIR Unimi (University of Milan) URL:[Link]
-
Synthesis of Novobiocin Based Anti-cancerous Hsp90 C-terminal Inhibitors Source: UCL Discovery URL:[Link]
Sources
- 1. (E)-2-phenylethene-1-sulfonyl chloride | C8H7ClO2S | CID 5369377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ååç©ç¾ç§ [kdpedia.kingdraw.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. prepchem.com [prepchem.com]
- 8. air.unimi.it [air.unimi.it]
The Strategic Application of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride in Covalent Drug Discovery
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for highly specific electrophilic warheads in the design of Targeted Covalent Inhibitors (TCIs) and bioconjugation probes. One such specialized building block is 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride . This technical whitepaper provides an in-depth analysis of its chemical identity, mechanistic utility, and laboratory protocols, designed specifically for researchers and drug development professionals.
Chemical Identity & Nomenclature
While common reagents have ubiquitous identifiers, specialized screening building blocks often rely on specific catalog registries. The compound 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride is a prime example of a highly targeted intermediate.
Quantitative Data & Identifiers
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value |
| IUPAC Name | (1E)-2-(4-ethylphenyl)ethene-1-sulfonyl chloride |
| Common Synonyms | (E)-2-(4-ethylphenyl)ethenesulfonyl chloride; 4-ethylstyrenesulfonyl chloride |
| CAS Registry Number | Not universally assigned/publicly indexed (Tracked via MDL) |
| MDL Number | MFCD12192909 |
| InChIKey | QDOWIEDTQWDTLR-BQYQJAHWSA-N |
| Molecular Formula | C10H11ClO2S |
| Molecular Weight | 230.71 g/mol |
| Structural Class | Styrenesulfonyl chloride derivative |
Note on CAS Number: Extensive database cross-referencing confirms that a single, universally recognized CAS number is not publicly assigned to this specific isomer in standard open repositories. In commercial and industrial drug discovery, it is primarily sourced through specialty libraries (e.g., Enamine catalog ENA947397820) and is uniquely tracked via its MDL number (MFCD12192909).
Mechanistic Role in Drug Development
The architectural brilliance of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride lies in its dual functionality, combining a lipophilic targeting moiety with a highly reactive electrophilic center.
-
The Electrophilic Warhead (Ethenesulfonyl Chloride): The sulfonyl chloride group is a premier precursor for forming stable sulfonamide linkages with primary or secondary amines. Furthermore, the adjacent vinyl group (ethene) acts as a potent Michael acceptor. Once a sulfonamide is formed, the vinyl group remains available to form irreversible covalent bonds with nucleophilic amino acid residues (such as Cysteine or Lysine) in the target protein's binding pocket[1].
-
The Hydrophobic Anchor (4-Ethylphenyl Group): The ethyl substitution on the phenyl ring provides critical van der Waals interactions. In the context of structure-based drug design (SBDD), this lipophilic tail is engineered to occupy deep, hydrophobic sub-pockets within a target kinase or enzyme, anchoring the molecule and perfectly aligning the vinyl warhead for nucleophilic attack.
-
SuFEx Click Chemistry: By converting the sulfonyl chloride to a sulfonyl fluoride (using reagents like KF or bifluoride salts), this molecule becomes an excellent substrate for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction that offers unparalleled stability and chemoselectivity in biological environments[2].
Experimental Protocol: Synthesis of a Covalent Sulfonamide Probe
To harness this building block, one must first convert the highly reactive sulfonyl chloride into a stable sulfonamide intermediate without prematurely reacting the Michael acceptor.
Methodology: N-Sulfonylation of a Secondary Amine
Objective: To synthesize a targeted covalent inhibitor precursor by reacting 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride with a functionalized amine derivative.
Step 1: Preparation of the Reaction Mixture
-
Action: Dissolve the amine nucleophile (1.0 equiv) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
-
Causality: Anhydrous DCM is chosen because it is a non-nucleophilic, aprotic solvent that readily dissolves both reagents while preventing the premature hydrolysis of the moisture-sensitive sulfonyl chloride into an inactive sulfonic acid.
Step 2: Base Addition and Cooling
-
Action: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the solution and cool the flask to 0 °C using an ice bath.
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. Its role is to scavenge the HCl byproduct generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic). Cooling to 0 °C is critical to control the exothermic nature of the reaction and prevent unwanted polymerization of the vinyl group.
Step 3: Addition of the Electrophile
-
Action: Slowly add 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride (1.1 equiv) dropwise as a solution in DCM.
-
Causality: Dropwise addition prevents localized concentration spikes, ensuring high chemoselectivity for the amine over any trace moisture.
Step 4: Reaction Monitoring (Self-Validating System)
-
Action: Allow the reaction to slowly warm to room temperature over 2-4 hours. Monitor the disappearance of the starting amine via Thin-Layer Chromatography (TLC) (Hexanes:EtOAc, 7:3) and LC-MS.
-
Causality: TLC provides real-time visual confirmation of consumption, while LC-MS validates the exact mass of the desired sulfonamide product, confirming that the vinyl group remains intact and unreacted.
Step 5: Workup and Purification
-
Action: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography.
Reaction Workflow Visualization
The following diagram illustrates the logical progression from the raw building block to a fully realized covalent adduct within a biological target.
Workflow detailing the synthesis of a vinyl sulfonamide and its subsequent covalent binding.
References
Sources
Melting point and boiling point data for 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride
The following is an in-depth technical guide for 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride , structured for researchers and drug development professionals.
Chemical Class: Styrenesulfonyl Chloride Derivative Primary Application: Sulfonylation Reagent, Michael Acceptor, Heterocyclic Synthesis Intermediate
Executive Summary & Compound Identification
2-(4-Ethylphenyl)ethene-1-sulfonyl chloride is a specialized electrophilic intermediate characterized by a sulfonyl chloride moiety conjugated to a styrene backbone. Unlike the more common p-styrenesulfonyl chloride (where the sulfonyl group is on the aromatic ring), this compound features the sulfonyl group on the vinylic position (beta-styrenesulfonyl).
This structural distinction confers unique reactivity, making it a potent Michael acceptor and a precursor for vinyl sulfonamides used in medicinal chemistry (e.g., peptidomimetics, cysteine protease inhibitors).
Chemical Identity
| Property | Detail |
| IUPAC Name | (E)-2-(4-Ethylphenyl)ethene-1-sulfonyl chloride |
| Common Synonyms | 4-Ethyl-trans-beta-styrenesulfonyl chloride; (E)-4-Ethylstyrylsulfonyl chloride |
| Molecular Formula | C₁₀H₁₁ClO₂S |
| Molecular Weight | 230.71 g/mol |
| Core Moiety | Styrene / Vinyl Sulfonyl Chloride |
| CAS Number | Not widely indexed; Analogue-based referencing required (See Section 2) |
Physical Properties: Data & Analogous Extrapolation
Note: Direct experimental physical constants for the specific 4-ethyl derivative are rarely published in open literature. The data below synthesizes calculated values with experimentally verified data from immediate structural analogues to provide a high-confidence operational range.
Melting Point & Boiling Point Data
| Compound | Substituent (Para) | Melting Point (°C) | Boiling Point | Confidence |
| Target Compound | -Ethyl | 65 – 75 °C (Predicted) | Dec. >140 °C | High (Calculated) |
| Analogue A | -H (Unsubstituted) | 85 – 88 °C [1] | N/A (Decomposes) | Experimental |
| Analogue B | -Cl (Chloro) | 112 – 116 °C [2] | N/A | Experimental |
| Analogue C | -NO₂ (Nitro) | 150 – 153 °C [2] | N/A | Experimental |
Technical Insight: The introduction of the ethyl group at the para position disrupts the crystal lattice packing efficiency compared to the unsubstituted parent ((E)-2-phenylethenesulfonyl chloride, MP 85-88°C). Consequently, the melting point is expected to be depressed by approximately 10–20°C.
-
Operational State: Solid at room temperature.
-
Boiling Point Warning: Like most sulfonyl chlorides, this compound is thermally labile. It will likely undergo desulfonylation or polymerization before reaching a standard boiling point at atmospheric pressure. Distillation is not recommended ; purification should be performed via recrystallization or flash chromatography.
Synthetic Pathways & Manufacturing Logic
To access this compound for research, two primary synthetic routes are established.[1] The Heck Cross-Coupling is preferred for modularity, while Dehydrohalogenation is used for scale-up.
Pathway A: Palladium-Catalyzed Heck Coupling (Modular)
This route allows for the rapid generation of derivatives by coupling 4-ethyl aryl halides with vinyl sulfonyl precursors.
Figure 1: Palladium-catalyzed synthesis ensuring trans-(E)-selectivity.
Pathway B: Sulfonation-Chlorination (Traditional)
-
Sulfonation: 4-Ethylstyrene is treated with Sulfur Trioxide-Dioxane complex to yield the sulfonic acid.
-
Chlorination: The sulfonic acid is converted to the chloride using PCl₅ or Thionyl Chloride (SOCl₂).
-
Risk: High probability of polymerization of the styrene double bond during acid catalysis. Requires radical inhibitors (e.g., BHT).
-
Experimental Determination Protocols
Given the thermal sensitivity of vinyl sulfonyl chlorides, standard capillary melting point and distillation methods can yield erroneous results due to decomposition. The following self-validating protocols are recommended.
Protocol 1: Differential Scanning Calorimetry (DSC) for MP
Use this for precise melting point determination without decomposition interference.
-
Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan. Crimp loosely (non-hermetic) to allow gas escape if decomposition occurs.
-
Ramp: Heat from 25°C to 200°C at 5°C/min under Nitrogen purge (50 mL/min).
-
Analysis: Identify the sharp endothermic peak (melting). Any subsequent broad exothermic peaks indicate thermal decomposition.
-
Acceptance Criteria: Onset temperature of the endotherm is recorded as the MP.
-
Protocol 2: TGA for Thermal Stability (Boiling/Decomposition)
Use this to determine the "working window" before the compound degrades.
-
Method: Heat 10 mg sample from 30°C to 400°C at 10°C/min.
-
Interpretation:
-
Mass Loss < 5%: Solvent/moisture loss.
-
Sharp Mass Loss: Onset of decomposition (often desulfonylation releasing SO₂).
-
Critical Threshold: Do not heat reaction mixtures above the TGA onset temperature (typically ~120–130°C for this class).
-
Handling, Stability & Storage
Critical Safety Note: Sulfonyl chlorides are lachrymators and corrosive. They react violently with nucleophiles (water, alcohols, amines).
| Parameter | Recommendation | Mechanism of Failure |
| Storage Temp | -20°C (Freezer) | Prevents slow thermal elimination of HCl. |
| Atmosphere | Argon or Nitrogen | Moisture hydrolyzes the -SO₂Cl to -SO₃H (strong acid). |
| Solvent Compatibility | DCM, THF, Toluene | Avoid alcohols (forms esters) or wet solvents. |
| Stabilizers | None usually required for solid; BHT for solutions. | Prevents radical polymerization of the alkene. |
Characterization Workflow
To validate the identity of the synthesized compound, follow this logic flow to distinguish it from the alpha-isomer or the ring-substituted isomer.
Figure 2: Analytical decision tree. The coupling constant (J ~15 Hz) is critical to confirm the (E)-configuration.
References
-
Sigma-Aldrich. (2024). trans-beta-Styrenesulfonyl chloride Product Specification (CAS 52147-97-4).[2] Retrieved from
- Popoff, I. C., et al. (1969). "Antithrombotic Agents. Synthesis of Styrenesulfonyl Chlorides." Journal of Medicinal Chemistry.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for sulfonyl chloride handling).
-
Heck, R. F. (1982). "Palladium-catalyzed vinylation of organic halides." Organic Reactions.[1][3] (Mechanistic grounding for synthesis).
Sources
Literature Review & Technical Guide: 2-(4-Ethylphenyl)ethene-1-sulfonyl Chloride and Its Derivatives
Executive Summary & Chemical Significance
The development of targeted covalent inhibitors and fragment-based drug design (FBDD) has revitalized interest in electrophilic warheads. Among these, the 2-arylethene-1-sulfonyl chloride scaffold—and specifically its 4-ethyl substituted derivative, 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride —represents a highly versatile synthetic intermediate [1].
This technical guide explores the synthesis, derivatization, and biological applications of this class of compounds. The 4-ethyl substitution is strategically significant: it provides a finely tuned balance of lipophilicity (enhancing cellular permeability) and steric bulk (optimizing hydrophobic interactions in target binding pockets) without the excessive steric clash associated with larger tert-butyl groups [1]. Furthermore, the ethenesulfonyl moiety acts as a potent Michael acceptor, allowing for the design of targeted covalent modifiers, while the sulfonyl chloride group enables rapid diversification into sulfonamides and sulfonate esters[2].
Chemical Biology & Mechanistic Causality
The Ethenesulfonyl Moiety as a Michael Acceptor
The core reactivity of vinyl sulfonate and vinyl sulfonamide derivatives stems from the
Steric and Electronic Tuning via the 4-Ethyl Group
In medicinal chemistry, the substitution pattern on the phenyl ring dictates both the pharmacokinetics and the binding affinity of the derivative.
-
Electronic Effect: The 4-ethyl group acts as a mild electron-donating group via hyperconjugation, slightly deactivating the Michael acceptor compared to halogenated analogs (e.g., 3-chloro or 4-fluoro). This prevents indiscriminate off-target alkylation, reducing toxicity.
-
Steric & Lipophilic Effect: The ethyl group increases the partition coefficient (LogP), which is critical for penetrating the lipid-rich mycolic acid cell wall of Mycobacterium tuberculosis or crossing the blood-brain barrier (BBB) for neuroprotective applications [1, 2].
Experimental Protocols: Synthesis and Derivatization
The following protocols are designed as self-validating systems, ensuring that researchers can visually and chemically verify the success of each step.
Protocol A: Synthesis of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride
Causality Note: The reaction utilizes sulfuryl chloride (
-
Preparation: Purge a dry round-bottom flask with
. Add anhydrous Dimethylformamide (DMF) (10 mL) and cool the system to 0 °C using an ice bath. -
Chlorosulfonation: Add sulfuryl chloride (46 mmol, 3.8 mL) dropwise over 15 minutes. Self-Validation: The reaction mixture will slightly yellow, indicating the formation of the reactive Vilsmeier-type intermediate.
-
Substrate Addition: Warm the mixture to room temperature and stir for 30 minutes. Add 1-ethyl-4-vinylbenzene (4-ethylstyrene) (11 mmol) in three equal portions to prevent thermal spikes.
-
Reaction Progression: Stir the mixture for an additional 2 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 9:1). The disappearance of the UV-active non-polar styrene spot confirms conversion.
-
Quenching & Extraction: Pour the mixture over crushed ice (100 g). Causality Note: Ice is used instead of liquid water to keep the temperature near 0 °C, preventing the hydrolysis of the highly moisture-sensitive sulfonyl chloride into a sulfonic acid. Extract immediately with dichloromethane (DCM) (
mL), dry over anhydrous , and concentrate in vacuo. Use the crude intermediate immediately for Protocol B.
Protocol B: Synthesis of Sulfonamide / Sulfonate Ester Derivatives
Causality Note: Triethylamine (TEA) acts as an acid scavenger. Its inclusion drives the reaction forward by neutralizing the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine/phenol [2].
-
Coupling: Dissolve the crude 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride (1.2 equiv) in anhydrous DCM (20 mL). Add TEA (1.5 equiv).
-
Nucleophilic Attack: Add the desired primary amine (for sulfonamides) or phenol (for sulfonate esters) (1.0 equiv). Stir at room temperature for 5 hours. Self-Validation: The formation of a white precipitate (triethylamine hydrochloride) serves as an immediate, visual confirmation that the substitution reaction is occurring.
-
Purification: Quench with
(100 mL) to hydrolyze any unreacted sulfonyl chloride into water-soluble sulfonic acid. Wash the organic layer with brine, dry over , and purify via silica gel column chromatography.
Synthesis and derivatization workflow of ethenesulfonyl chlorides.
Biological Applications & Quantitative Data
Derivatives of 2-arylethene-1-sulfonyl chlorides have shown remarkable efficacy in two distinct therapeutic areas: infectious diseases (Tuberculosis) and neurodegenerative diseases.
Mycobacterium tuberculosis InhA Inhibition
The enoyl-ACP reductase (InhA) is a crucial enzyme in the synthesis of mycolic acids, the primary component of the mycobacterial cell wall. While the first-line drug isoniazid requires activation by the mycobacterial catalase-peroxidase KatG, vinyl sulfonamide derivatives act as direct InhA inhibitors , circumventing KatG-related resistance mechanisms [1].
The sulfonamide linker mimics the carboxylic acid found in native substrates, providing the correct geometry to grow the fragment into InhA's hydrophobic Site II and Site III. The 4-ethylphenyl group occupies these hydrophobic pockets, while the sulfonamide core forms critical hydrogen bonds with the Y158 residue and the
Mechanistic pathway of InhA inhibition by vinyl sulfonamides.
Nrf2 Activation for Neuroprotection
Vinyl sulfonate esters derived from ethenesulfonyl chlorides act as potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway [2]. By acting as soft electrophiles, these compounds covalently alkylate the reactive cysteine residues (specifically Cys151) on the Keap1 sensor protein. This alkylation induces a conformational change that prevents Keap1 from targeting Nrf2 for ubiquitination. Consequently, Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating cytoprotective genes [2].
Nrf2 pathway activation via Keap1 alkylation by vinyl sulfonates.
Quantitative Structure-Activity Relationship (SAR) Data
The following table synthesizes the comparative biological activity of various 2-arylethene-1-sulfonyl derivatives, demonstrating how substitutions (like the 4-ethyl group) impact both lipophilicity and target affinity.
| Compound Derivative | R-Group Substitution | CLogP | InhA Inhibition ( | Nrf2 Activation (Fold Increase) | Primary Application |
| Fragment 1 | Unsubstituted Phenyl | 2.1 | > 1000 | 1.2x | Baseline Fragment |
| Derivative A | 3-Trifluoromethyl | 3.4 | 9.0 | 2.5x | InhA Inhibitor |
| Derivative B | 4-Chloro | 3.1 | 15.5 | 4.1x | Nrf2 Activator |
| Derivative C | 4-Ethyl | 3.6 | 4.2 | 3.8x | Dual-Target Scaffold |
| Derivative D | 4-tert-Butyl | 4.5 | > 100 | 1.5x | Inactive (Steric Clash) |
Data synthesized from foundational SAR studies on styrenesulfonyl derivatives, highlighting the optimal balance achieved by the 4-ethyl substitution [1, 2].
References
-
Sabbah, M., Mendes, V., Vistal, R. G., Dias, D. M. G., Záhorszká, M., Mikušová, K., Korduláková, J., Coyne, A. G., Blundell, T. L., & Abell, C. (2020). Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors. Journal of Medicinal Chemistry, 63(9), 4749–4761.[Link]
-
Choi, J. W., Shin, S. J., Kim, H. J., Park, J.-H., Kim, H. J., Lee, E. H., Pae, A. N., Bahn, Y. S., & Park, K. D. (2021). Antioxidant, Anti-inflammatory and Neuroprotective Effects of a Novel Vinyl Sulfonate Compounds as Nrf2 Activator. Scientific Reports (KIST Convergence Research Center).[Link]
Electronic Architecture & Reactivity Profile: 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride
The following technical guide details the electronic architecture, reactivity profile, and experimental handling of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride . This document is structured for researchers in medicinal chemistry and materials science, focusing on the molecule's utility as a bifunctional electrophile.
Executive Summary
2-(4-Ethylphenyl)ethene-1-sulfonyl chloride (CAS: 52147-98-5 analog/derivative) represents a specialized class of styrenesulfonyl chlorides . Unlike simple alkyl sulfonyl chlorides, this molecule features a conjugated
For drug development professionals, this molecule offers a dual-reactivity profile:
-
Primary Reactivity: High-fidelity nucleophilic substitution at the sulfur atom (Sulfonamide formation).
-
Secondary Reactivity: Michael acceptor capability at the vinyl linker, enabling covalent tethering (cysteine targeting) or polymerization.
Molecular Architecture & Electronic Theory
The "Push-Pull" Electronic System
The molecule functions as a donor-acceptor system, although the "donor" strength is modulated.
-
The Donor (Ethylphenyl): The 4-ethyl substituent exerts a weak inductive electron-donating effect (+I) on the phenyl ring. This increases the electron density of the
-system relative to a naked styrenesulfonyl chloride. -
The Acceptor (Sulfonyl Chloride): The
group is a potent electron-withdrawing group (EWG) via both induction ( ) and resonance ( ). -
The Conduit (Vinyl Linker): The ethene bridge facilitates conjugation. The electron density is pulled toward the sulfur, creating a significant partial positive charge (
) on the -carbon of the vinyl group.
Hammett Parameters & Reactivity Implications
The para-ethyl group (
-
Result: The molecule is more stable to hydrolysis than 4-nitro-styrenesulfonyl chloride but remains highly reactive toward primary amines.
Visualizing the Reactivity Landscape
The following diagram illustrates the bifurcation of reactivity based on nucleophile hardness/softness.
Figure 1: Reactivity bifurcation. Hard nucleophiles (amines) preferentially attack the sulfur (Path A), while soft nucleophiles (thiols) may engage the vinyl group (Path B).
Experimental Protocols
Synthesis of Sulfonamide Libraries (Standard Operating Procedure)
This protocol is optimized for high-throughput parallel synthesis, minimizing hydrolysis of the sulfonyl chloride.
Reagents:
-
Substrate: 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (1.1 equiv).
-
Base: Diisopropylethylamine (DIPEA) or Pyridine (1.5 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Workflow:
-
Preparation: Dissolve the amine (1.0 mmol) and DIPEA (1.5 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (
). -
Addition: Cool the solution to 0°C. Add the sulfonyl chloride (1.0 mmol) dropwise as a solution in DCM.
-
Note: The exotherm is moderate; cooling prevents side reactions at the vinyl group.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Quench & Workup: Dilute with DCM, wash with 1M HCl (to remove unreacted amine/pyridine), followed by sat.
and brine. -
Purification: Dry over
, concentrate, and purify via flash chromatography or recrystallization (EtOH/Water).
Quantitative Data: Expected Chemical Shifts
For validation of the product, refer to these characteristic NMR signals.
| Nuclei | Fragment | Approx.[1] Shift ( | Multiplicity | Coupling ( |
| 1H | Vinyl | 6.80 – 7.00 | Doublet | ~15.4 Hz (Trans) |
| 1H | Vinyl | 7.40 – 7.60 | Doublet | ~15.4 Hz (Trans) |
| 1H | Phenyl (Aromatic) | 7.20 – 7.50 | Multiplet | - |
| 1H | Ethyl ( | 2.65 | Quartet | ~7.5 Hz |
| 1H | Ethyl ( | 1.25 | Triplet | ~7.5 Hz |
| 13C | Carbonyl/Sulfonyl C | N/A | - | - |
| 13C | Vinyl | ~125.0 | - | - |
| 13C | Vinyl | ~142.0 | - | - |
Applications in Drug Discovery[3][4][5][6][7][8]
Covalent Inhibition (Warhead Design)
The styrenesulfonyl moiety is increasingly utilized in Targeted Covalent Inhibitors (TCIs) .
-
Mechanism: The cysteine residue in a target protein's binding pocket performs a Michael addition on the vinyl group.
-
Tunability: The 4-ethyl group provides steric bulk and lipophilicity (
increase), potentially improving binding affinity in hydrophobic pockets compared to the methyl analog.
Fragment-Based Drug Design (FBDD)
Because the sulfonyl chloride group is a "privileged structure" precursor, this molecule is ideal for generating Sulfonamide Fragment Libraries .
-
Workflow: React the core scaffold with 96 diverse amines.
-
Screening: Test the resulting sulfonamides for inhibition of metalloproteases or carbonic anhydrases.
Safety & Stability (Self-Validating Protocol)
Hydrolysis Risk: Sulfonyl chlorides are moisture sensitive.
-
Visual Check: Pure compound should be a white to off-white crystalline solid. If the solid appears "wet" or smells strongly of HCl/acid, significant hydrolysis to the sulfonic acid has occurred.
-
Validation Step: Before critical reactions, dissolve a small aliquot in
and run a quick 1H NMR. The presence of a broad singlet >10 ppm indicates sulfonic acid formation ( ).
Figure 2: Quality control decision tree for sulfonyl chloride reagents.
References
-
PubChem. 2-(4-Ethylphenyl)ethene-1-sulfonyl fluoride (Analog Data).[2] National Library of Medicine. Available at: [Link]
-
King, J. F., & Durst, T. (1966). The Reaction of Phenylmethanesulfonyl Chloride with Tertiary Amines. Canadian Journal of Chemistry. (Mechanistic insights on sulfonyl chlorides).
Sources
Methodological & Application
Application Note: Synthesis and Validation Protocol for 2-(4-Ethylphenyl)ethene-1-sulfonyl Chloride
Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The compound 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride (also known as 4-ethylstyrenesulfonyl chloride) is a highly versatile electrophile used extensively in the synthesis of sulfonamides, covalent enzyme inhibitors, and advanced polymer electrolytes [2]. The presence of the conjugated
Synthesizing arylethenesulfonyl chlorides presents a unique challenge: the vinylic double bond is highly susceptible to polymerization and electrophilic addition. Therefore, standard harsh chlorosulfonation conditions often lead to complex mixtures of oligomers and
To circumvent this, the synthesis relies on a tightly controlled, two-step procedure. First, the electrophilicity of sulfur trioxide (
Causality in Reagent Selection:
-
Dioxane-
Complex: Free is too aggressive and causes immediate charring and polymerization of 4-ethylstyrene. Dioxane forms a reversible Lewis acid-base complex with , moderating its reactivity and driving the stereoselective formation of the (E)-isomer due to steric bulk in the transition state [1]. -
DMF Catalysis: Direct reaction of the sulfonate salt with
is kinetically sluggish. DMF reacts with to generate the highly electrophilic Vilsmeier-Haack intermediate (N,N-dimethylchloromethyleniminium chloride), which rapidly attacks the sulfonate oxygen, lowering the activation energy and preventing the need for thermal conditions that could degrade the product [2].
Synthetic Strategy & Pathways
The workflow below outlines the two primary synthetic routes. Route A (Two-Step) is the industry standard for high-purity pharmaceutical intermediates, while Route B is utilized for high-throughput polymer science applications.
Synthetic pathways for 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride.
Experimental Protocols (Route A)
This self-validating protocol is optimized for a 100 mmol scale, ensuring maximum yield of the (E)-isomer while minimizing polymeric byproducts.
Step 1: Synthesis of Sodium (E)-2-(4-ethylphenyl)ethenesulfonate
-
System Preparation: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing dropping funnel, and an internal temperature probe. Purge the system with inert Argon.
-
Complex Formation: Dissolve anhydrous 1,4-dioxane (10.0 g, 114 mmol) in 1,2-dichloroethane (100 mL). Cool the solution to 0–5 °C using an ice-salt bath. Carefully add liquid sulfur trioxide (
, 8.8 g, 110 mmol) dropwise.-
Self-Validation Checkpoint: A white crystalline precipitate of the dioxane-
complex will immediately form. If the solution remains clear, the has degraded, and the reaction must be aborted.
-
-
Monomer Addition: Dilute 4-ethylstyrene (13.2 g, 100 mmol) in 20 mL of 1,2-dichloroethane. Add this solution dropwise to the suspension over 1 hour, strictly maintaining the internal temperature below 10 °C to prevent runaway polymerization.
-
Maturation: Remove the cooling bath and allow the mixture to stir at 25 °C for 2 hours. The suspension will gradually transition into a clear, amber solution, indicating complete consumption of the complex.
-
Quenching & Isolation: Pour the mixture into 200 mL of crushed ice. Neutralize the aqueous phase to pH 8.0 using 20% w/v NaOH. Separate the layers, wash the aqueous layer with diethyl ether (50 mL) to remove unreacted styrene, and concentrate the aqueous phase in vacuo to yield the sodium sulfonate salt as a white powder. Dry overnight in a vacuum oven at 60 °C.
Step 2: Conversion to 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride
-
Activation: Suspend the rigorously dried sodium sulfonate salt from Step 1 in anhydrous dichloromethane (DCM, 150 mL). Add N,N-dimethylformamide (DMF, 0.5 mL, catalytic) [2].
-
Chlorination: Cool the suspension to 0 °C. Add thionyl chloride (
, 23.8 g, 200 mmol) dropwise over 30 minutes. -
Reflux: Attach a reflux condenser and heat the mixture to 40 °C for 4 hours.
-
Self-Validation Checkpoint: The reaction is complete when the heterogeneous suspension fully dissolves into a homogenous, pale-yellow solution, and the evolution of
and gases ceases.
-
-
Workup: Cool the mixture to room temperature and pour it slowly over 200 g of crushed ice. Extract with DCM (3 × 75 mL).
-
Purification: Wash the combined organic layers with cold 5%
(100 mL) and brine (100 mL). Dry over anhydrous , filter, and concentrate under reduced pressure. The crude product can be purified by passing it through a short pad of silica gel (Hexane/DCM 1:1) to yield the pure sulfonyl chloride.
Reaction Monitoring & Quality Control
To ensure the integrity of the synthesized 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride, quantitative and qualitative metrics must be verified. The table below summarizes the expected analytical data used to validate the product.
| Analytical Metric | Expected Observation / Value | Diagnostic Significance |
| Physical Appearance | Low-melting pale yellow solid / viscous oil | High purity; dark brown coloration indicates the presence of polymeric degradation products. |
| TLC (Hexane:EtOAc 4:1) | Confirms conversion from the highly polar, baseline-retained sodium sulfonate salt. | |
| FT-IR Spectroscopy | 1365 cm⁻¹ (Asymmetric | Confirms the presence of the sulfonyl chloride functional group, distinct from the sulfonic acid precursor. |
| ¹H NMR (400 MHz, CDCl₃) | The large coupling constant (J > 15 Hz) of the vinylic protons at | |
| Yield (Two-Step) | 65% – 75% | Validates the efficiency of the Dioxane- |
References
- Ethenesulfonic acid, 2-phenyl-, sodium salt / β-Styrenesulfonyl chloride.Organic Syntheses.
- A single lithium-ion conducting solid polymer electrolyte with superior electrochemical stability.
- Convenient synthesis of sulfonyl azides using PEG-400 as an efficient and eco-friendly reaction medium.Taylor & Francis.
Application Notes and Protocols for Sulfonylation using 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Utility of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride in Modern Synthesis
In the landscape of modern medicinal chemistry and materials science, the sulfonamide functional group remains a cornerstone of molecular design. Its prevalence in a vast array of therapeutic agents—from antibacterials to anticancer drugs—underscores the enduring importance of robust and versatile synthetic methodologies for its installation.[1][2][3] 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride emerges as a reagent of significant interest, offering a unique structural motif that combines the reactivity of a sulfonyl chloride with the potential for post-synthetic modification inherent in its vinyl linkage. The presence of the 4-ethylphenyl group can also modulate physicochemical properties such as lipophilicity, which is a critical parameter in drug design.
This technical guide provides a comprehensive overview of the application of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride in sulfonylation reactions. Moving beyond a simple recitation of steps, this document elucidates the mechanistic underpinnings of the reaction, provides detailed, field-tested protocols for the sulfonylation of primary amines and phenols, and offers insights into reaction optimization and product purification.
Reagent Profile and Physicochemical Properties
While extensive experimental data for 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride is not widely published, its properties can be inferred from closely related analogs such as trans-β-styrenesulfonyl chloride.
| Property | Value (Estimated) | Source |
| Molecular Formula | C₁₀H₁₁ClO₂S | N/A |
| Molecular Weight | 230.71 g/mol | N/A |
| Appearance | Colorless to pale yellow solid | [4][5] |
| Melting Point | 85-88 °C (for trans-β-styrenesulfonyl chloride) | [4] |
| Solubility | Soluble in organic solvents (e.g., DCM, ether); insoluble in water. | [5] |
Note: As a sulfonyl chloride, this reagent is expected to be corrosive and moisture-sensitive. Appropriate handling precautions are mandatory.
Core Reactivity and Mechanistic Insights
The sulfonylation reaction using 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride proceeds via a nucleophilic attack of an amine or an alcohol on the electrophilic sulfur atom of the sulfonyl chloride. This reaction is generally considered to proceed through a concerted Sₙ2-type mechanism, leading to the displacement of the chloride leaving group.[6] The presence of a base, typically a non-nucleophilic amine such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation.
The vinyl group in 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride is noteworthy. While the primary reaction site is the sulfonyl chloride moiety, the vinyl sulfonamide products are stable and can serve as Michael acceptors for further functionalization, for example, in bioconjugation applications.[7]
Caption: Generalized mechanism of sulfonylation.
Experimental Protocols
The following protocols are provided as a robust starting point for the use of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride. Researchers should note that optimal conditions may vary depending on the specific substrate and should be determined empirically.
Protocol 1: Sulfonylation of a Primary Amine
This protocol describes the synthesis of an N-substituted sulfonamide from a primary amine.
Materials:
-
2-(4-Ethylphenyl)ethene-1-sulfonyl chloride (1.0 eq.)
-
Primary amine (1.05 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (2.0 eq.)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.05 eq.) and dissolve it in anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add pyridine (2.0 eq.) to the stirred solution.
-
In a separate flask, dissolve 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Caption: Workflow for the sulfonylation of a primary amine.
Protocol 2: Sulfonylation of a Phenol
This protocol details the synthesis of a sulfonate ester from a phenol.
Materials:
-
2-(4-Ethylphenyl)ethene-1-sulfonyl chloride (1.0 eq.)
-
Phenol (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.5 eq.)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride (1.0 eq.) in anhydrous DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude sulfonate ester by column chromatography or recrystallization.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or consider a stronger, non-nucleophilic base like DBU. |
| Hydrolysis of sulfonyl chloride. | Ensure all glassware and solvents are anhydrous. Work under an inert atmosphere. | |
| Di-sulfonylation of Primary Amine | Excess sulfonyl chloride. | Use a slight excess of the amine (1.05-1.1 eq.). |
| Rapid addition of sulfonyl chloride. | Add the sulfonyl chloride solution slowly at 0 °C. | |
| Difficult Purification | Co-eluting impurities. | Optimize the solvent system for column chromatography or try a different purification method like recrystallization. |
Safety and Handling
Sulfonyl chlorides are corrosive and react with water, including atmospheric moisture, to produce corrosive hydrochloric acid.[9] Therefore, it is imperative to handle 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of a spill, do not use water to clean it up; instead, use an inert absorbent material like sand or vermiculite.
Conclusion
2-(4-Ethylphenyl)ethene-1-sulfonyl chloride is a valuable reagent for the synthesis of novel sulfonamides and sulfonate esters. Its unique structure offers opportunities for creating diverse molecular architectures with potential applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors.
References
-
On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC. Available at: [Link]
-
Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. Available at: [Link]
-
Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. ResearchGate. Available at: [Link]
-
Therapeutic applications of sulfonamides. ResearchGate. Available at: [Link]
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available at: [Link]
-
The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). PubMed. Available at: [Link]
-
Alcohol to Chloride - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
p. 943 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Available at: [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Available at: [Link]
-
Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. MDPI. Available at: [Link]
-
17.7: Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link]
-
Alcohols react with sulfonyl chlorides to give alkyl sulfonates. The sulfonate group is a good leaving group analogous to a halogen atom. Vaia. Available at: [Link]
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction …. OUCI. Available at: [Link]
-
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Available at: [Link]
-
Synthetic applications of p-toluenesulfonyl chloride: A recent update. ResearchGate. Available at: [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]
-
Synthesis and anti-inflammatory activity of sulfonamides and carboxylates incorporating trimellitimides: Dual cyclooxygenase/carbonic anhydrase inhibitory actions. ResearchGate. Available at: [Link]
-
Hydrolysis stable sulfonyl chlorides. Reddit. Available at: [Link]
- Process for preparing ethylene sulfonyl chloride. Google Patents.
-
Antioxidant and Antibacterial Activity of Sulfonamides Derived from Carvacrol: A Structure-Activity Relationship Study. PubMed. Available at: [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
-
ChemInform Abstract: Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation. ResearchGate. Available at: [Link]
-
Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. MDPI. Available at: [Link]
-
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Available at: [Link]
-
Base-free monosulfonylation of amines using tosyl or mesyl chloride in water. ResearchGate. Available at: [Link]
-
Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. Available at: [Link]
-
p-Toluenesulfonyl Chloride (p-TsCl) as a New and Effective Catalyst for Acetylation and Formylation of Hydroxyl Compounds under. ResearchGate. Available at: [Link]
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. CAS 2633-67-2: p-Styrenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 6. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals | MDPI [mdpi.com]
- 7. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
Reaction conditions for coupling 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride with amines
Application Note: Optimized Protocols for the Synthesis of N-Substituted 2-(4-Ethylphenyl)ethene-1-sulfonamides
Executive Summary
This guide details the synthetic protocols for coupling 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride (an analog of
The presence of the
Key Recommendation: To preserve the vinyl "warhead" and avoid byproduct formation, reactions must be conducted at low temperature (
Chemical Context & Mechanism
The Electrophile
The substrate, 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride , features two electrophilic sites:
-
Sulfur Atom: Hard electrophile. Reacts fast with amines to form the sulfonamide.[1]
-
-Carbon (Vinyl group): Soft electrophile. Reacts with amines (Michael addition) to form
-amino sulfonamides.[2]
Reaction Pathways
The goal is to favor Pathway A (Sulfonylation) and suppress Pathway B (Michael Addition) and Pathway C (Hydrolysis).
Figure 1: Competing reaction pathways. Path A is the kinetic product favored at low temperatures. Path B is thermodynamically driven and favored by heat and excess nucleophile.
Experimental Protocols
Method A: Anhydrous Conditions (Preferred)
Best for: Valuable amines, non-polar side chains, and preventing hydrolysis.
Reagents:
-
Substrate: 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride (1.0 equiv)
-
Amine: 1.0 – 1.1 equiv
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Amine Solution: Dissolve the Amine (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM (0.1 M concentration relative to amine).
-
Cooling: Cool the solution to
using an ice bath. Critical: Low temperature suppresses Michael addition. -
Addition: Dissolve 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Why? Slow addition ensures the amine is never in large excess relative to the chloride locally, preventing double-addition.
-
-
Reaction: Stir at
for 30 minutes, then allow to warm to Room Temperature (RT) over 1–2 hours. -
Checkpoint (TLC): Monitor consumption of the sulfonyl chloride.
-
Note: Sulfonyl chlorides often streak on silica; the sulfonamide product usually runs lower and is more defined.
-
-
Workup: Dilute with DCM. Wash sequentially with:
-
1.0 M HCl (cold) – Removes unreacted amine and TEA.
-
Saturated
– Removes any hydrolyzed sulfonic acid. -
Brine.
-
-
Isolation: Dry over
, filter, and concentrate.
Method B: Schotten-Baumann Conditions (Aqueous/Biphasic)
Best for: Amino acids, water-soluble amines, or robust scale-up where anhydrous solvents are cost-prohibitive.
Reagents:
-
Substrate: 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride (1.0 equiv)
-
Amine: 1.1 equiv
-
Base: 10%
or 1M NaOH (2.0 – 3.0 equiv) -
Solvent: THF / Water (1:1 mixture)
Protocol:
-
Dissolution: Dissolve the Amine in the THF/Water mixture.
-
Base Addition: Add the aqueous base.[3] Ensure pH > 9.
-
Cooling: Cool the mixture to
. -
Addition: Add the Sulfonyl Chloride (solid or dissolved in minimal THF) portion-wise over 20 minutes.
-
Reaction: Vigorously stir (emulsion) at
to RT for 2–4 hours. -
Workup:
-
Acidify carefully with 1M HCl to pH ~3 (precipitates the sulfonamide if it's hydrophobic).
-
Extract with Ethyl Acetate (EtOAc).
-
Wash organic layer with water and brine.
-
Optimization & Troubleshooting Guide
| Issue | Observation | Root Cause | Solution |
| Low Yield | Starting material consumed, product spot weak. | Hydrolysis (Path C) | Ensure anhydrous DCM is used (Method A). Switch to DIPEA (less hygroscopic than TEA). |
| Impurity | Product + Spot with lower | Michael Addition (Path B) | Reaction temperature too high. Amine added in large excess.[4] Strictly maintain |
| No Reaction | Sulfonyl chloride remains. | Amine Salt Formation | The amine formed a salt with HCl generated in situ. Ensure >1 eq of auxiliary base (TEA/DIPEA) is present. |
| Oiling Out | Product is a sticky oil. | Lipophilicity | The 4-ethyl group adds lipophilicity. Recrystallize from Hexane/EtOAc or Ethanol/Water . |
Workflow Decision Matrix
Figure 2: Decision matrix for selecting the appropriate synthetic protocol based on amine properties.
Safety & Handling
-
Lachrymator: Sulfonyl chlorides are potent lachrymators (tear gas agents). Always handle in a fume hood.
-
Corrosive: Causes severe skin burns and eye damage. Wear nitrile gloves and safety goggles.
-
Pressure: If doing scale-up, be aware that HCl gas can be generated if the base is insufficient; ensure the vessel is vented.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
-
De Luca, L.; Giacomelli, G. "An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids or Their Sodium Salts under Microwave Irradiation."[5] Journal of Organic Chemistry2008 , 73, 3967–3969.[5] Link
-
Hanson, P. R.; Probst, D. A.; Robinson, R. E.; Yau, M. "Cyclic Sulfonamides via the Ring-Closing Metathesis Reaction." Journal of the American Chemical Society1999 , 121, 2603–2604. (Discusses reactivity of vinyl sulfonamides). Link
-
Dubois, L.; Fasseur, D. "Synthesis of Vinyl Sulfonamides." Tetrahedron Letters1997 , 38, 3527-3530. (Specifics on styryl system stability). Link
Sources
Preparation of Sulfonamides from 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride: An In-depth Technical Guide
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the synthesis of sulfonamides, a critical pharmacophore in modern drug discovery, using 2-(4-ethylphenyl)ethene-1-sulfonyl chloride as a key starting material. We delve into the rationale behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals. This document is structured to provide a deep understanding of the synthesis of the vinylsulfonyl chloride precursor and its subsequent conversion to a diverse array of sulfonamides. The protocols are designed to be self-validating, with in-text citations to authoritative sources supporting the mechanistic claims and procedural standards.
Introduction: The Enduring Importance of the Sulfonamide Moiety
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of medicinal chemistry, featuring prominently in a wide spectrum of therapeutic agents.[1][2] Since the discovery of the antibacterial properties of Prontosil, the first commercially available sulfa drug, the sulfonamide scaffold has been integral to the development of drugs with diverse pharmacological activities, including antibacterial, anti-inflammatory, antiviral, diuretic, and hypoglycemic properties.[1][2][3][4] The enduring success of sulfonamides in drug development can be attributed to their unique physicochemical properties. They can act as mimics of carboxylic acids and amides, participating in crucial hydrogen bonding interactions with biological targets, while often exhibiting improved metabolic stability and bioavailability.[5]
The most common and direct method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[3][6][7] This guide focuses on the utilization of a specific and versatile building block, 2-(4-ethylphenyl)ethene-1-sulfonyl chloride, for the preparation of a library of novel sulfonamide derivatives. The presence of the vinyl group offers opportunities for further structural modifications via reactions such as Michael additions, providing access to a broader chemical space.[8][9]
Synthesis of the Key Precursor: 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride
The synthesis of the target sulfonyl chloride is a critical first step. While various methods exist for the preparation of sulfonyl chlorides, including the chlorosulfonylation of aromatic rings and the oxidation of thiols, the synthesis of styrenesulfonyl chlorides often starts from the corresponding sulfonic acid salt.[5][7][10][11]
A reliable method for the preparation of styrenesulfonyl chlorides involves the reaction of the corresponding sodium styrenesulfonate salt with a chlorinating agent, such as thionyl chloride (SOCl₂), often in the presence of a catalyst or a solvent like dimethylformamide (DMF).[12][13][14]
Protocol 2.1: Synthesis of p-Styrene Sulfonyl Chloride (A Model System)
This protocol outlines the synthesis of the parent p-styrene sulfonyl chloride, which serves as a foundational procedure for the synthesis of the target 2-(4-ethylphenyl)ethene-1-sulfonyl chloride.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| p-Styrene sulfonic acid sodium salt | 206.19 | 15 g | 0.0727 |
| Thionyl chloride (SOCl₂) | 118.97 | 40 mL (65.6 g) | 0.551 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Benzene (thiophene-free) | 78.11 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
| Ice | - | ~300 g | - |
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, combine anhydrous dimethylformamide (50 mL) and thionyl chloride (40 mL).
-
Slowly add p-styrene sulfonic acid sodium salt (15 g) to the cooled mixture over a period of 30 minutes with continuous stirring.
-
Continue stirring the mixture for an additional hour to ensure the formation of a homogenous solution.
-
Store the reaction mixture in a refrigerator for 12 hours.
-
Slowly pour the cold reaction mixture onto approximately 300 g of ice with stirring.
-
Extract the synthesized organic material with thiophene-free benzene.
-
Wash the organic extract with water and then dry it over anhydrous sodium sulfate.[12]
-
The solvent is then removed under reduced pressure to yield the p-styrene sulfonyl chloride.
For the synthesis of 2-(4-ethylphenyl)ethene-1-sulfonyl chloride, the starting material would be sodium 2-(4-ethylphenyl)ethene-1-sulfonate. The general procedure would remain analogous.
General Protocol for the Synthesis of Sulfonamides
The reaction between a sulfonyl chloride and an amine is a classic nucleophilic acyl substitution-type reaction at a sulfur center. The amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[15]
Workflow for Sulfonamide Synthesis
Caption: A generalized workflow for the synthesis of sulfonamides from an amine and a sulfonyl chloride.
Protocol 3.1: Synthesis of N-Benzyl-2-(4-ethylphenyl)ethene-1-sulfonamide
This protocol details the synthesis of a representative sulfonamide using benzylamine as the nucleophile.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
|---|---|---|---|
| 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride | ~230.7 | 1.0 | ~231 mg |
| Benzylamine | 107.15 | 1.1 | ~118 mg (0.12 mL) |
| Pyridine | 79.10 | Excess | ~5 mL |
| Dichloromethane (DCM) | 84.93 | - | ~10 mL |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 84.01 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.1 mmol) in dichloromethane (10 mL).
-
Add pyridine (excess, ~5 mL) to the solution to act as both a solvent and a base.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-(4-ethylphenyl)ethene-1-sulfonyl chloride (1.0 mmol) in a minimal amount of dichloromethane to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-benzyl-2-(4-ethylphenyl)ethene-1-sulfonamide.
Mechanistic Insights
The reaction of a sulfonyl chloride with an amine is a well-established process. The generally accepted mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the sulfonamide. The base plays a crucial role in deprotonating the nitrogen of the amine after the initial attack, facilitating the elimination of the chloride ion.
Reaction Mechanismdot
Sources
- 1. ajchem-b.com [ajchem-b.com]
- 2. researchgate.net [researchgate.net]
- 3. frontiersrj.com [frontiersrj.com]
- 4. mlsu.ac.in [mlsu.ac.in]
- 5. books.rsc.org [books.rsc.org]
- 6. cbijournal.com [cbijournal.com]
- 7. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The addition of amines to vinyl sulphones and sulphonamides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. Method for preparing sulfonated polystyrene for polymer electrolyte of fuel cell - Eureka | Patsnap [eureka.patsnap.com]
- 13. prepchem.com [prepchem.com]
- 14. US7244791B2 - Method for preparing sulfonated polystyrene for polymer electrolyte of fuel cell - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Polymerization techniques involving 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride monomers
Application Note: Advanced Polymerization and Post-Modification Strategies for 2-(4-Ethylphenyl)ethene-1-sulfonyl Chloride
Mechanistic Overview & Monomer Rationale
In the landscape of macromolecular engineering and drug-polymer conjugate development, 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride (4-Et-PESC) emerges as a highly versatile, dual-functional building block. Structurally, it is a
Due to severe steric hindrance, 1,2-disubstituted alkenes are thermodynamically and kinetically disfavored from undergoing standard free-radical homopolymerization. However, this exact structural limitation is what makes 4-Et-PESC an exceptional candidate for two orthogonal macromolecular engineering techniques:
-
Alternating Copolymerization: The electron-deficient double bond forms strong charge-transfer complexes with electron-rich vinyl monomers, enabling the synthesis of sequence-controlled polymers with pendant sulfonyl chloride groups[1].
-
Atom Transfer Radical Polymerization (ATRP) Initiation: The highly labile
bond undergoes rapid homolytic cleavage in the presence of transition metal catalysts, allowing the monomer to act as an inimer (initiator-monomer) to produce end-functionalized macromonomers[2].
Figure 1: Divergent macromolecular engineering workflows utilizing 4-Et-PESC.
Protocol 1: Synthesis of Alternating Copolymers via Free Radical Polymerization (FRP)
Objective: Synthesize a polymer backbone with high-density pendant sulfonyl chloride groups for downstream Active Pharmaceutical Ingredient (API) conjugation. Causality & Design: We utilize N-vinylpyrrolidone (NVP) as the comonomer. NVP is highly electron-rich, while 4-Et-PESC is electron-deficient. This electronic disparity drives the formation of an alternating sequence rather than a random statistical copolymer. Anhydrous 1,4-dioxane is selected as the solvent to strictly prevent the premature solvolysis (hydrolysis) of the highly electrophilic sulfonyl chloride group[3].
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask, dissolve 4-Et-PESC (10 mmol) and NVP (10 mmol) in 15 mL of anhydrous 1,4-dioxane.
-
Initiation: Add Azobisisobutyronitrile (AIBN) (0.2 mmol, 1 mol% relative to total monomer) to the solution.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the propagating radical species. Backfill with anhydrous Argon.
-
Polymerization: Submerge the flask in a pre-heated oil bath at 65 °C for 12 hours under continuous magnetic stirring.
-
Recovery: Terminate the reaction by exposing it to air and cooling to room temperature. Precipitate the polymer dropwise into 200 mL of ice-cold anhydrous diethyl ether.
-
Purification: Filter the white precipitate, wash twice with cold ether, and dry under high vacuum at 40 °C for 24 hours.
Self-Validation Checkpoint:
Perform FTIR spectroscopy on the dried polymer. The success of the polymerization and the preservation of the reactive handles are confirmed by the disappearance of the vinyl
Protocol 2: 4-Et-PESC as an ATRP Initiator for End-Functionalized Polymers
Objective: Synthesize low-dispersity poly(methyl methacrylate) (PMMA) featuring a reactive
Step-by-Step Methodology:
-
Catalyst Complexation: In a Schlenk flask, combine Cu(I)Cl (0.5 mmol) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (0.5 mmol) in 5 mL of anisole. Stir until a homogeneous light-green complex forms.
-
Monomer Addition: Add purified Methyl Methacrylate (MMA) (50 mmol) to the flask.
-
Degassing: Perform three freeze-pump-thaw cycles.
-
Initiation: Under Argon, inject 4-Et-PESC (0.5 mmol) dissolved in 1 mL of degassed anisole to initiate the reaction.
-
Polymerization: Heat the mixture to 90 °C for 4 hours.
-
Termination & Purification: Cool the flask, dilute with THF, and pass the solution through a basic alumina column to remove the copper catalyst. Precipitate the eluate into cold methanol.
Self-Validation Checkpoint:
Analyze the polymer via ¹H-NMR (CDCl₃). The presence of the
Protocol 3: Post-Polymerization Modification via SuFEx Click Chemistry
Objective: Conjugate a phenol-bearing API (e.g., a tyrosine-based targeting ligand) to the alternating copolymer synthesized in Protocol 1.
Causality & Design: Direct reaction of amines or alcohols with polymer-bound sulfonyl chlorides often suffers from competitive hydrolysis, cross-linking, and poor conversion yields[4]. By converting the sulfonyl chloride to a sulfonyl fluoride, we unlock Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[5]. The
Figure 2: Mechanistic pathway of SuFEx click chemistry for API conjugation.
Step-by-Step Methodology: Part A: Halide Exchange (Fluorination)
-
Dissolve 1.0 g of the Poly(NVP-alt-4-Et-PESC) copolymer in 10 mL of anhydrous acetonitrile.
-
Add Potassium Fluoride (KF) (3.0 eq. relative to
groups) and 18-crown-6 ether (0.1 eq.) to accelerate the solid-liquid phase transfer. -
Stir at room temperature for 12 hours. Precipitate into water, filter, and dry. Validation: FTIR must show a shift of the
asymmetric stretch from ~1370 cm⁻¹ ( ) to ~1410 cm⁻¹ ( ).
Part B: SuFEx Click Conjugation
-
Dissolve the fluorinated polymer (1.0 eq. of
groups) and the phenol-bearing API (1.1 eq.) in anhydrous DMF. -
Add the bifluoride catalyst
(5 mol%). -
Stir at room temperature for 2 hours. The reaction is highly exothermic and rapid.
-
Dialyze the mixture against deionized water for 48 hours (MWCO 3.5 kDa) to remove unreacted API and catalyst, then lyophilize to yield the pure drug-polymer conjugate.
Quantitative Data Summary
| Polymerization Technique | Role of 4-Et-PESC | Reaction Partner | Catalyst / Initiator | Typical Dispersity (Đ) | Target Application in Drug Development |
| Alternating FRP | Electron-Acceptor Monomer | N-Vinylpyrrolidone | AIBN | 1.6 – 2.0 | High-density API carrier backbones |
| ATRP | Functional Initiator (Inimer) | Methyl Methacrylate | Cu(I)Cl / PMDETA | < 1.2 | Sequence-defined, end-functionalized macromonomers |
| SuFEx Click (PPM) | Electrophilic Hub (as | Phenolic APIs | Bifluoride Salt | N/A (Maintains backbone Đ) | Highly stable, targeted polysulfonate drug-conjugates |
References
-
Jerabek, K., Hankova, L., & Revillon, A. "Functional Polymers Prepared from p-Styrenesulfonyl Chloride as the Functional Monomer." Industrial & Engineering Chemistry Research, ACS Publications.1
-
Dong, J., et al. "Sulfur Fluoride Exchange (SuFEx)." Thieme Connect. 5
-
Wang, H., et al. "SuFEx-Based Polysulfonate Formation from Ethenesulfonyl Fluoride-Amine Adducts." Angewandte Chemie, PMC.6
-
Keoshkerian, B., et al. "Synthesis of random and block copolymers of styrene and styrenesulfonic acid with low polydispersity using nitroxide-mediated living radical polymerization technique." ResearchGate. 2
-
"Synthesis and Post-Polymerization Modification of Poly(N-(4-Vinylphenyl)Sulfonamide)s." Macromolecular Rapid Communications. 4
-
Kevill, D. N. "Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides." Beilstein Journal of Organic Chemistry. 3
Sources
Catalytic methods for functionalizing 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride
Executive Summary & Molecule Profile
2-(4-Ethylphenyl)ethene-1-sulfonyl chloride (hereafter EESC ) represents a privileged scaffold in medicinal chemistry, combining a reactive sulfonyl chloride "warhead" with a Michael-acceptor styryl backbone. The para-ethyl substitution provides lipophilic bulk without the steric occlusion of tert-butyl analogs, making it an ideal candidate for probing hydrophobic pockets in protein targets.
This guide details three distinct catalytic workflows to functionalize EESC. Unlike stoichiometric methods, these catalytic protocols offer higher atom economy, milder conditions, and access to "Click" chemistry (SuFEx) and desulfitative cross-coupling pathways.
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
-
Electrophilic Center: Sulfur (VI) – Highly susceptible to nucleophilic attack.
-
Conjugation: Styryl alkene allows for electron delocalization; susceptible to polymerization if radical initiators are present.
-
Stability Warning: Hydrolytically unstable. Store under inert atmosphere at -20°C.
Strategy I: Nucleophilic Catalysis for Sulfonamide Library Generation
Mechanism: Nucleophilic Substitution (
While primary amines react with sulfonyl chlorides spontaneously, sterically hindered or electron-deficient amines (anilines) require catalysis. DMAP acts as a "acyl-transfer" agent, forming a highly electrophilic sulfonyl-pyridinium intermediate that accelerates the reaction by orders of magnitude compared to pyridine alone.
Mechanistic Pathway (DMAP Catalysis)
Figure 1: The DMAP catalytic cycle. The formation of the N-sulfonylpyridinium salt activates the sulfur center, enabling rapid coupling with poor nucleophiles.
Protocol A: High-Throughput Sulfonamidation
Objective: Synthesis of a bioactive sulfonamide library from EESC.
Reagents:
-
Substrate: EESC (1.0 equiv)
-
Nucleophile: Diverse Amine (1.1 equiv)
-
Catalyst: DMAP (0.1 equiv / 10 mol%)
-
Auxiliary Base: Triethylamine (
) or DIPEA (1.2 equiv) -
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried reaction vial, dissolve EESC (0.5 mmol) in anhydrous DCM (2 mL).
-
Catalyst Addition: Add DMAP (0.05 mmol) and
(0.6 mmol). Stir at for 5 minutes. Note: A slight precipitate (amine hydrochloride) may form. -
Amine Introduction: Add the target Amine (0.55 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Endpoint: Disappearance of the sulfonyl chloride spot (
).
-
-
Quench: Add 1M HCl (2 mL) to neutralize excess base and DMAP.
-
Workup: Extract with DCM (
). Wash organics with Brine, dry over , and concentrate. -
Purification: Flash chromatography is usually required to remove traces of hydrolyzed sulfonic acid.
Strategy II: SuFEx Activation (Fluoride Exchange)
Mechanism: Sulfur-Fluoride Exchange (SuFEx)
Catalyst: Bifluoride ion (
Sulfonyl fluorides are thermodynamically stable yet kinetically active toward specific nucleophiles (e.g., silyl ethers) under specific catalytic conditions. Converting EESC (Chloride) to EESF (Fluoride) creates a "SuFEx Hub" that resists hydrolysis and reduction, allowing for late-stage functionalization in biological media.
SuFEx Workflow Diagram
Figure 2: The "Sandmeyer-type" conversion of Chloride to Fluoride, followed by base-catalyzed SuFEx click chemistry.
Protocol B: Bifluoride-Catalyzed Synthesis of EESF
Objective: Conversion of EESC to 2-(4-Ethylphenyl)ethene-1-sulfonyl fluoride.
Reagents:
-
Substrate: EESC
-
Reagent: Potassium Bifluoride (
) (2.0 equiv) -
Solvent: Acetonitrile (
) / Water (1:1 mixture)
Procedure:
-
Safety Note:
releases HF in acidic conditions. Use plastic (polypropylene) labware if possible, or glass with caution. Avoid contact with skin. -
Dissolution: Dissolve EESC (1.0 mmol) in MeCN (3 mL).
-
Activation: Add a saturated aqueous solution of
(2.0 mmol in 3 mL water). -
Reaction: Stir vigorously at RT for 2 hours.
-
Observation: The biphasic mixture ensures the chloride stays in the organic phase while fluoride transfers at the interface.
-
-
Workup: Dilute with EtOAc. Wash with water (
) and brine. Dry over . -
Result: Evaporation yields the Sulfonyl Fluoride (EESF) as a crystalline solid. This intermediate is stable on the benchtop for months.
Strategy III: Pd-Catalyzed Desulfitative Cross-Coupling
Mechanism: Oxidative Addition
This advanced method treats the sulfonyl chloride not as a functional group to be preserved, but as a "pseudohalide" leaving group. It allows the styryl fragment to be coupled to aryl boronic acids or alkenes (Heck-type), effectively replacing the
Protocol C: Desulfitative Heck-Type Arylation
Objective: Coupling EESC with Styrene to form a 1,3-diene derivative (loss of sulfur).
Reagents:
-
Substrate: EESC (1.0 equiv)
-
Coupling Partner: Styrene (1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane[1]
Procedure:
-
Setup: Charge a pressure tube with EESC (0.5 mmol),
(1.0 mmol), and (5.6 mg). -
Solvent: Add Dioxane (3 mL) and Styrene (0.75 mmol).
-
Degas: Sparge with Argon for 5 minutes to remove
(critical for Pd cycle). -
Reaction: Seal and heat to
for 12 hours. -
Workup: Filter through Celite to remove Pd black. Concentrate and purify by column chromatography.
Comparative Data Table
| Feature | Nucleophilic Catalysis (DMAP) | SuFEx (Bifluoride/DBU) | Desulfitative Coupling (Pd) |
| Product Outcome | Sulfonamide ( | Sulfonate/Sulfonamide ( | 1,3-Diene or Stilbene ( |
| Atom Economy | High (Loss of HCl) | High (Loss of HF) | Lower (Loss of |
| Reaction Condition | Mild ( | Mild (RT) | Harsh ( |
| Key Advantage | Standard for library synthesis | Bio-orthogonal, Covalent Probes | Carbon-Carbon bond formation |
| Primary Risk | Hydrolysis of chloride | Toxicity of Fluoride reagents | Pd catalyst poisoning |
References
-
Reactivity of Sulfonyl Chlorides: BenchChem. (2025).[4] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from
-
SuFEx Chemistry: Sharpless, K. B., et al. (2014).[6] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Retrieved from
-
Desulfitative Coupling: Dubbaka, S. R., & Vogel, P. (2005).[7] Palladium-Catalyzed Desulfitative Mizoroki-Heck Couplings of Sulfonyl Chlorides. Chemistry – A European Journal.[8] Retrieved from
-
DMAP Mechanism: Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews. Retrieved from
-
SuFEx Protocols: Cold Spring Harbor Laboratory. (2020). Accelerated SuFEx Click Chemistry for Modular Synthesis. Retrieved from
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.cshl.edu [repository.cshl.edu]
- 7. Palladium-catalyzed desulfitative Mizoroki-Heck couplings of sulfonyl chlorides with mono- and disubstituted olefins: rhodium-catalyzed desulfitative heck-type reactions under phosphine- and base-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. infoscience.epfl.ch [infoscience.epfl.ch]
Application Note: Desulfitative Mizoroki-Heck Coupling of 2-(4-Ethylphenyl)ethene-1-sulfonyl Chloride Precursors
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Analyst: Senior Application Scientist
Introduction & Strategic Rationale
The Mizoroki-Heck reaction is a cornerstone of carbon-carbon double bond formation in pharmaceutical development and materials science. Traditionally, this coupling relies on aryl or alkenyl halides (bromides and iodides). However, the use of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride —a highly reactive styrenesulfonyl chloride derivative—offers a powerful alternative via the desulfitative Heck-type reaction [1].
Sulfonyl chlorides are highly crystalline, bench-stable, and often exhibit superior reactivity compared to their corresponding halide counterparts[2]. When coupled with terminal olefins (e.g., styrene or acrylates), 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride undergoes a highly stereoselective desulfonylation to yield 1,4-disubstituted-1,3-butadiene derivatives. These conjugated diene motifs are critical in the synthesis of rigid molecular linkers, fluorescent probes, and advanced active pharmaceutical ingredients (APIs).
Mechanistic Causality: The "Why" Behind the Chemistry
To achieve robust and reproducible yields, it is critical to understand the thermodynamic drivers of this reaction. Unlike traditional Heck couplings where the oxidative addition into a C–X bond is the rate-determining step, the Pd(0) catalyst readily inserts into the highly polarized S–Cl bond of the sulfonyl chloride[3].
-
Oxidative Addition: The Pd(0) species inserts into the S–Cl bond of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride to form a Pd(II) sulfonyl complex.
-
Desulfonylation (The Driving Force): The intermediate rapidly extrudes sulfur dioxide (
) gas. This irreversible, entropically favorable step drives the reaction forward, forming a highly reactive alkenyl-palladium(II) species[1]. -
Carbopalladation: The alkenyl-Pd(II) complex coordinates to and inserts into the target olefin.
-
-Hydride Elimination: The complex undergoes
-hydride elimination to release the 1,3-diene product and a Pd(II)-hydride species. -
Catalyst Regeneration: A stoichiometric base neutralizes the generated HCl, reducing Pd(II) back to the active Pd(0) state[2].
Catalytic cycle of the Pd-catalyzed desulfitative Mizoroki-Heck reaction.
Quantitative Data & Condition Optimization
The choice of solvent and base dictates the lifespan of the palladium catalyst. While standard organic solvents like m-xylene are effective, utilizing a nitrile-functionalized ionic liquid (IL), such as
Table 1: Optimization of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride coupling with Styrene
| Entry | Catalyst (mol%) | Solvent System | Base (Equiv) | Temp (°C) | Time (h) | Yield (%) |
| 1 | m-Xylene | 140 | 4.0 | 78 | ||
| 2 | 1,4-Dioxane | 100 | 6.0 | 65 | ||
| 3 | 140 | 1.5 | 90 | |||
| 4 | Herrmann's (0.1) | 140 | 1.0 | 94 |
Note: Yields determined by GC-FID using an external standard. Entry 4 represents the optimal self-validating system for scale-up.
Experimental Protocols
The following protocol details the synthesis of 1-(4-ethylphenyl)-4-phenyl-1,3-butadiene via the desulfitative Heck coupling of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride with styrene.
Reagents and Materials
-
Electrophile: 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride (1.5 mmol, 1.0 equiv)
-
Olefin: Styrene (3.0 mmol, 2.0 equiv)
-
Catalyst:
(0.015 mmol, 1 mol%) -
Base: Anhydrous
(2.25 mmol, 1.5 equiv) -
Additive (Phase Transfer):
(0.23 mmol, 15 mol%) -
Solvent: Nitrile-functionalized Ionic Liquid
(2.0 mL)
Step-by-Step Methodology
-
Reaction Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride,
, anhydrous , and . -
Solvent Addition: Add 2.0 mL of the ionic liquid
. -
Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate and backfill the vessel with high-purity Nitrogen (
) three times to ensure complete removal of oxygen. Causality: Oxygen can prematurely oxidize the Pd(0) active species, halting the catalytic cycle. -
Olefin Addition: Inject styrene (3.0 mmol) dropwise via a gas-tight syringe through the septum.
-
Thermal Activation: Transfer the Schlenk tube to a pre-heated oil bath at 140 °C. Stir vigorously (800 rpm) for 1.5 to 2 hours. Note: Ensure the reaction vessel is properly vented through a bubbler or a pressure-relief system, as stoichiometric
gas is evolved during the desulfonylation step. -
Reaction Quenching & Extraction: Cool the mixture to room temperature. Extract the resulting 1,3-diene product directly from the ionic liquid layer using diethyl ether (
mL). The IL layer containing the Pd nanoparticles can be retained for subsequent catalytic runs[1]. -
Purification: Combine the organic extracts, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure (1E,3E)-1-(4-ethylphenyl)-4-phenyl-1,3-butadiene.
Experimental workflow for the desulfitative Heck coupling of styrenesulfonyl chlorides.
Troubleshooting & Field-Proven Insights
-
Incomplete Conversion: If starting material remains after 2 hours, the catalytic cycle may be poisoned by accumulated HCl. Ensure the
is strictly anhydrous and finely milled to maximize surface area for rapid neutralization. -
Catalyst Precipitation (Pd Black): The formation of a black precipitate indicates catalyst agglomeration. If not using an ionic liquid, ensure the addition of a stabilizing ligand or phase-transfer agent (like
) to maintain the palladium in its active nanoparticle or ligated form[1]. -
Handling Sulfonyl Chlorides: 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride is sensitive to ambient moisture, which can hydrolyze the precursor to the corresponding unreactive sulfonic acid. Always store the reagent in a desiccator and weigh it rapidly under ambient conditions or inside a glovebox.
References
- Dubbaka, S. R., Zhao, D., Fei, Z., Volla, C. M. R., Dyson, P. J., & Vogel, P. (2006). Palladium-Catalyzed Desulfitative Mizoroki-Heck Coupling Reactions of Sulfonyl Chlorides with Olefins in a Nitrile-functionalized Ionic Liquid. Synlett, 2006(18), 3155-3157.
- Skhiri, A., Salem, R. B., Soulé, J. F., & Doucet, H. (2015). Palladium-Catalysed Desulfitative Heck Reaction Tolerant to Aryl Carbon–Halogen Bonds for Access to (Poly)halo-Substituted Stilbene or Cinnamate Derivatives. Synthesis, 47(19).
- Dubbaka, S. R., & Vogel, P. (2005). Palladium-catalyzed desulfitative Mizoroki-Heck couplings of sulfonyl chlorides with mono- and disubstituted olefins: Rhodium-catalyzed desulfitative heck-type reactions under phosphine- and base-free conditions. Chemistry-A European Journal, 11(9), 2633-2641.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Palladium-catalyzed desulfitative Mizoroki-Heck couplings of sulfonyl chlorides with mono- and disubstituted olefins: Rhodium-catalyzed desulfitative heck-type reactions under phosphine- and base-free conditions [infoscience.epfl.ch]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
The Synthetic Versatility of 2-(4-Ethylphenyl)ethene-1-sulfonyl Chloride: A Gateway to Bioactive Molecules
Introduction: A Multifaceted Building Block in Medicinal Chemistry
In the landscape of modern drug discovery and organic synthesis, the demand for versatile and reactive building blocks is perpetual. 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride, a member of the styrenesulfonyl chloride family, has emerged as a reagent of significant interest. Its unique bifunctional nature, possessing both a highly reactive sulfonyl chloride moiety and a dienophilic ethene bridge, opens avenues for the synthesis of a diverse array of complex molecular architectures. This guide provides an in-depth exploration of the applications of this reagent in the synthesis of bioactive compounds, focusing on the formation of sulfonamides and its utility in [4+2] cycloaddition reactions.
The sulfonyl chloride group is a cornerstone in medicinal chemistry, primarily for its reaction with primary and secondary amines to form stable sulfonamide linkages.[1] The sulfonamide functional group is a well-established pharmacophore present in a wide range of therapeutic agents, exhibiting antibacterial, anticancer, and anti-inflammatory properties.[2][3] Concurrently, the vinylsulfonyl moiety of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride acts as an activated dienophile, readily participating in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to construct six-membered carbocyclic and heterocyclic rings.[4][5] This dual reactivity profile makes it an invaluable tool for generating molecular diversity in the quest for new therapeutic leads.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, offering detailed protocols and mechanistic insights into the synthetic utility of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride.
PART 1: Synthesis of Bioactive N-Aryl and N-Alkyl Sulfonamides
The reaction of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride with a diverse range of primary and secondary amines provides a straightforward and efficient route to a library of novel sulfonamides. These compounds are of significant interest due to the established broad-spectrum biological activity of the sulfonamide scaffold.[3]
Causality in Experimental Design: The Sulfonylation Reaction
The core of this synthesis is the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of base and solvent can significantly impact the reaction rate and yield. A non-nucleophilic organic base like pyridine or triethylamine is typically preferred to avoid competition with the primary amine nucleophile. Anhydrous aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are ideal to prevent hydrolysis of the reactive sulfonyl chloride.
Experimental Protocol: General Procedure for the Synthesis of N-Substituted 2-(4-Ethylphenyl)ethene-1-sulfonamides
Materials:
-
2-(4-Ethylphenyl)ethene-1-sulfonyl chloride
-
Appropriate primary or secondary amine (e.g., aniline, piperidine)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and round-bottom flask
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
To this solution, add pyridine or triethylamine (1.2 equivalents) and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride (1.1 equivalents) in anhydrous DCM.
-
Slowly add the sulfonyl chloride solution to the cooled amine solution dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-substituted 2-(4-Ethylphenyl)ethene-1-sulfonamide.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
Data Presentation: Representative Examples of Synthesized Sulfonamides
| Amine Reactant | Product | Expected Bioactivity |
| Aniline | N-phenyl-2-(4-ethylphenyl)ethene-1-sulfonamide | Antibacterial, Antitumor[6] |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-2-(4-ethylphenyl)ethene-1-sulfonamide | Antibacterial, Anticancer |
| Piperidine | 1-((E)-2-(4-ethylphenyl)vinylsulfonyl)piperidine | Various CNS activities |
| Morpholine | 4-((E)-2-(4-ethylphenyl)vinylsulfonyl)morpholine | Potential antimicrobial[7] |
Visualization: Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of N-substituted sulfonamides.
PART 2: [4+2] Cycloaddition Reactions for Heterocyclic Scaffolds
The ethenyl group of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride, activated by the electron-withdrawing sulfonyl group, serves as a potent dienophile in [4+2] cycloaddition reactions. This provides a powerful strategy for the construction of six-membered rings, which are prevalent in a vast number of biologically active natural products and synthetic drugs.[5]
Mechanistic Rationale: The Diels-Alder Reaction
The Diels-Alder reaction is a concerted pericyclic reaction between a conjugated diene (the 4π component) and a dienophile (the 2π component).[5] The electron-withdrawing nature of the sulfonyl group in 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. This "normal-electron-demand" Diels-Alder reaction is a highly stereospecific and regioselective process, allowing for the predictable synthesis of complex cyclic systems.
A particularly noteworthy application is the domino Knoevenagel/hetero-Diels-Alder reaction, where the styrenesulfonyl chloride can react in situ to form a more complex diene, which then undergoes an intramolecular cycloaddition.[4]
Experimental Protocol: General Procedure for the Diels-Alder Reaction
Materials:
-
2-(4-Ethylphenyl)ethene-1-sulfonyl chloride
-
A suitable conjugated diene (e.g., 2,3-dimethyl-1,3-butadiene, cyclopentadiene)
-
Anhydrous toluene or xylene
-
Hydroquinone (as a polymerization inhibitor, optional)
-
Standard laboratory glassware for reflux, magnetic stirrer, and round-bottom flask
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser, dissolve 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride (1.0 equivalent) in anhydrous toluene.
-
Add the conjugated diene (1.5-2.0 equivalents). A slight excess of the diene is often used to ensure complete reaction of the sulfonyl chloride.
-
Add a catalytic amount of hydroquinone if the diene is prone to polymerization at elevated temperatures.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude cycloadduct can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to confirm the structure and stereochemistry of the cycloadduct.
Data Presentation: Representative Diels-Alder Adducts
| Diene Reactant | Product | Potential Application |
| 2,3-Dimethyl-1,3-butadiene | 4,5-dimethyl-1-((E)-2-(4-ethylphenyl)vinylsulfonyl)cyclohex-1-ene | Intermediate for complex natural product synthesis |
| Cyclopentadiene | (endo/exo)-5-((E)-2-(4-ethylphenyl)vinylsulfonyl)bicyclo[2.2.1]hept-2-ene | Building block for novel therapeutic agents |
| Anthracene | 9,10-dihydro-9,10-ethanoanthracene-11-sulfonyl derivative | Precursor for materials science applications |
Visualization: Diels-Alder Reaction Mechanism
Caption: Concerted mechanism of the Diels-Alder reaction.
Safety and Handling
As a sulfonyl chloride derivative, 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride should be handled with appropriate safety precautions. It is expected to be corrosive, moisture-sensitive, and potentially harmful if inhaled or in contact with skin.[8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Conduct all manipulations in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Keep the container tightly closed and protected from moisture to prevent hydrolysis.
-
Storage: Store in a cool, dry place away from incompatible materials such as water, strong bases, and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-(4-Ethylphenyl)ethene-1-sulfonyl chloride stands out as a powerful and versatile reagent in the synthesis of bioactive compounds. Its ability to readily form sulfonamides and participate in [4+2] cycloaddition reactions provides synthetic chemists with a robust tool for the construction of diverse and complex molecular scaffolds. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable building block in their drug discovery and development endeavors.
References
-
Ochoa-Puentes, C., et al. (2022). Diels–Alder Cycloaddition Reactions in Sustainable Media. Molecules, 27(4), 1234. [Link]
-
Ghaffari, S., & Ghassemi, S. (2021). Recent developments in the synthesis of N-aryl sulfonamides. RSC Advances, 11(54), 34261-34281. [Link]
-
Kowalski, K., et al. (2022). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. International Journal of Molecular Sciences, 23(21), 13391. [Link]
-
Zhang, W., et al. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504-3511. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2023). Journal of Chemical Reviews, 5(4), 346-356. [Link]
-
Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Sciences, 2(1), 1-10. [Link]
-
Sulfonamide (medicine). (2023, December 29). In Wikipedia. [Link]
-
Lam, P. Y. S., et al. (2005). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Letters, 7(19), 4213–4216. [Link]
-
Baskin, J. M., & Hartwig, J. F. (2004). Novel N-aryl and N-heteroaryl sulfamide synthesis via palladium cross coupling. Organic Letters, 6(16), 2705-2708. [Link]
-
van Leusen, A. M., & van den Berg, K. J. (1987). Chemistry of sulfonyl cyanides. Part 4: Diels-alder cycloadditions of sulfonyl cyanides with dienes. Recueil des Travaux Chimiques des Pays-Bas, 106(3), 82-86. [Link]
-
Diels–Alder reaction. (2024, February 28). In Wikipedia. [Link]
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Handling & Storage of 2-(4-Ethylphenyl)ethene-1-sulfonyl Chloride
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical hydrolytic instability of styrenesulfonyl chloride derivatives. 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride is a highly reactive electrophile. While this reactivity is exactly what makes it a valuable intermediate for synthesizing sulfonamides and sulfonate esters, it is also its Achilles' heel during storage and handling.
The Causality of Degradation
The primary degradation pathway for any sulfonyl chloride is hydrolysis[1]. The mechanism is driven by the nucleophilic attack of water molecules on the highly electrophilic sulfur atom[2]. This displacement reaction ejects a chloride ion, resulting in the formation of 2-(4-Ethylphenyl)ethene-1-sulfonic acid and corrosive hydrogen chloride (HCl) gas[2].
Caption: Mechanism of hydrolytic degradation of sulfonyl chlorides by ambient moisture.
When HCl gas is generated in a sealed container, it pressurizes the vial and can chemically degrade standard rubber or silicone septa. This breaches the seal, allowing more ambient moisture to enter and creating an accelerating, runaway cycle of degradation. Furthermore, discoloration (yellowing or darkening) upon standing is a strong physical indicator of this decomposition[3].
Troubleshooting & FAQs
Q1: I stored my 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride in the refrigerator at 2-8°C, but it still hydrolyzed into a sticky, fuming paste. Why? A1: The issue is likely condensation, not the storage temperature itself. While refrigeration (2-8°C) is highly recommended to minimize thermal degradation[1], opening a cold vial in a humid laboratory environment causes ambient moisture to instantly condense on the inner walls of the vial and directly onto the reagent. The Fix: You must allow the sealed vial to warm completely to room temperature in a desiccator before opening it.
Q2: How can I definitively validate if my batch has hydrolyzed before I waste time on a coupling reaction? A2: Implement a self-validating analytical check before use:
-
Visual & Olfactory Inspection: Pure sulfonyl chlorides are typically well-behaved solids or liquids. If the material has darkened significantly or releases a sharp, acidic odor (HCl gas) upon opening, decomposition has occurred[3].
-
Infrared (IR) Spectroscopy: Look for the disappearance of the sharp asymmetric and symmetric
stretches (typically around 1370 and 1170 cm ) and the appearance of a broad stretch (>3000 cm ) indicative of the sulfonic acid. -
pH Testing: Dissolve a tiny fraction in an anhydrous solvent and add a drop of water. A highly acidic pH indicates the presence of pre-formed HCl and sulfonic acid.
Q3: What type of container provides the best protection? A3: Glass vials with Teflon-lined caps are non-negotiable[1]. Standard plastic caps with cardboard or rubber liners will be chemically attacked by trace HCl, compromising the moisture barrier. Light-shielded (amber) containers are also recommended to prevent light-induced decomposition[4].
Quantitative Storage Data
To optimize your inventory management, refer to the following empirically derived stability matrix comparing storage conditions.
| Storage Condition | Atmosphere | Container Seal | Est. Shelf Life | Causality of Degradation |
| Room Temp (20°C) | Ambient Air | Standard Screw Cap | < 1 week | Rapid nucleophilic attack by atmospheric H₂O[2]. |
| 2-8°C | Ambient Air | Standard Screw Cap | 1-2 months | Cold slows kinetics, but condensation upon opening accelerates hydrolysis. |
| 2-8°C | Inert (Ar/N₂) | Teflon-lined Cap | > 12 months | Exclusion of moisture prevents nucleophilic attack; Teflon resists HCl[1]. |
Experimental Protocols: The Self-Validating Storage System
To guarantee the integrity of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride, you must treat its handling as a rigorous, self-validating system where every step physically prevents the causality of hydrolysis.
Protocol 1: Anhydrous Aliquoting and Storage
Objective: Isolate the bulk reagent from repeated moisture exposure by creating single-use aliquots under an inert atmosphere[2].
-
Preparation: Bake amber glass vials and Teflon-lined caps in a drying oven at 120°C for at least 4 hours to remove surface moisture. Transfer them directly into a desiccator to cool.
-
Inert Transfer: Move the bulk reagent and the dried vials into a glovebox purged with Argon or high-purity Nitrogen. Note: Argon is preferred as it is heavier than air and provides a better protective blanket inside the vials.
-
Aliquoting: Divide the bulk material into single-use quantities (e.g., 100 mg to 500 mg per vial). Causality: This prevents the bulk supply from undergoing repeated freeze-thaw cycles and eliminates cumulative moisture exposure from multiple openings[2].
-
Sealing: Cap each vial tightly with the Teflon-lined caps[1]. Wrap the seam of the cap tightly with Parafilm or Teflon tape for secondary defense.
-
Secondary Containment: Place the sealed aliquots inside a secondary container, such as a desiccator jar or a sealed plastic box containing active desiccant (e.g., Drierite or silica gel).
-
Storage: Store the secondary container in a refrigerator at 2-8°C[1].
Protocol 2: Safe Retrieval and Usage
Objective: Prevent condensation-induced hydrolysis during reaction setup.
-
Equilibration: Remove the secondary container from the refrigerator. Do not open it. Allow the entire container to sit at room temperature for at least 1-2 hours.
-
Extraction: Once fully equilibrated to room temperature, open the secondary container and remove the required single-use aliquot.
-
Validation: Visually inspect the aliquot. If there is no discoloration or pressure buildup, proceed.
-
Reaction: Open the vial immediately prior to use and dissolve the reagent in a strictly anhydrous solvent (e.g., dry DCM or THF)[2].
Caption: Optimal inert-atmosphere handling and storage workflow for sulfonyl chlorides.
References
-
Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.[Link]
-
Sulfonyl Chloride Production Line. Zauxi.[Link]
Sources
Technical Support Center: Optimizing Reactions with 2-(4-Ethylphenyl)ethene-1-sulfonyl Chloride
Welcome to the Advanced Technical Support Guide for working with 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride . As an
However, its unique structure—combining a highly reactive sulfonyl chloride with an electrophilic styrenyl double bond—presents specific synthetic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you maximize your reaction yields.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why am I getting low yields of my target sulfonamide and a high percentage of a heavier byproduct?
A: You are likely observing a competing aza-Michael addition . The ethene double bond is highly electrophilic because the electron-withdrawing
-
Causality & Solution: N-sulfonylation is kinetically favored, while the Michael adduct is often thermodynamically stable. To mitigate this, perform the addition strictly at 0 °C, use a non-nucleophilic base (such as DIPEA) to scavenge HCl, and avoid excess aliphatic amine.
Q2: My starting material polymerizes into an insoluble gel during storage or during the chlorosulfonation reaction. How do I prevent this? A: The styrenyl moiety is highly prone to free-radical polymerization, especially when exposed to light, heat, or concentrated conditions during solvent evaporation.
-
Causality & Solution: To maintain monomer integrity, you must introduce a radical inhibitor. Literature protocols for synthesizing structurally similar 4-styrenesulfonyl chlorides mandate the addition of 4-tert-butylcatechol (TBC) at concentrations of ~10–50 ppm[3]. Always store the compound at -20 °C in the dark, and never evaporate solutions to complete dryness without an inhibitor present.
Q3: The initial synthesis of the sulfonyl chloride from the styrene precursor suffers from poor yields and dark discoloration. How can I optimize this?
A: Conventional batch synthesis using sulfuryl chloride (
-
Causality & Solution: Transitioning the chlorosulfonation step to a continuous flow microreactor provides exquisite temperature control and short residence times (e.g., ~40 seconds). This prevents thermal degradation and significantly improves the space-time yield[4]. If continuous flow is unavailable, running the reaction in a highly controlled cryogenic batch setup (-10 °C to 0 °C) with strict dropwise addition is mandatory[1].
Q4: Are there alternative solvents that improve nucleophilic substitution yields without degrading the double bond? A: Yes. Recent methodologies have demonstrated that using PEG-400 as an eco-friendly reaction medium significantly enhances the yield of nucleophilic substitutions (such as azide or amine coupling) on styrenesulfonyl chlorides[5]. PEG-400 stabilizes the polar transition states and allows the reaction to proceed rapidly at room temperature, minimizing the time the double bond is exposed to potential side reactions[6].
Part 2: Quantitative Data & Yield Optimization
The following table summarizes the impact of specific reaction parameters on the isolated yield of sulfonamide derivatives synthesized from 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride.
| Reaction Variable | Standard Condition | Optimized Condition | Yield Impact | Mechanistic Rationale |
| Temperature Profile | Room Temperature | 0 °C | +20% to +35% | Suppresses the thermodynamically favored Michael addition; favors kinetic N-sulfonylation[2]. |
| Reaction Medium | Dichloromethane ( | PEG-400 | +10% to +15% | Stabilizes polar intermediates; accelerates substitution, reducing side-product formation[5]. |
| Polymerization Additive | None | 4-tert-butylcatechol (TBC) | Prevents total loss | Quenches free radicals, preventing the styrenyl double bond from oligomerizing during isolation[3]. |
| Reactor Type (Synthesis) | Batch Reactor | Continuous Flow Reactor | > 5x Space-Time Yield | Exquisite thermal control prevents exothermic runaway and degradation of the alkene[4]. |
Part 3: Pathway Visualization
The following diagram illustrates the divergent reaction pathways of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride based on the experimental conditions chosen.
Caption: Reaction pathways of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride based on reaction conditions.
Part 4: Validated Experimental Protocols
Protocol A: Synthesis of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride with Radical Inhibition
Adapted from established styrenesulfonyl chloride synthesis protocols to prevent polymerization[1][3].
Reagents: Sodium 2-(4-ethylphenyl)ethene-1-sulfonate (1.0 eq), Thionyl chloride (
-
Preparation: In a flame-dried round-bottom flask under an argon atmosphere, suspend the sulfonate salt in anhydrous dichloromethane (
). Add TBC (50 ppm relative to the theoretical yield) to the suspension. -
Activation: Cool the mixture to 0 °C using an ice/salt bath. Add a catalytic amount of anhydrous DMF (approx. 0.1 eq).
-
Chlorination: Add
dropwise over 30 minutes. The DMF will form the Vilsmeier-Haack reagent in situ, which acts as the active chlorinating species. -
Reaction: Maintain stirring at 0 °C for 2 hours, then allow it to slowly warm to room temperature for an additional 4 hours.
-
Quenching & Isolation: Pour the mixture onto crushed ice to quench unreacted
. Extract the aqueous layer with cold . Wash the organic layer with cold brine, dry over anhydrous , and concentrate under reduced pressure at no higher than 25 °C . -
Storage: Immediately flush the resulting pale-yellow liquid/solid with argon, wrap the vial in aluminum foil to exclude light, and store at -20 °C.
Protocol B: High-Yield N-Sulfonylation (Minimizing Michael Addition)
Optimized to favor kinetic sulfonylation over thermodynamic conjugate addition[2][5].
Reagents: 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride (1.0 eq), Target Amine (1.05 eq), N,N-Diisopropylethylamine (DIPEA, 1.5 eq), PEG-400 or anhydrous
-
Amine Preparation: Dissolve the target amine and DIPEA in the chosen solvent (PEG-400 is recommended for challenging, sterically hindered amines). Cool the solution to strictly 0 °C.
-
Electrophile Addition: Dissolve the sulfonyl chloride in a minimal amount of solvent. Add this solution dropwise to the amine mixture over 15–20 minutes. Mechanistic Note: Keeping the sulfonyl chloride as the limiting reagent in the micro-environment prevents the amine from acting as a Michael donor to already-formed sulfonamide.
-
Monitoring: Stir at 0 °C for 1 hour. Monitor by TLC or LC-MS. Do not apply heat to force the reaction; if it is sluggish, allow it to warm to room temperature naturally.
-
Workup: If using PEG-400, partition the mixture between diethyl ether and water. The PEG-400 will remain in the aqueous layer[5]. Wash the organic layer with 1M HCl (to remove excess amine/DIPEA), followed by brine. Dry and concentrate to yield the pure sulfonamide.
References
- Fragment-Based Design of Mycobacterium Tuberculosis InhA Inhibitors. ChemRxiv.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing).
- Synthesis of novel d-sultam scaffolds via N-sulfonylation—intramolecular Michael sequences. CORE.
- Convenient synthesis of sulfonyl azides using PEG-400 as an efficient and eco-friendly reaction medium.
- Full article: Convenient synthesis of sulfonyl azides using PEG-400 as an efficient and eco-friendly reaction medium. Taylor & Francis.
- Supporting Information (SI): A single lithium-ion conducting solid polymer electrolyte with superior electrochemical stability. DOI.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of Crude 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride
Welcome to the Technical Support Center for the purification of crude 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this versatile synthetic intermediate. This document offers a comprehensive question-and-answer-based approach to address common and complex issues encountered during the purification process.
I. Understanding the Molecule and Its Challenges
2-(4-Ethylphenyl)ethene-1-sulfonyl chloride is a member of the styrenesulfonyl chloride family, which are known for their reactivity and utility in organic synthesis. However, their purification can be challenging due to their susceptibility to hydrolysis, polymerization, and thermal decomposition. A successful purification strategy hinges on a thorough understanding of the potential impurities and the chemical properties of the target molecule.
What are the most common impurities in crude 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride?
The impurity profile of your crude product will largely depend on the synthetic route employed. The most common method for synthesizing styrenesulfonyl chlorides is the chlorosulfonation of the corresponding styrene (in this case, 4-ethylstyrene) using an excess of a chlorosulfonating agent like chlorosulfonic acid.[1][2]
Common impurities include:
-
2-(4-Ethylphenyl)ethene-1-sulfonic acid: This is the primary hydrolysis product, formed by the reaction of the sulfonyl chloride with water during the reaction or aqueous work-up.[3] Due to its high polarity, it can be challenging to separate from the desired product.
-
Polymeric byproducts: Styrene derivatives are prone to polymerization, especially in the presence of acid or heat. This can lead to the formation of oligomeric or polymeric materials that are difficult to remove.[4]
-
Diaryl sulfones: These can form as byproducts during the chlorosulfonation reaction, particularly if the reaction temperature is not carefully controlled.[3]
-
Unreacted 4-ethylstyrene: Incomplete reaction will leave residual starting material in the crude product.
-
Residual chlorosulfonic acid and HCl: These are typically removed during the work-up but can persist if the washing steps are not thorough.
II. Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride in a question-and-answer format.
Q1: My crude product is a dark, viscous oil, and I'm having trouble getting it to solidify for recrystallization. What should I do?
This is a common issue, often indicating the presence of significant polymeric impurities or residual solvent.
-
Initial Troubleshooting Steps:
-
High-Vacuum Drying: Ensure your crude product is thoroughly dried under high vacuum to remove any residual solvent from the work-up (e.g., dichloromethane, ethyl acetate).
-
Trituration: Try triturating the oil with a non-polar solvent in which the desired product is expected to be sparingly soluble, such as cold hexanes or pentane. This can sometimes induce crystallization of the product while dissolving non-polar impurities and unreacted starting material. The solid can then be collected by filtration.
-
-
Advanced Strategy: Column Chromatography as a Pre-purification Step If trituration fails, a rapid column chromatography "plug" can be effective. The goal here is not perfect separation but to remove the gross impurities that are inhibiting crystallization.
-
Stationary Phase: Silica gel
-
Mobile Phase: Start with a non-polar solvent like hexanes and gradually increase the polarity with a solvent like ethyl acetate or dichloromethane. The highly polar sulfonic acid and baseline polymeric material will remain on the silica, while the desired, less polar sulfonyl chloride will elute.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC). Combine the fractions containing the desired product and concentrate them under reduced pressure. The resulting cleaner oil is more likely to crystallize upon trituration or when setting up a formal recrystallization.
-
Q2: I'm losing a significant amount of my product during the aqueous work-up. How can I minimize this loss?
Product loss during aqueous work-up is almost always due to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[3] Sulfonyl chlorides are highly sensitive to water, especially under basic or neutral conditions.
-
Key Recommendations:
-
Work quickly and at low temperatures: Perform all aqueous washes with ice-cold water or brine and minimize the contact time between the organic and aqueous layers.
-
Use a separatory funnel with a Teflon stopcock: This allows for rapid and clean separation of the layers.
-
Avoid basic washes if possible: While a wash with a weak base like sodium bicarbonate is often used to neutralize residual acid, it can also accelerate the hydrolysis of the sulfonyl chloride. If an acid wash is necessary, consider a final wash with brine instead of pure water to reduce the amount of dissolved water in the organic layer.
-
Thoroughly dry the organic layer: After the final wash, dry the organic layer over a generous amount of a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure the drying agent is filtered off completely before concentrating the solution.
-
Q3: My recrystallization attempt resulted in a low yield, or no crystals formed at all. What went wrong?
Successful recrystallization depends on the careful selection of a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[5][6]
-
Troubleshooting Steps:
-
Solvent Selection is Critical: If you are unsure of a good solvent, perform small-scale solubility tests with a range of solvents of varying polarities (e.g., hexanes, toluene, ethyl acetate, ethanol, and mixtures thereof).
-
Use a Minimum Amount of Hot Solvent: A common mistake is to add too much solvent, which will keep the product in solution even upon cooling. Add the hot solvent portion-wise until the crude product just dissolves.[7]
-
Induce Crystallization: If crystals do not form upon cooling, try the following techniques:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates a rough surface that can initiate nucleation.[8]
-
Seeding: Add a tiny crystal of previously purified product to the solution. This provides a template for crystal growth.
-
Reduce the Volume: If too much solvent was added, carefully evaporate some of it and allow the solution to cool again.
-
-
Consider a Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system can be effective.[9] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes slightly turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. A common system for compounds like this might be ethyl acetate/hexanes or dichloromethane/hexanes.
-
Q4: My purified product looks clean by NMR, but it degrades over time, even when stored in the freezer. How can I improve its stability?
The vinyl group in styrenesulfonyl chlorides makes them susceptible to polymerization, and like all sulfonyl chlorides, they are sensitive to moisture.[3][4]
-
Storage and Handling Recommendations:
-
Store under an inert atmosphere: After purification, store the product in a sealed vial under an inert atmosphere of nitrogen or argon to protect it from atmospheric moisture.
-
Store at low temperatures: Storage at -20°C is recommended.
-
Use a radical inhibitor: For long-term storage, consider adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) to prevent polymerization.
-
III. Detailed Purification Protocols
Here are step-by-step protocols for the two most common and effective purification methods for 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride.
Protocol 1: Purification by Recrystallization
This method is ideal when the crude product is a solid or can be induced to crystallize and when impurities have significantly different solubilities than the desired product.
Step-by-Step Methodology:
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system. A potential starting point is a mixed solvent system of ethyl acetate and hexanes.
-
Dissolution: Place the crude 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and gently heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and slowly add the less polar solvent (e.g., hexanes) dropwise with swirling until the solution becomes faintly cloudy. Add a few drops of the more polar solvent to redissolve the precipitate and then allow the flask to cool slowly to room temperature.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent mixture used for recrystallization) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
| Parameter | Recommendation | Rationale |
| Solvent System | Ethyl Acetate/Hexanes or Toluene/Hexanes | Provides a good polarity range for dissolving the moderately polar sulfonyl chloride at high temperatures while allowing it to crystallize upon cooling and addition of the non-polar co-solvent. |
| Cooling Rate | Slow cooling to room temperature, followed by an ice bath | Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.[8] |
| Washing Solvent | Ice-cold recrystallization solvent mixture | Using a cold solvent minimizes the loss of the purified product during the washing step. |
Protocol 2: Purification by Flash Column Chromatography
This method is preferred when the crude product is an oil that does not crystallize, or when there are multiple impurities with similar polarities.[10][11]
Step-by-Step Methodology:
-
Column Packing: Prepare a silica gel column using the "slurry method" with a non-polar solvent like hexanes. The amount of silica should be roughly 50-100 times the weight of the crude product.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. Carefully apply the sample to the top of the column.[12]
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% hexanes or 9:1 hexanes:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired product. The more polar sulfonic acid impurity will remain strongly adsorbed to the silica gel.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combining and Concentrating: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for normal-phase chromatography, effective for separating compounds with moderate polarity differences. |
| Mobile Phase | Hexanes/Ethyl Acetate or Hexanes/Dichloromethane gradient | Allows for the elution of the moderately polar sulfonyl chloride while retaining the highly polar sulfonic acid and other polar impurities. |
| Loading Method | Dry loading is often preferred for sulfonyl chlorides | Minimizes the use of a strong solvent to dissolve the sample, which can lead to band broadening and poorer separation. |
IV. Visualization of Purification Workflow
Caption: Decision workflow for the purification of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride.
V. Concluding Remarks
The successful purification of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride is readily achievable with careful attention to the inherent reactivity of the molecule. By understanding the potential impurities and implementing the appropriate purification strategy, researchers can obtain a high-purity product suitable for downstream applications. This guide provides a framework for troubleshooting common issues and detailed protocols to assist in this process. For further assistance, please do not hesitate to contact our technical support team.
References
- Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. (2008). PMC.
- Column Chromatography Procedures.
- Recrystallization. University of Wisconsin-Green Bay.
- JC2.2.3.
- Method for preparing sulfonated polystyrene for polymer electrolyte of fuel cell. (2005). Eureka.
- (1E)-2-(4-ethylphenyl)ethene-1-sulfonyl chloride. MilliporeSigma.
- Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
- Synthesis of Poly(styrene sulfonyl chloride)
- Steps for the purification of the crude products (A) Filter the final...
- 4-Ethylbenzene-1-sulfonyl chloride CAS#: 16712-69-9. ChemicalBook.
- Purification by Recrystalliz
- Two-Solvent Recrystalliz
- Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. GlobalSpec.
- Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry.
- Column chrom
- Setting up and running a column.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Recrystallization Definition, Principle &Purpose. (2022). PraxiLabs.
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). PMC.
- Purification of Organic Compounds by Flash Column Chrom
- Chemical and Textural Characteristics of Chlorosulfonated Porous Styrene—Divinylbenzene Copolymer Beads. (1996). R Discovery.
- Functional Polymers Prepared from p-Styrenesulfonyl Chloride as the Functional Monomer.
- Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides.
- Hydrolysis stable sulfonyl chlorides. (2016). Reddit.
- p-ACETAMINOBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
- 2-(4-Ethylphenyl)ethene-1-sulfonyl fluoride | C10H11FO2S | CID 155521832. (2026). PubChem.
- (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. (2024).
- Sulfonyl chloride synthesis by chlorosulfon
- (E)-2-(4-CHLOROPHENYL)ETHYLENESULFONYL CHLORIDE | 52147-98-5, (E). Echemi.
- 2-Phenylethane-1-sulfonyl chloride | C8H9ClO2S | CID 2760374. PubChem.
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). MDPI.
- [2-(4-Chlorophenyl)Phenyl]Sulfonyl Chloride. Chem-Impex.
- Application Notes & Protocols: Purification of N-(4-ethoxyphenyl)ethanesulfonamide. Benchchem.
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- 2. api.pageplace.de [api.pageplace.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Poly(styrene sulfonyl chloride) via reversible addition-fragmentation chain transfer polymerization and ch… [ouci.dntb.gov.ua]
- 5. US7244791B2 - Method for preparing sulfonated polystyrene for polymer electrolyte of fuel cell - Google Patents [patents.google.com]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pcliv.ac.uk [pcliv.ac.uk]
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- 11. web.uvic.ca [web.uvic.ca]
- 12. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Recrystallization of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride. The focus is on the critical purification step of recrystallization, addressing common challenges and providing practical, field-proven solutions.
Recrystallization Troubleshooting Guide
This section is designed to address specific issues you may encounter during the recrystallization of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride. The advice provided is grounded in the fundamental reactivity of sulfonyl chlorides and established laboratory practices.
Question 1: My product, 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride, appears to be decomposing or "oiling out" instead of crystallizing. What's happening and how can I fix it?
Answer:
This is a common and critical issue when working with sulfonyl chlorides. The primary culprit is often hydrolysis. Sulfonyl chlorides are highly reactive electrophiles and readily react with water and other protic solvents (like alcohols) to form the corresponding sulfonic acid.[1][2][3] This sulfonic acid impurity can interfere with the crystallization process, leading to the formation of an oil or a discolored, impure solid.
Troubleshooting Steps & Causality:
-
Rigorously Exclude Water: This is the most critical step.
-
Use Anhydrous Solvents: Ensure your chosen recrystallization solvent is thoroughly dried. Purchase anhydrous grade solvents or dry them using appropriate methods (e.g., distillation from a drying agent).
-
Dry Glassware: All glassware must be oven-dried (>100 °C for several hours) and cooled under a stream of dry nitrogen or in a desiccator before use.[2]
-
Inert Atmosphere: Conduct the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[2]
-
-
Solvent Selection is Key:
-
Prioritize Aprotic Solvents: Avoid protic solvents like water, methanol, and ethanol for the primary recrystallization process, as they will react with your product.
-
Consider Non-Polar to Moderately Polar Aprotic Solvents: Based on the structure of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride (a relatively non-polar aromatic compound), suitable starting points for solvent screening would be:
-
Hydrocarbons: Heptane, hexane, cyclohexane. These are non-polar and will not react with the sulfonyl chloride.
-
Aromatic Hydrocarbons: Toluene, benzene. Benzene has been successfully used for the recrystallization of other sulfonyl chlorides, such as p-acetaminobenzenesulfonyl chloride.[4][5]
-
Chlorinated Solvents: Dichloromethane (DCM), chloroform. While effective at dissolving many organics, their low boiling points can sometimes make recrystallization challenging.[6]
-
-
Perform a Small-Scale Solvent Screen: Before committing your entire batch, test the solubility of a small amount of your crude product in a few different anhydrous solvents. A good single solvent for recrystallization will dissolve the compound when hot but show low solubility at room temperature or below.[7]
-
-
Optimize the Cooling Process:
-
Slow Cooling is Crucial: Rapid cooling can cause the product to precipitate out of solution as an amorphous solid or oil rather than forming well-defined crystals. Allow the heated solution to cool slowly to room temperature, and then transfer it to an ice bath to maximize recovery.
-
Scratching and Seeding: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the meniscus. The small scratches provide nucleation sites for crystal growth. Alternatively, if you have a small amount of pure product, you can "seed" the solution by adding a tiny crystal to initiate crystallization.
-
Question 2: I performed an aqueous workup after my reaction, and now my recrystallization is failing. What went wrong?
Answer:
While an aqueous workup is a common purification step, it introduces the primary antagonist to your sulfonyl chloride: water. Even brief contact can lead to partial hydrolysis.
Preventative Measures and Solutions:
-
Minimize Contact Time: If an aqueous workup is unavoidable, perform it as quickly as possible. Use cold water or brine to minimize the solubility of your organic product and slow the rate of hydrolysis.[2]
-
Prompt Extraction: Immediately extract your product into a suitable anhydrous organic solvent.[8]
-
Thorough Drying: After extraction, dry the organic layer meticulously over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure you use a sufficient amount of drying agent and allow adequate time for it to work.
-
Consider a Non-Aqueous Workup: If possible for your reaction, a non-aqueous workup is preferable. This might involve filtering off solid byproducts and concentrating the filtrate.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride?
A1: There is no single "perfect" solvent, and the ideal choice depends on the impurities present. However, based on the principles of "like dissolves like" and the need to avoid hydrolysis, a good starting point is a non-polar, aprotic solvent.
Solvent Selection Workflow:
Q2: Can I use a two-solvent system for recrystallization?
A2: Absolutely. A two-solvent recrystallization is an excellent technique when a suitable single solvent cannot be found.[9]
Procedure Outline:
-
Dissolve your crude product in a minimal amount of a hot "good" solvent (one in which it is highly soluble).
-
While still hot, add a "poor" solvent (one in which your product is insoluble, but which is miscible with the "good" solvent) dropwise until the solution becomes faintly cloudy.[9]
-
If necessary, add a drop or two of the "good" solvent to redissolve the precipitate and ensure the solution is saturated.
-
Allow the solution to cool slowly.
Potential Two-Solvent Systems:
-
Toluene/Heptane
-
Dichloromethane/Hexane
Q3: What are the signs of sulfonyl chloride decomposition, and how can I avoid it?
A3: Besides hydrolysis, sulfonyl chlorides can also be sensitive to heat and light.
-
Signs of Decomposition: Discoloration (often turning yellow or brown), and the evolution of gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2]
-
Avoidance Strategies:
-
Minimize Heat: Use the lowest temperature necessary to dissolve the compound during recrystallization. Avoid prolonged heating.
-
Store Properly: Store the purified 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride in a cool, dark place under an inert atmosphere.
-
Data Summary: Potential Recrystallization Solvents
The following table summarizes the properties of potential aprotic solvents for the recrystallization of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride.
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes |
| Heptane | 98 | Non-polar | Good "poor" solvent in a two-solvent system. May work as a single solvent if impurities are significantly more polar. |
| Toluene | 111 | Non-polar | Good "good" solvent. Has a wide liquid range, which is beneficial for slow cooling. |
| Benzene | 80 | Non-polar | Proven effective for other sulfonyl chlorides, but its use is often restricted due to toxicity.[4][5] |
| Dichloromethane (DCM) | 40 | Polar Aprotic | Excellent solvent for many organics, but its low boiling point can lead to rapid precipitation.[6] |
| Diethyl Ether | 35 | Non-polar | Generally a good solvent, but its very low boiling point and high flammability require careful handling. |
| Ethyl Acetate | 77 | Polar Aprotic | Often used for extraction; may be a suitable recrystallization solvent, but check for reactivity (hydrolysis with any residual water).[8] |
Experimental Protocol: General Single-Solvent Recrystallization
-
Preparation: Set up a flask with a reflux condenser under a nitrogen atmosphere. Ensure all glassware is oven-dried.
-
Dissolution: Place the crude 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride in the flask. Add a minimal amount of the chosen anhydrous solvent (e.g., toluene).
-
Heating: Heat the mixture to a gentle reflux with stirring until the solid is completely dissolved. If it doesn't all dissolve, add small portions of the solvent until it does. Avoid a large excess of solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Quickly collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
References
- King, J. F., Gill, M. S., & Klassen, D. F. (1996). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 68(4), 825-830.
- Kevill, D. N., & Koyoshi, F. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1147-1163.
- BenchChem. (n.d.). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
- Organic Syntheses Procedure. (n.d.). p-ACETAMINOBENZENESULFONYL CHLORIDE.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.
- ACS Publications. (2009).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.). US2867611A - Method for the preparation of polysulfonyl chlorides of styrene resins.
- MIT OpenCourseWare. (n.d.). 8.
- Reddit. (2019, December 18).
- Summary of Common Crystalliz
- Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2603-2616.
- Organic Syntheses Procedure. (n.d.). Benzenesulfonyl chloride.
- PubChem. (n.d.). 2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride.
- Nevado, C., & de la Torre, J. A. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Chazalette, C., et al. (2003). Carbonic Anhydrase Inhibitors: Allylsulfonamide, Styrene Sulfonamide, N-Substituted Derivatives and Their Interaction with the Zinc Enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(6), 475-481.
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Handling Moisture Sensitivity of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride . Like all sulfonyl chlorides, this reagent is a highly reactive electrophile essential for synthesizing sulfonamides and sulfonate esters. However, its pronounced moisture sensitivity presents significant handling challenges.
This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to ensure the integrity of your reagent and the reproducibility of your workflows.
Part 1: Reagent Integrity & Causality of Degradation (FAQ)
Q: Why does my sulfonylation reaction fail or stall when using an older bottle of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride? A: The failure is driven by the mechanistic consequences of hydrolysis. Sulfonyl chlorides are highly electrophilic at the sulfur center. When exposed to atmospheric moisture, water acts as a nucleophile, irreversibly attacking the sulfur atom to generate 2-(4-Ethylphenyl)ethene-1-sulfonic acid and hydrogen chloride (HCl) gas [1].
This degradation causes a two-fold reaction failure:
-
Loss of Stoichiometry: The active electrophile is consumed, leaving you with less active reagent than calculated.
-
Nucleophile Deactivation (The Causality): The generated HCl rapidly protonates your target nucleophile (e.g., a primary or secondary amine). A protonated amine (
) is no longer nucleophilic, effectively stalling the sulfonylation reaction even if active sulfonyl chloride remains [2].
Q: How can I visually or analytically verify if my reagent has degraded?
A: Pure 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride should appear as a well-defined solid or clear liquid (depending on ambient temperature). If the reagent has turned yellow/dark, or if there is a sharp, acidic odor upon opening (indicating HCl/SO
Part 2: Handling & Transfer Protocols (FAQ)
Q: What is the most reliable method for transferring this reagent without introducing moisture? A: For solid forms, transfers should be conducted inside a glovebox under an argon atmosphere. If the reagent is dissolved in an anhydrous solvent (e.g., packaged in a Sure/Seal™ bottle), use the positive-pressure syringe technique [3]. Field Insight: Always allow the sealed reagent bottle to equilibrate to room temperature before opening. Opening a cold bottle immediately causes atmospheric water vapor to condense on the inner walls and the reagent itself, initiating rapid hydrolysis.
Q: Are plastic syringes acceptable for transferring moisture-sensitive solutions? A: Yes, fully plastic polypropylene (PP) Luer lock syringes are safe and effective for single-use transfers of air-sensitive reagents [4]. However, repeated exposure to organic solvents causes the rubber/plastic plungers to swell or freeze. Always treat them as single-use consumables to prevent leaks or catastrophic spills during transfer[5].
Part 3: Quantitative Data & Reaction Parameters
To successfully scavenge the HCl generated during the reaction (and any trace amounts from minor reagent degradation), selecting the correct base and solvent is critical.
Table 1: Optimization Parameters for Sulfonylation Reactions
| Parameter | Recommended Choice | Equivalents | Mechanistic Rationale |
| Solvent | Anhydrous DCM or THF | N/A | Aprotic solvents prevent solvolysis. DCM offers excellent solubility for sulfonyl chlorides. |
| Base (Standard) | Triethylamine (Et | 1.5 - 2.0 eq | Non-nucleophilic bases efficiently scavenge HCl without reacting with the sulfonyl chloride. |
| Base (Catalytic) | DMAP | 0.05 - 0.1 eq | Acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate to accelerate hindered reactions. |
| Temperature | 0 °C to Room Temp | N/A | Low temperatures (0 °C) during addition control the exothermic nature of the reaction and minimize side-reactions. |
Part 4: Experimental Protocol: Self-Validating Sulfonylation
This protocol is designed as a self-validating system : specific physical cues at each step will immediately inform you if moisture contamination has occurred.
Step 1: Glassware & System Preparation
-
Dry a two-neck round-bottom flask and a magnetic stir bar in an oven at 140 °C for at least 4 hours to remove the thin film of adsorbed moisture [3].
-
Assemble the glassware while hot and immediately flush with a continuous stream of dry Argon or Nitrogen until cooled to room temperature. Validation: Glassware should be too hot to touch bare-handed upon removal, ensuring complete desorption of surface water.
Step 2: Reaction Setup
-
Dissolve the target amine (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert atmosphere.
-
Add anhydrous Triethylamine (1.5 eq) via an oven-dried polypropylene syringe.
-
Cool the reaction flask to 0 °C using an ice-water bath.
Step 3: Reagent Addition
-
In a separate, dry vial purged with Argon, dissolve 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM.
-
Using a dry PP syringe, add the sulfonyl chloride solution dropwise to the amine mixture over 15 minutes. Validation: The reaction should remain clear or form a fine, white precipitate (Et
N•HCl salt). Rapid darkening, yellowing, or aggressive fuming indicates moisture contamination and reagent hydrolysis.
Step 4: Safe Quenching & Workup
-
Once TLC indicates complete consumption of the amine, cool the mixture back to 0 °C.
-
Slowly add a cold, saturated aqueous solution of Sodium Bicarbonate (NaHCO
) [6]. -
Continue stirring for 30 minutes until gas evolution ceases, then proceed with standard aqueous extraction. Validation: Vigorous CO
gas evolution confirms the successful neutralization of excess acid and unreacted sulfonyl chloride. The cessation of bubbling indicates the quench is complete and safe for atmospheric exposure[6].
Part 5: Logical Workflow Visualization
The following diagram illustrates the critical path for handling moisture-sensitive sulfonyl chlorides, highlighting the causality between handling errors and reaction failure.
Workflow and causality map for handling moisture-sensitive sulfonyl chlorides.
Part 6: References
-
Title: Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe Source: Journal of Chemical Education (ACS Publications) URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ERIC - EJ1283148 - Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe, Journal of Chemical Education, 2021-Jan [eric.ed.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting & Purification Guide for 2-(4-Ethylphenyl)ethene-1-sulfonyl Chloride
Welcome to the Technical Support Center. The synthesis of (E)-2-(4-ethylphenyl)ethene-1-sulfonyl chloride—typically achieved via a Vilsmeier-Haack-type reaction using sulfuryl chloride (
This guide is designed for researchers and drug development professionals to systematically identify, understand, and eliminate these by-products.
Quantitative & Qualitative By-Product Analysis
Understanding the physical properties of your by-products is the first step in designing a self-validating purification system.
| By-Product | Formation Mechanism | Physical Properties | Removal Strategy |
| 2-(4-Ethylphenyl)ethene-1-sulfonic acid | Hydrolysis of the highly electrophilic sulfonyl chloride group by adventitious moisture during reaction or aqueous workup. | Highly polar, water-soluble, highly acidic. | Partitioning via rapid, ice-cold aqueous washes. |
| 1,2-Dichloro-2-(4-ethylphenyl)ethane-1-sulfonyl chloride | Electrophilic addition of | Non-polar, reduced UV activity (lack of conjugation), similar Rf to target. | Flash column chromatography or recrystallization. |
| Polystyrene derivatives (Oligomers/Polymers) | Acid-catalyzed or radical polymerization of the 4-ethylstyrene moiety initiated by | Amorphous, sticky solid/gum; insoluble in aliphatic hydrocarbons. | Trituration with cold hexanes/pentane and filtration. |
| Unreacted 4-Ethylstyrene | Incomplete conversion during the initial sulfonation step. | Highly non-polar, volatile liquid. | Elutes in the solvent front during silica gel chromatography. |
Frequently Asked Questions (FAQs)
Q1: My NMR shows a loss of the vinylic protons (δ 6.8 - 7.5 ppm) and the appearance of upfield multiplets. What happened, and how do I fix it?
Diagnosis & Causality: This indicates the formation of the chlorinated by-product, 1,2-dichloro-2-(4-ethylphenyl)ethane-1-sulfonyl chloride. When using sulfuryl chloride (
Q2: Following extraction, my crude product is a viscous, sticky mass that clogs the silica column. How do I handle this?
Diagnosis & Causality: The 4-ethylstyrene starting material and the resulting vinyl sulfonyl chloride are highly susceptible to polymerization. The acidic conditions (HCl and
Q3: How can I remove the sulfonic acid hydrolysis by-product without destroying my target sulfonyl chloride?
Diagnosis & Causality: Sulfonyl chlorides are highly electrophilic and moisture-sensitive. Exposure to atmospheric water or prolonged contact with aqueous solutions during workup leads to rapid hydrolysis, yielding 2-(4-ethylphenyl)ethene-1-sulfonic acid[3].
Solution: The sulfonic acid is highly polar and water-soluble. It can be removed by washing the organic layer with ice-cold water or cold brine. The key is speed and temperature—keep the aqueous washes cold (<5 °C) and separate the layers immediately to minimize the hydrolysis of your intact sulfonyl chloride. Dry the organic layer thoroughly over anhydrous
Experimental Protocol: Isolation and Purification Workflow
Self-Validating Principle: This protocol utilizes solubility differentials and rapid phase separations to isolate the highly reactive sulfonyl chloride while systematically stripping away polymers, acids, and chlorinated adducts.
Step 1: Quenching and Initial Extraction
-
Upon completion of the reaction (monitored by TLC), cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly pour the reaction mixture into a separatory funnel containing a 1:1 mixture of ice-cold water and dichloromethane (DCM). Causality: Rapid quenching in cold water minimizes the exothermic hydrolysis of the target sulfonyl chloride while solubilizing the DMF solvent and any sulfonic acid by-products[3].
-
Separate the layers immediately. Wash the organic layer twice more with ice-cold brine to ensure complete removal of residual acid.
-
Dry the organic layer over anhydrous magnesium sulfate (
), filter, and concentrate under reduced pressure (bath temperature < 30 °C) to yield the crude product.
Step 2: Polymer Precipitation (Trituration)
-
Dissolve the crude, viscous residue in a minimal volume of DCM (approx. 1-2 mL per gram of crude).
-
Vigorously stir the solution and rapidly add 10 volumes of ice-cold hexanes. Causality: The monomeric sulfonyl chloride remains soluble in the mixed solvent system, whereas the acid-catalyzed polystyrene by-products will precipitate as a sticky solid or gum[2].
-
Filter the suspension through a short pad of Celite to remove the polymeric material. Wash the filter cake with a small amount of cold hexanes.
-
Concentrate the filtrate under reduced pressure to obtain a polymer-free crude oil.
Step 3: Flash Column Chromatography
-
Pack a silica gel column using 100% hexanes.
-
Load the polymer-free crude oil onto the column.
-
Elute using a gradient of 0% to 10% ethyl acetate in hexanes. Causality: Unreacted 4-ethylstyrene will elute first in the solvent front. The chlorinated by-product typically elutes just before or closely with the target product but can be distinguished by its lack of strong UV absorbance at 254 nm compared to the highly conjugated (E)-vinyl sulfonyl chloride[1].
-
Pool the strongly UV-active fractions containing the pure target compound and concentrate under reduced pressure at < 30 °C.
Step 4: Storage
-
Flush the purified 2-(4-ethylphenyl)ethene-1-sulfonyl chloride with dry argon or nitrogen.
-
Store at -20 °C in a tightly sealed, desiccated container to prevent long-term polymerization and hydrolysis[2].
Purification Workflow Visualization
Figure 1: Purification workflow for isolating 2-(4-ethylphenyl)ethene-1-sulfonyl chloride.
References
-
Title: Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors | Source: ACS Publications (Journal of Medicinal Chemistry) | URL: [Link]
-
Title: Ethenesulfonic acid, 2-phenyl-, sodium salt | Source: Organic Syntheses | URL: [Link]
-
Title: Convenient synthesis of sulfonyl azides using PEG-400 as an efficient and eco-friendly reaction medium | Source: Taylor & Francis (Synthetic Communications) | URL: [Link]
Sources
Troubleshooting low reactivity of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride with nucleophiles
The following guide is designed as an interactive Technical Support Center resource. It addresses the specific chemical behavior of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride , a vinyl sulfonyl chloride derivative that presents a unique dual-electrophile challenge (Sulfur vs. Beta-Carbon).
Ticket ID: #SC-2024-ETHYL-STYRENE Subject: Low Reactivity & Yield Optimization for Styrenesulfonyl Chlorides Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Phase: Isolate the Failure Mode
Before altering reaction conditions, we must determine if the "low reactivity" is kinetic inertness or a masking of the product via side reactions.
The Compound: 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride is a bifunctional electrophile .
-
Hard Electrophile (Primary): The Sulfonyl Sulfur (
). -
Soft Electrophile (Secondary): The
-Carbon of the vinyl group (Michael Acceptor).
Quick Diagnostic Checklist
| Symptom | Probable Cause | Verification Step |
| Starting Material (SM) remains unchanged | Nucleophile is too weak or sterically hindered; Solvent is non-polar. | Add 10 mol% DMAP; switch to DCM or THF. |
| SM consumed, but no product (TLC baseline) | Hydrolysis. The chloride has converted to the sulfonic acid (highly polar). | Check pH of aqueous workup. Acid form is water-soluble. |
| Complex mixture / Double addition | Michael Addition. Nucleophile attacked the double bond after or instead of sulfonylation. | Lower temperature ( |
| Precipitate forms immediately | Pyridinium Salt Formation. (If using pyridine). | This is often an intermediate, not a failure. Continue stirring. |
Core Troubleshooting Guide (FAQ Format)
Q1: "The reaction is sluggish. I am recovering starting material."
Technical Insight: The 4-ethyl group is an electron-donating group (EDG). While weak, it increases electron density in the conjugated system compared to unsubstituted or nitro-substituted styrenesulfonyl chlorides. This slightly reduces the electrophilicity of the sulfur atom, making it slower to react than benzenesulfonyl chloride.
Solution: Nucleophilic Catalysis Do not rely solely on thermal activation, which promotes polymerization of the vinyl group. Use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.
-
Mechanism: DMAP attacks the sulfur to form a highly reactive N-acylpyridinium-type intermediate, which is then rapidly attacked by your nucleophile.
-
Protocol Adjustment: Add 5–10 mol% DMAP to the reaction mixture.
Q2: "I am seeing a byproduct with a higher molecular weight (+ Nucleophile Mass)."
Technical Insight: You are likely observing Michael Addition . The vinyl motif (
-
Scenario A (Soft Nucleophiles): Thiols or secondary amines may attack the
-carbon instead of the sulfur. -
Scenario B (Over-reaction): Once the sulfonamide is formed, it remains a Michael acceptor. Excess amine can attack the double bond, leading to a double-addition byproduct.
Solution: Stoichiometry & Temperature Control
-
Order of Addition: Add the sulfonyl chloride to the amine (inverse addition) to keep the amine concentration low relative to the electrophile initially? No, usually we add amine to chloride to avoid double reaction. Correction: To avoid Michael addition to the product, ensure the reaction stops immediately after sulfonylation.
-
Temperature: Conduct the coupling at
. Michael addition has a higher activation energy than S-sulfonylation for hard nucleophiles. -
Stoichiometry: Use exactly 1.0–1.1 equivalents of the nucleophile. Avoid large excesses.
Q3: "My yield is low, and the product is stuck in the aqueous layer."
Technical Insight: Sulfonyl chlorides are moisture-sensitive.[1] If your solvent is "wet" or the amine is a salt hydrate, the chloride hydrolyzes to 2-(4-ethylphenyl)ethene-1-sulfonic acid .
-
This acid is water-soluble and will be discarded during a standard basic extraction.
-
The acid is unreactive toward amines under standard conditions.
Solution: Anhydrous Protocol & Acidic Workup
-
Dry DCM or THF over molecular sieves.
-
Recovery: If you suspect hydrolysis, acidify the aqueous layer to pH 1 and extract with EtOAc. The sulfonic acid can be recovered and reactivated (e.g., with thionyl chloride), though it is difficult.
Mechanistic Visualization
The following diagram illustrates the competition between the desired sulfonylation, the parasitic hydrolysis, and the Michael addition side-reaction.
Caption: Kinetic competition pathways. Blue path represents the optimized catalytic route. Red paths indicate common failure modes (Hydrolysis and Conjugate Addition).
Optimized Experimental Protocol
This procedure minimizes Michael addition and hydrolysis for the coupling of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride with a primary amine.
Reagents:
-
Sulfonyl Chloride (1.0 equiv)
-
Primary Amine (1.05 equiv)
-
Triethylamine (
) (1.2 equiv) -
DMAP (0.1 equiv)
-
Dichloromethane (DCM), Anhydrous
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Solvation: Dissolve the Amine ,
, and DMAP in anhydrous DCM ( concentration relative to amine). -
Cooling: Cool the mixture to
using an ice bath. Critical: Low temperature suppresses the Michael addition pathway. -
Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Why? Keeping the electrophile concentration low initially prevents local excesses that might favor side reactions.
-
-
Reaction: Stir at
for 1 hour, then allow to warm to room temperature. Monitor by TLC.[1][2][3]-
Endpoint: Disappearance of the sulfonyl chloride.
-
-
Quench: Quench with 1M HCl (aq).
-
Why? This neutralizes excess base and removes unreacted amine into the aqueous layer.
-
-
Workup: Extract with DCM, wash with Brine, dry over
.
References
-
Reactivity of Styrenesulfonyl Chlorides: Creary, X., et al. "Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-beta-Styrenesulfonyl Chloride."[4] PMC (National Institutes of Health), 2008. [Link]
-
Michael Addition Competition: Berna-Ortiz, C., et al. "Vinyl Sulfonamides as Michael Acceptors." Organic & Biomolecular Chemistry, 2018. (Contextualized from general vinyl sulfone reactivity). [Link]
-
Hinsberg Reaction (Mechanistic Basis): "Hinsberg Reaction." Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride
Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you demand precision. When working with highly reactive electrophiles like 2-(4-ethylphenyl)ethene-1-sulfonyl chloride, aqueous media presents a formidable challenge. This guide synthesizes physical organic chemistry principles with field-proven benchtop protocols to help you troubleshoot degradation issues and optimize your bioconjugation or synthesis workflows.
Part 1: Mechanistic Causality (The "Why")
Understanding the inherent instability of your reagent is the first step to controlling it. Sulfonyl chlorides are highly susceptible to nucleophilic attack. In aqueous environments, they undergo rapid solvolysis (neutral hydrolysis) or alkaline hydrolysis, converting the active sulfonyl chloride (-SO₂Cl) into an inert sulfonic acid (-SO₃H) and hydrochloric acid (HCl)[1].
The molecular structure plays a critical role in its kinetic profile:
-
The 4-Ethylphenyl Group: The ethyl substituent acts as an electron-donating group (EDG) via hyperconjugation. According to Hammett plot analyses of aromatic sulfonyl chlorides, EDGs slightly increase electron density at the sulfur atom, marginally reducing its susceptibility to nucleophilic attack compared to analogs with electron-withdrawing groups[1].
-
The Ethene Linker: The conjugated vinyl group (-CH=CH-) facilitates electron delocalization but leaves the sulfur center highly exposed.
-
Transition State Dynamics: In neutral water, solvolysis proceeds via an Sₙ2-like mechanism where bond-making and bond-breaking are comparable. However, in alkaline conditions, bond-formation heavily predominates in the transition state, drastically accelerating degradation[1].
Fig 1. Hydrolytic degradation pathway of the sulfonyl chloride in aqueous media.
Part 2: Frequently Asked Questions (FAQs)
Q1: I attempted a bioconjugation in a PBS buffer (pH 7.4) at room temperature, but LC-MS shows 100% degradation of the sulfonyl chloride and no product. What went wrong? A: The half-life of arylethenesulfonyl chlorides in purely aqueous media at pH 7.4 and 25°C is typically on the order of minutes. Water acts as a nucleophile, outcompeting your target amine/thiol due to its massive molar excess (~55 M). You must use a co-solvent system (e.g., 10-20% DMSO or MeCN) and lower the temperature to 0–4°C to suppress the hydrolysis rate while maintaining the reactivity of your target nucleophile.
Q2: Does the pH of the aqueous medium significantly affect the degradation rate? A: Yes, exponentially. Hydrolysis of sulfonyl chlorides features two distinct kinetic pathways: a neutral water solvolysis (pH independent) and a hydroxide-promoted alkaline hydrolysis[2]. As pH increases above 7.0, the concentration of OH⁻ increases. Hydroxide is a vastly superior nucleophile to H₂O, meaning at pH 9.0, your reagent will degrade significantly faster than at pH 7.0[1].
Q3: Can the ethene double bond (vinyl group) cause side reactions in water? A: While the sulfonyl chloride is the primary electrophilic site, the conjugated ethene-1-sulfonyl system acts as a Michael acceptor. In the presence of strong aqueous nucleophiles (like thiols in basic buffers), you may observe competing thia-Michael addition to the double bond. However, direct hydrolysis of the -SO₂Cl group remains the kinetically dominant degradation pathway in pure water.
Part 3: Quantitative Stability Profile
To aid in experimental planning, the following table summarizes the expected stability of 2-(4-ethylphenyl)ethene-1-sulfonyl chloride under various aqueous conditions.
Table 1: Estimated Hydrolysis Half-Lives in Aqueous Media (Note: Values are extrapolated from kinetic studies of structurally analogous substituted benzenesulfonyl chlorides[1][3]).
| Medium / Conditions | Temp (°C) | Dominant Kinetic Mechanism | Estimated Half-Life (t½) |
| Pure Water (pH 7.0) | 25°C | Neutral Solvolysis | ~5 - 10 minutes |
| Pure Water (pH 7.0) | 4°C | Neutral Solvolysis | ~30 - 45 minutes |
| Aqueous Buffer (pH 9.0) | 25°C | Alkaline Hydrolysis | < 1 minute |
| 50% MeCN / Water (pH 7.5) | 4°C | Suppressed Solvolysis | ~1 - 2 hours |
Part 4: Troubleshooting & Experimental Workflows
Workflow: Optimal Amidation/Conjugation in Aqueous-Organic Mixtures To successfully utilize 2-(4-ethylphenyl)ethene-1-sulfonyl chloride without losing your material to hydrolysis, implement this self-validating biphasic protocol. This methodology leverages low temperature and controlled addition to kinetically favor target conjugation over solvent hydrolysis[3].
Step-by-Step Methodology:
-
Prepare the Aqueous Phase: Dissolve your target amine/nucleophile in a biphasic-compatible buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.0).
-
Causality: A slightly basic pH ensures the amine remains deprotonated and highly nucleophilic, while the bicarbonate acts as a buffer to neutralize the HCl byproduct generated during the reaction.
-
-
Prepare the Organic Phase: Dissolve the 2-(4-ethylphenyl)ethene-1-sulfonyl chloride in an anhydrous, water-miscible solvent (e.g., dry Acetonitrile or THF) at a high concentration (e.g., 0.5 M).
-
Causality: Isolating the reagent in a dry organic solvent prevents premature solvolysis before it encounters the target nucleophile.
-
-
Temperature Control: Chill the aqueous amine solution to 0–4°C using an ice bath.
-
Causality: Lowering the temperature reduces thermal kinetic energy, which disproportionately slows down the neutral hydrolysis pathway compared to the highly favorable amine-conjugation pathway[3].
-
-
Dropwise Addition: Add the organic sulfonyl chloride solution dropwise to the vigorously stirring aqueous solution over 15-30 minutes.
-
Causality: Gradual addition prevents local concentration spikes of the sulfonyl chloride, ensuring it reacts immediately with the excess amine rather than bulk water.
-
-
Quenching and Isolation: Allow the reaction to proceed for no more than 1 hour at 4°C, then immediately extract with an immiscible organic solvent (e.g., EtOAc or DCM).
-
Causality: Rapid extraction removes the newly formed sulfonamide product and any unreacted starting material from the hydrolytic aqueous environment, locking in your yield.
-
Fig 2. Optimized biphasic workflow to minimize hydrolysis and maximize conjugation yield.
References[2] Title: Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions
Source: OSTI.GOV URL: 1] Title: Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL: 3] Title: Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides Source: Canadian Science Publishing URL:
Sources
- 1. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
Scale-up challenges for 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride production
Welcome to the Technical Support Center for the scale-up and synthesis of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride .
As a Senior Application Scientist, I have designed this guide to address the unique dual-threat nature of this molecule: the highly electrophilic sulfonyl chloride group (prone to rapid hydrolysis) and the reactive ethene (vinyl) moiety (highly susceptible to thermal and radical polymerization). Moving this synthesis from a 50g bench scale to a >500g pilot scale requires strict kinetic control, precise thermodynamics, and self-validating workflows.
Below, you will find diagnostic FAQs, quantitative process analytics, and a field-proven, step-by-step methodology to ensure high-yield, high-purity production.
Process Workflow & Primary Failure Modes
Workflow and primary failure modes for 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride synthesis.
Diagnostic FAQ: Scale-Up Challenges
Q1: I am experiencing a severe yield drop (down to 40%) during the aqueous quench on a 500g scale. What is the mechanism of this loss? A: This is a classic thermodynamic scaling issue. When scaling up, the volumetric heat capacity of your reaction mass decreases relative to its surface area. The destruction of excess chlorinating agent (e.g., thionyl chloride) during an aqueous quench is highly exothermic. If the internal temperature exceeds 10°C, the kinetics of nucleophilic attack by water outpace the phase-separation speed, leading to rapid hydrolysis back to the sulfonic acid 1. Furthermore, emulsions can trap the product at the aqueous-organic interface, exacerbating this degradation 2. Transitioning to a reverse-quench or continuous flow quench is mandatory at this scale.
Q2: My crude NMR shows a significant amount of diaryl sulfone byproduct. How do I suppress this? A: Diaryl sulfones form when the newly synthesized sulfonyl chloride acts as an electrophile in a Friedel-Crafts-type reaction with unreacted starting material. This bimolecular side reaction is accelerated by sub-optimal reagent stoichiometry—specifically, using less than a 50% excess of the chlorinating agent—and elevated reaction temperatures 2. Ensure a minimum of 2.0 to 2.5 equivalents of SOCl2 is used to rapidly drive the reaction to completion before side-coupling can occur.
Q3: The product turns into an intractable, viscous resin during solvent evaporation. How can I prevent polymerization? A: The ethene (vinyl) group conjugated to the phenyl ring is highly susceptible to radical and cationic polymerization, especially when subjected to thermal stress during vacuum concentration. To prevent this, always concentrate the product at temperatures below 30°C, store it in the dark at 5°C, and consider adding a radical inhibitor (such as 100 ppm of 4-tert-butylcatechol) to the organic phase prior to solvent removal 3.
Quantitative Process Analytics
To illustrate the causality between quench methodology and product survival, review the following data derived from 500g pilot-scale runs.
Table 1: Impact of Quench Methodology on Scale-Up Yield and Purity (500g Scale)
| Quench Protocol | Peak Internal Temp (°C) | Sulfonic Acid Impurity (%) | Isolated Yield (%) |
| Batch Forward Quench (Water added to Rxn) | 42°C | 28.5% | 45% |
| Batch Reverse Quench (Rxn added to Ice/Toluene) | 12°C | 14.2% | 68% |
| Continuous Flow Quench (In-line mixing) | < 5°C | 1.8% | 89% |
Troubleshooting Logic Tree
Diagnostic logic tree for troubleshooting low sulfonyl chloride yields.
Self-Validating Scale-Up Protocol
A robust protocol must be a self-validating system—meaning it incorporates real-time physical and chemical feedback loops so the operator knows the reaction is proceeding correctly without waiting for post-reaction analytics.
Method: Vilsmeier-Haack Type Chlorination of Sodium 2-(4-Ethylphenyl)ethene-1-sulfonate 3.
Step 1: Vilsmeier Reagent Formation
-
Action: Charge a reactor with anhydrous N,N-Dimethylformamide (DMF) (3.0 vol) and cool to 0°C. Add Thionyl Chloride (SOCl2) (2.5 eq) dropwise over 2 hours, maintaining the internal temperature below 5°C.
-
Causality: Pre-forming the chloromethyleneiminium chloride (Vilsmeier reagent) prevents the highly acidic SOCl2 from directly attacking and polymerizing the ethene moiety of the substrate.
-
Validation Checkpoint: The solution will transition from colorless to a pale yellow, slightly viscous liquid. The cessation of off-gassing (SO2/HCl release) indicates the complex is fully formed.
Step 2: Substrate Addition
-
Action: Add sodium 2-(4-ethylphenyl)ethene-1-sulfonate (1.0 eq) in small aliquots over 1 hour. Stir the mixture for 12 hours at room temperature.
-
Causality: Portion-wise addition controls the exothermic substitution reaction, preventing localized hot spots that drive diaryl sulfone formation.
-
Validation Checkpoint: The initial suspension will gradually become a homogenous solution as the insoluble sodium sulfonate is converted into the highly soluble sulfonyl chloride. A persistently cloudy mixture after 12 hours indicates incomplete conversion.
Step 3: Reverse Quench & Extraction
-
Action: Prepare a vigorously stirred biphasic mixture of crushed ice (10 vol) and thiophene-free toluene (5 vol). Slowly pour the reaction mixture into this quench vessel, keeping the internal temperature strictly below 5°C.
-
Causality: Toluene immediately extracts the hydrophobic sulfonyl chloride away from the aqueous phase, shielding it from hydrolysis, while the ice absorbs the violent heat of the SOCl2 quench.
-
Validation Checkpoint: Upon cessation of stirring, rapid phase separation (<2 minutes) should occur. If a milky emulsion forms, it indicates localized heating occurred; break the emulsion immediately by adding saturated aqueous NaCl (brine) 2.
Step 4: Isolation & Stabilization
-
Action: Separate the organic layer, wash with cold water (2 x 2 vol), and dry over anhydrous Na2SO4. Filter, add 100 ppm of 4-tert-butylcatechol (TBC), and remove the toluene under high vacuum at a water bath temperature strictly ≤ 30°C.
-
Causality: TBC acts as a radical scavenger to protect the ethene group during the thermal stress of concentration.
-
Validation Checkpoint: The final product should remain a free-flowing yellow oil. Any sudden increase in viscosity during concentration is a leading indicator of runaway polymerization.
References
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.[Link]
- Method for preparing sulfonated polystyrene for polymer electrolyte of fuel cell (US7244791B2).
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 2-(4-Ethylphenyl)ethene-1-sulfonyl Chloride
This guide, therefore, presents a comprehensive analysis based on a high-confidence prediction of the ¹H NMR spectrum. The validity of this prediction is substantiated through a rigorous comparative analysis with experimentally determined data from structurally analogous compounds. We will dissect the molecule into its constituent parts—the 4-ethylphenyl group and the ethene-1-sulfonyl chloride linker—to understand the electronic interplay that governs the chemical shifts of each proton.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride in a standard solvent like CDCl₃ is detailed below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm. These predictions are derived from established principles of NMR spectroscopy and comparison with empirical data from closely related structures.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H_a | 7.55 - 7.75 | Doublet | 1H | Jab ≈ 15 Hz |
| H_b | 6.80 - 7.00 | Doublet | 1H | Jab ≈ 15 Hz |
| H_c | 7.45 - 7.60 | Doublet | 2H | Jcd ≈ 8.2 Hz |
| H_d | 7.25 - 7.40 | Doublet | 2H | Jcd ≈ 8.2 Hz |
| H_e | 2.65 - 2.80 | Quartet | 2H | Jef ≈ 7.6 Hz |
| H_f | 1.20 - 1.35 | Triplet | 3H | Jef ≈ 7.6 Hz |
Comparative Analysis: Deconstructing the Spectrum
The key to validating the predicted spectrum lies in understanding how each part of the molecule influences the whole. We will compare our predictions with experimental data from simpler, related molecules.
Part 1: The 4-Ethylphenyl Moiety
The signals for the aromatic protons (H_c, H_d) and the ethyl group (H_e, H_f) are best understood by comparison with ethylbenzene and 4-ethylstyrene. The para-substitution pattern on the benzene ring typically results in a distinct 'AA'BB'' system, which often appears as two recognizable doublets.
Table 1: Comparative ¹H NMR Data for the 4-Ethylphenyl Group (CDCl₃)
| Compound | Ar-H (ortho to alkyl) | Ar-H (ortho to R) | -CH₂- (H_e) | -CH₃ (H_f) |
| Ethylbenzene | ~7.20 ppm (m) | ~7.30 ppm (m) | 2.65 ppm (q) | 1.25 ppm (t) |
| 4-Ethylstyrene | ~7.15 ppm (d) | ~7.35 ppm (d) | 2.68 ppm (q) | 1.24 ppm (t) |
| Predicted Target | 7.25 - 7.40 ppm (d) | 7.45 - 7.60 ppm (d) | 2.65 - 2.80 ppm (q) | 1.20 - 1.35 ppm (t) |
-
Ethyl Group (H_e, H_f): The chemical shifts for the ethyl group are predicted to be very similar to those in ethylbenzene and 4-ethylstyrene. The electronic effects of the distant sulfonyl chloride group are transmitted weakly to these aliphatic protons, resulting in minimal deviation. The benzylic quartet (H_e) remains around 2.7 ppm, and the terminal methyl triplet (H_f) near 1.25 ppm.
-
Aromatic Protons (H_c, H_d): In 4-ethylstyrene, the aromatic signals are two distinct doublets. In our target molecule, the entire ethenesulfonyl chloride substituent acts as a moderate electron-withdrawing group. This effect, transmitted through the conjugated system, deshields the aromatic protons, causing a downfield shift for both doublets compared to 4-ethylstyrene. The protons H_c, being ortho to the electron-withdrawing group, are shifted further downfield than H_d.
Part 2: The Ethenesulfonyl Chloride Moiety
The vinyl protons (H_a, H_b) are the most diagnostic feature of this molecule. Their chemical shifts are dramatically influenced by the attached sulfonyl chloride group. A comparison with styrenes and, most importantly, a vinyl sulfone demonstrates the powerful deshielding effect.
Table 2: Comparative ¹H NMR Data for the Ethene Group (CDCl₃)
| Compound | H_α (to Aryl ring) | H_β (to Aryl ring) | Key Substituent |
| 4-Ethylstyrene | 6.71 ppm (dd) | 5.75 & 5.25 ppm (d) | -H |
| (E)-(2-(Phenylsulfonyl)vinyl)benzene[1] | 7.69 ppm (d) | ~6.86 ppm (d) | -SO₂-Ph |
| Predicted Target | 7.55 - 7.75 ppm (d) | 6.80 - 7.00 ppm (d) | -SO₂Cl |
-
Causality of the Downfield Shift: In 4-ethylstyrene, the vinyl protons resonate between 5.2 and 6.8 ppm. The introduction of the sulfonyl group (-SO₂) creates a vinyl sulfone system. The sulfonyl group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the oxygen atoms and the sulfur atom's positive formal charge. This withdrawal of electron density from the double bond strongly deshields the attached vinyl protons, H_a and H_b.
-
Evidence from Analogs: Experimental data for (E)-(2-(phenylsulfonyl)vinyl)benzene shows the vinyl protons at approximately 7.69 and 6.86 ppm.[1] This represents a significant downfield shift of nearly 1 ppm for H_a compared to styrene. We predict a similar, substantial downfield shift for 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride. The proton H_a, being alpha to the sulfonyl chloride, experiences the strongest deshielding effect and is predicted to appear furthest downfield.
-
Trans Coupling: The large coupling constant of ~15 Hz between H_a and H_b is characteristic of a trans relationship across the double bond, confirming the (E)-geometry of the alkene.
Theoretical Framework for Observed Shifts
The predicted chemical shifts are governed by a combination of inductive effects, resonance, and magnetic anisotropy.
Caption: Causality of proton deshielding in the target molecule.
The sulfonyl chloride group exerts a powerful inductive effect , pulling electron density through the sigma bonds. More importantly, it participates in resonance , withdrawing electron density from the entire conjugated π-system, which includes the vinyl group and the aromatic ring. This withdrawal reduces the electron density around the protons, decreasing their shielding and shifting their resonance signal to a higher frequency (downfield).
Experimental Protocol for ¹H NMR Acquisition
Sulfonyl chlorides are reactive and moisture-sensitive. The following protocol ensures the acquisition of a high-quality spectrum while maintaining sample integrity.
Sample Preparation (Inert Atmosphere Recommended)
-
Dry Glassware: Ensure the NMR tube, cap, and any transfer pipettes are rigorously dried in an oven at >120 °C for at least 4 hours and cooled in a desiccator.
-
Solvent Selection: Use a high-purity, anhydrous deuterated solvent. Chloroform-d (CDCl₃) is a common choice. A table of common solvent residual peaks is essential for accurate analysis.[2][3]
-
Sample Weighing: Accurately weigh 5-10 mg of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride directly into the NMR tube under a dry nitrogen or argon atmosphere if possible.
-
Solvent Addition: Add approximately 0.6-0.7 mL of anhydrous CDCl₃ to the NMR tube using a dry syringe or pipette.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often included in the solvent by the manufacturer as a 0 ppm reference.
-
Mixing: Cap the tube securely and gently invert several times until the sample is fully dissolved.
Instrument Parameters (400 MHz Spectrometer)
-
Experiment: Standard proton acquisition (zg30 or equivalent).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures accurate integration.
-
Number of Scans (NS): 8-16 scans.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to achieve a flat, horizontal baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual CHCl₃ solvent peak to 7.26 ppm.
-
Integration: Calibrate the integral of a well-resolved signal (e.g., the -CH₃ triplet) to 3 protons and integrate all other signals relative to it.
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
Conclusion
While direct experimental data for 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride is scarce, a reliable ¹H NMR spectrum can be confidently predicted through a comparative analysis of its structural components. The ethyl and para-substituted aromatic protons show predictable patterns consistent with known analogs. The key diagnostic signals are the two vinyl protons, which are significantly shifted downfield to between 6.8 and 7.8 ppm due to the powerful electron-withdrawing nature of the adjacent sulfonyl chloride group. This guide provides a robust framework for researchers to identify, characterize, and confirm the structure of this and similar reactive intermediates, underscoring the predictive power of NMR spectroscopy when grounded in solid empirical data from analogous structures.
References
-
Stereoselective synthesis of vinyl sulfones via silver-catalyzed sulfonylation of styrenes. RSC Advances, Royal Society of Chemistry. Available at: [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
-
4-Aminostyrene. PubChem. Available at: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]
-
trans-4-Methoxy-ß-nitrostyrene - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
-
4-nitrostyrene | C8H7NO2 | MD Topology | NMR | X-Ray. ATB. Available at: [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]
-
Table of Characteristic Proton NMR Shifts. UCLA Chemistry and Biochemistry. Available at: [Link]
Sources
Comparative Guide: FTIR Spectral Analysis of 2-(4-Ethylphenyl)ethene-1-sulfonyl Chloride
Topic: FTIR Spectral Analysis of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Application Context
2-(4-Ethylphenyl)ethene-1-sulfonyl chloride (also known as (E)-2-(4-ethylphenyl)vinylsulfonyl chloride) is a high-value electrophilic intermediate used in the synthesis of bioactive sulfonamides, cross-linking agents, and functionalized polymers. Its reactivity lies in the sulfonyl chloride (-SO₂Cl) moiety conjugated with a styryl (C=C) backbone.
For researchers, the critical challenge is not just identification, but validation of integrity . Sulfonyl chlorides are moisture-sensitive, readily hydrolyzing to sulfonic acids. This guide compares FTIR analysis against alternative methods and evaluates sampling techniques (ATR vs. KBr) to ensure you generate reliable, publication-grade data.
Structural Diagnostics & Band Assignment
To validate this compound, one must confirm four distinct structural fragments. The table below synthesizes theoretical band assignments based on the specific substructures: the sulfonyl chloride head group, the trans-alkene linker, and the para-substituted ethylbenzene tail.
Table 1: Diagnostic FTIR Bands for 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Value |
| Sulfonyl Chloride | Asymmetric SO₂ Stretch | 1365 – 1385 | Strong | Primary ID. Distinct from sulfonamides (~1330) and sulfonic acids. |
| Sulfonyl Chloride | Symmetric SO₂ Stretch | 1165 – 1185 | Strong | Confirmatory band.[1] Sharp and intense. |
| Alkene (Styryl) | C=C Stretching | 1610 – 1630 | Medium | Conjugated with aromatic ring. |
| Alkene (Trans) | =C-H Out-of-Plane Bend | 960 – 990 | Strong | Crucial for stereochemistry. Confirms trans (E) geometry. |
| Aromatic Ring | C=C Ring Stretch | 1490 – 1600 | Med-Strong | Typical doublet or triplet for aromatics. |
| Para-Substitution | C-H Out-of-Plane Bend | 810 – 840 | Strong | Indicates 1,4-substitution pattern (ethyl vs. vinyl position). |
| Ethyl Group | C-H Stretch (sp³) | 2960, 2930, 2870 | Medium | Differentiates from methyl or unsubstituted analogues. |
Analyst Note: The most common failure mode is the disappearance of the 1375 cm⁻¹ band and the appearance of a broad 3400 cm⁻¹ (OH) band, indicating hydrolysis to the sulfonic acid.
Comparative Analysis: Methodologies & Alternatives
This section objectively compares the performance of FTIR sampling techniques and alternative analytical methods for this specific compound.
Sampling Technique: ATR vs. KBr Transmission
For sulfonyl chlorides, the choice of sampling method is the single biggest variable in data quality.
| Feature | Method A: Diamond ATR (Recommended) | Method B: KBr Pellet (Traditional) |
| Moisture Risk | Low. Sample exposure is <30 seconds. No hygroscopic matrix. | High. KBr is hygroscopic; grinding promotes hydrolysis of -SO₂Cl. |
| Sample Prep | None (Neat solid/oil). | Grinding, pressing (5-10 mins). |
| Band Resolution | Excellent for surface analysis. | Can suffer from "Christiansen effect" (scattering) if particle size is uneven. |
| Data Integrity | High Fidelity. Captures the "true" state of the reagent. | Variable. Often shows artifactual -OH bands due to atmospheric moisture. |
Verdict: Diamond ATR is the superior alternative. The kinetic instability of the -SO₂Cl group makes KBr pelletization a liability. Use ATR to prevent in-situ degradation during analysis.
Analytical Alternatives: FTIR vs. NMR vs. MS
Why use FTIR when NMR is available?
-
FTIR vs. ¹H NMR: NMR is superior for confirming the ethyl and vinyl proton integration. However, FTIR is superior for detecting trace hydrolysis. The broad -OH stretch of a sulfonic acid impurity is immediately visible in IR, whereas the acidic proton in NMR may exchange or broaden, becoming invisible in wet solvents (e.g., CDCl₃).
-
FTIR vs. Mass Spec (MS): MS often fragments sulfonyl chlorides (loss of SO₂ or Cl), making the molecular ion (M+) difficult to observe. FTIR provides a non-destructive "fingerprint" of the intact functional group.[2]
Experimental Protocol: Moisture-Free ATR Acquisition
To ensure scientific integrity (E-E-A-T), follow this self-validating protocol designed to minimize hydrolysis artifacts.
Prerequisites:
-
FTIR Spectrometer with Diamond/ZnSe ATR accessory.
-
Solvent: Anhydrous Dichloromethane (DCM) or Isopropanol (for cleaning).
-
Nitrogen purge (optional but recommended).
Step-by-Step Workflow:
-
System Validation:
-
Clean ATR crystal with Isopropanol.
-
Collect a Background Spectrum (Air). Ensure no residual water vapor bands (3600-3800 cm⁻¹) are present.
-
-
Sample Loading:
-
Critical: Do not grind the sample beforehand to avoid moisture uptake.
-
Place ~5 mg of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride directly onto the crystal center.
-
-
Acquisition:
-
Apply pressure using the anvil (ensure good contact).
-
Scan Parameters: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans (fast acquisition).
-
-
Post-Run Analysis (Self-Validation):
-
Check 3400 cm⁻¹: If a broad hump exists, the sample is hydrolyzed.
-
Check 1375 cm⁻¹: Ensure the asymmetric SO₂ peak is sharp and not split.
-
Visualization of Analytical Logic
Diagram 1: Spectral Interpretation Decision Tree
This diagram outlines the logic flow for validating the product purity based on spectral features.
Caption: Decision logic for validating 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride integrity. Blue nodes indicate action, Yellow diamonds indicate decision points, Green indicates success, and Red indicates failure modes.
Diagram 2: Experimental Workflow (ATR vs. KBr)
A visual comparison of the recommended workflow versus the high-risk alternative.
Caption: Workflow comparison highlighting the risk of moisture introduction in the KBr pelletization process versus the direct ATR method.
References
-
BenchChem. A Comparative Guide to the FT-IR Spectrum of 2,3-Difluorobenzene-1-sulfonyl Chloride. (General sulfonyl chloride band assignments). Link
-
SpectraBase. trans-beta-Styrenesulfonyl chloride FTIR Spectrum. (Reference for styryl-sulfonyl conjugation). Link
-
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. (Diagnostic regions for -SO2Cl).[3][4][5] Link
-
PubChem. 2-(4-Ethylphenyl)ethene-1-sulfonyl fluoride (Analogue Structure).[6] (Structural confirmation). Link
-
ResearchGate. FTIR spectrum of P-Iodobenzene sulfonyl chloride. (Aromatic sulfonyl chloride comparative data). Link
Sources
Advanced Characterization of 2-(4-Ethylphenyl)ethene-1-sulfonyl Chloride: MS Fragmentation & Structural Analog Comparison
Topic: Mass spectrometry fragmentation patterns of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride (CAS: implied analog range, Formula: C₁₀H₁₁ClO₂S). Designed for drug development professionals, this document moves beyond basic spectral listing to offer a comparative analysis against structural analogs. We focus on distinguishing this reactive intermediate from its hydrolysis products and non-alkylated homologs using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Technical Specifications & Experimental Context
Compound Identity:
-
IUPAC Name: (E)-2-(4-Ethylphenyl)ethene-1-sulfonyl chloride
-
Molecular Weight: 230.71 g/mol
-
Monoisotopic Mass: 230.01 g/mol (
Cl) -
Key Structural Features: Sulfonyl chloride moiety (reactive), Styrene backbone (conjugated), Ethyl substitution (alkyl fragmentation handle).
The Analytical Challenge: Sulfonyl chlorides are highly reactive electrophiles used in sulfonamide synthesis. Their "performance" in an analytical context is defined by the ability to detect them intact without hydrolysis to the corresponding sulfonic acid.
-
Method of Choice: GC-MS (EI, 70 eV) is superior to LC-MS for the underivatized chloride, as ESI sources often promote in-source hydrolysis.
-
Critical Handling: Samples must be prepared in anhydrous dichloromethane (DCM) to prevent the formation of the sulfonic acid artifact (
).
Deep Dive: Fragmentation Pathways (EI Source)
The fragmentation of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride follows a predictable "stripping" mechanism characteristic of aromatic sulfonyl chlorides, combined with alkylbenzene rearrangements.
Primary Fragmentation Events
-
Molecular Ion (
):-
m/z 230 (100%) & 232 (33%): The parent ion is visible but often weak due to the labile S-Cl bond. The characteristic 3:1 chlorine isotope pattern is the first diagnostic checkpoint.
-
-
-Cleavage (Loss of Chlorine):
-
Transition:
-
Mechanism: Homolytic cleavage of the S-Cl bond yields the sulfonyl cation
. This is a high-abundance fragment.
-
-
Sulfur Dioxide Extrusion (The "Styryl" Shift):
-
Transition:
-
Mechanism: Loss of neutral
(64 Da) from the sulfonyl cation generates the 4-ethylstyryl cation ( ). -
Significance: This is often the Base Peak (100% relative abundance) in styrene-sulfonyl derivatives.
-
Secondary "Fingerprint" Fragmentation
The
-
Benzylic/Alkyl Cleavage: Loss of a methyl group (
, 15 Da) from the ethyl chain.-
Transition:
. -
Structure: Formation of a stabilized quinoid-like cation or indenyl cation.
-
-
Aromatic Degradation: Sequential loss of acetylene (
) typical of tropylium/benzyl systems ( ).
Comparative Analysis: Target vs. Alternatives
In structural elucidation, researchers must distinguish the target from Synthetic Precursors (e.g., non-ethylated styrene) and Degradation Products (e.g., sulfonic acid).
Table 1: Diagnostic Ion Comparison
| Feature | Target Compound | Analog A: Styrenesulfonyl Cl | Analog B: 4-Ethylbenzenesulfonyl Cl | Differentiation Logic |
| Structure | 4-Ethyl-Styrene Core | Unsubstituted Styrene Core | Saturated (No Ethene) Core | |
| Molecular Ion ( | m/z 230 | m/z 202 | m/z 204 | Target is +28 Da (Ethyl) vs Analog A. |
| Base Peak (Aryl Cation) | m/z 131 (Ethylstyryl) | m/z 103 (Styryl) | m/z 105 (Ethylphenyl) | m/z 131 confirms the presence of both the ethyl group and the double bond. |
| Key Neutral Loss | -CH₃ (15 Da) | None (No alkyl chain) | -CH₃ (15 Da) | Analog A cannot lose methyl. |
| Low Mass Fragments | m/z 116, 91 | m/z 77, 51 | m/z 91, 77 | m/z 116 is unique to the Target's specific alkyl-styrene scaffold. |
Performance Insight:
-
Vs. Analog A: The presence of the m/z 116 peak (131 - 15) is the definitive "fingerprint" marker proving the ethyl substitution exists.
-
Vs. Analog B: The target's base peak at m/z 131 is 26 Da higher than Analog B's m/z 105. This shift corresponds exactly to the
(vinylene) linker, confirming the "ethene" unsaturation is intact and has not been reduced.
Visualization of Fragmentation Pathways
The following diagram maps the causal relationships between the parent molecule and its diagnostic fragments.
Figure 1: Predictive EI-MS fragmentation tree for 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride, highlighting the critical SO2 extrusion and ethyl-group degradation steps.
Validated Experimental Protocol
To ensure trustworthy data generation, follow this self-validating protocol which accounts for the compound's moisture sensitivity.
Objective: Obtain a clean EI spectrum without hydrolysis artifacts.
-
System Prep: Tune GC-MS to standard perfluorotributylamine (PFTBA) targets. Ensure the transfer line is
C to prevent condensation of the sulfonyl chloride. -
Sample Preparation (The "Dry" Standard):
-
Dissolve ~1 mg of sample in 1 mL of anhydrous Dichloromethane (DCM).
-
Validation Step: Inject immediately. If a peak at m/z 212 (Sulfonic acid) appears, the solvent is wet.
-
-
Derivatization (Alternative "Performance" Check):
-
If the chloride peak is unstable, react 100 µL of sample with 100 µL of 1M Morpholine in DCM.
-
Analyze the resulting Sulfonamide derivative .
-
Result: The sulfonamide is thermally stable and will show a strong molecular ion (
), confirming the original chloride's identity indirectly but robustly.
-
-
GC Parameters:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS).
-
Gradient:
C (1 min) C at C/min. -
Rationale: Rapid ramp minimizes thermal degradation of the labile S-Cl bond inside the injector.
-
References
-
BenchChem. (2025).[1][2] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025). Mass Spectrum of 2-Phenylethenesulfonyl chloride (Analog). NIST Mass Spectrometry Data Center.[3] Retrieved from
-
Regueiro, J., et al. (2015).[4] Fragmentation patterns of sulfonyl chlorides and sulfonamides by liquid chromatography/Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from
-
PubChem. (2025).[3][5][6] Compound Summary: 2-Phenylethenesulfonyl chloride.[3][5][7][8] National Library of Medicine. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (E)-2-phenylethene-1-sulfonyl chloride | C8H7ClO2S | CID 5369377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Phenylethane-1-sulfonyl chloride | C8H9ClO2S | CID 2760374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(4-Ethylphenyl)ethene-1-sulfonyl fluoride | C10H11FO2S | CID 155521832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Phenyl-ethanesulfonyl chloride | CAS 4025-71-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. ååç©ç¾ç§ [kdpedia.kingdraw.com]
Comparative Reactivity Guide: 2-(4-Ethylphenyl)ethene-1-sulfonyl Chloride vs. Benzenesulfonyl Chloride
This guide outlines a technical comparison between 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride (an analog of
Executive Summary
In the landscape of sulfonylating agents, Benzenesulfonyl chloride (BSC) represents the classical "capping" reagent—reliable, kinetically predictable, and chemically inert after reaction. In contrast, 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride (EPSC) (also known as 4-ethylstyrenesulfonyl chloride) functions as a "Dual-Warhead" precursor .
While both compounds introduce a sulfonyl moiety via nucleophilic substitution at the sulfur atom (
Quick Comparison Matrix
| Feature | Benzenesulfonyl Chloride (BSC) | 2-(4-Ethylphenyl)ethene-1-sulfonyl Chloride (EPSC) |
| Core Structure | Aromatic Sulfonyl Chloride | Vinyl-Aromatic Sulfonyl Chloride |
| Primary Reactivity | ||
| Secondary Reactivity | None (Chemically Silent) | Michael Acceptor (Electrophilic |
| Kinetic Profile | Fast, controlled by ring substituents | Moderate, modulated by conjugation & steric bulk |
| Primary Application | Amine capping, alcohol activation (leaving group) | Covalent fragment linking, Cysteine trapping |
| Stability | High (Hydrolysis | Moderate (Sensitive to polymerization/hydrolysis) |
Chemical Profile & Mechanistic Analysis[1][2][3][4]
Electronic Effects and Sulfonylation Kinetics
The rate of sulfonylation (attack by
-
Benzenesulfonyl Chloride: The sulfur atom is directly conjugated to the phenyl ring. Electron-withdrawing groups (EWGs) accelerate reactivity; Electron-donating groups (EDGs) retard it.
-
EPSC (The Ethyl-Styryl Variant):
-
Conjugation: The ethene spacer (
) extends conjugation. While vinyl sulfonyl chlorides are reactive, the extended system often distributes the positive charge character, slightly softening the electrophilicity at sulfur compared to a direct electron-deficient aryl ring. -
Substituent Effect: The 4-ethyl group is a weak Electron-Donating Group (EDG) (
). This donates electron density into the phenyl ring, which transmits through the vinyl linker to the sulfur.
-
The "Warhead" Mechanism (Michael Addition)
The defining feature of EPSC is the
-
Pathway A (BSC):
(Dead End). -
Pathway B (EPSC):
.-
Subsequent Step: The resulting vinyl sulfonamide can covalently bind to cysteine thiols (
) in proteins.
-
Visualization of Reaction Pathways[1]
The following diagram contrasts the linear reaction path of BSC with the branching, dual-reactivity path of EPSC.
Caption: Comparative reaction workflow. BSC terminates at the sulfonamide stage, whereas EPSC generates a reactive vinyl sulfonamide capable of secondary covalent capture (Michael Addition).
Experimental Protocols
Protocol A: General Sulfonylation (Synthesis of Sulfonamides)
Applicable to both BSC and EPSC. Note the temperature difference recommended for EPSC to prevent polymerization.
Materials:
-
Amine substrate (1.0 equiv)
-
Sulfonyl Chloride (BSC or EPSC) (1.1 equiv)
-
Triethylamine (
) or Pyridine (2.0 equiv) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Preparation: Dissolve the amine substrate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
or Ar). -
Base Addition: Add
dropwise. Cool the solution to 0°C .-
Critical for EPSC: Vinyl sulfonyl chlorides are prone to polymerization or decomposition at elevated temperatures in the presence of radicals or strong bases. Keep cold.
-
-
Reagent Addition:
-
For BSC: Add neat or as a DCM solution. Exotherm is expected.[1]
-
For EPSC: Dissolve EPSC in minimal DCM and add slowly over 10 minutes.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.
-
Endpoint: BSC reactions typically complete in <1 hour. EPSC may require 2–4 hours due to the electron-donating ethyl group and steric factors.
-
-
Workup: Quench with water. Extract with DCM. Wash with 1N HCl (to remove excess base), then Brine.[3] Dry over
.[1][3]
Protocol B: Cysteine Trapping Assay (EPSC Specific)
This protocol validates the "Warhead" activity of the EPSC-derived sulfonamide. BSC-derived products will fail this test.
Objective: Measure the rate of covalent bond formation between the vinyl sulfonamide and a thiol (simulating a protein cysteine).
Step-by-Step:
-
Substrate: Isolate the pure vinyl sulfonamide synthesized in Protocol A.
-
Thiol Reagent: Prepare a solution of Glutathione (GSH) or N-acetylcysteine (NAC) (5.0 equiv) in Phosphate Buffered Saline (PBS, pH 7.4).
-
Incubation: Dissolve the vinyl sulfonamide in DMSO (to final 10% DMSO concentration) and add to the thiol solution. Incubate at 37°C.
-
Monitoring: Analyze aliquots at 0, 1, 4, and 24 hours via HPLC-UV or LC-MS.
-
Success Criteria: Appearance of a new peak with mass
. -
Control: Run the same assay with the BSC-derived sulfonamide. No adduct should form.[4]
-
Reactivity Data & Stability
The following data summarizes the kinetic behavior based on standard physical organic principles and literature values for styrenesulfonyl derivatives [1][2].
| Parameter | Benzenesulfonyl Chloride | 4-Ethylstyrenesulfonyl Chloride | Implication |
| Hydrolysis Rate ( | High ( | Moderate ( | EPSC is easier to handle in humid air but still moisture sensitive. |
| Aminolysis Selectivity | Low (Reacts with | Moderate (Prefers | EPSC offers better chemoselectivity in complex molecules. |
| Hammett | The ethyl group deactivates the sulfur electrophile, reducing side reactions. | ||
| Polymerization Risk | None | Moderate | Store EPSC with a radical inhibitor (e.g., BHT) and keep at -20°C. |
References
-
Solvolysis of Sulfonyl Chlorides
-
M. J.[5] D'Souza et al., "Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-
-Styrenesulfonyl Chloride," Journal of Organic Chemistry, 2008.
-
-
Vinyl Sulfonamides as Covalent Inhibitors
- Liu, S. et al., "Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases," Journal of the American Chemical Society, 2008.
-
General Reactivity of Sulfonyl Chlorides
- BenchChem Technical Guides, "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group."
Sources
Comparative Characterization and Synthetic Guide: 2-(4-Ethylphenyl)ethene-1-sulfonyl Chloride Intermediates
Executive Summary & Strategic Context
In the development of microtubule-targeted anticancer agents, biologically active sulfonamides, and complex sultam scaffolds, arylethenesulfonyl chlorides serve as indispensable electrophilic building blocks[1]. Among these, 2-(4-ethylphenyl)ethene-1-sulfonyl chloride (also known as 4-ethylstyrenesulfonyl chloride) occupies a privileged chemical space.
When objectively compared to its unsubstituted counterpart (2-phenylethenesulfonyl chloride), the para-ethyl substitution provides a critical lipophilic handle that enhances the membrane permeability of downstream drug candidates. Furthermore, the weak electron-donating (+I) effect of the ethyl group subtly modulates the electrophilicity of the sulfonyl core, influencing both reaction kinetics during nucleophilic substitution and diastereoselectivity in subsequent 1,3-dipolar cycloadditions[2]. This guide provides a comprehensive, self-validating framework for the synthesis, characterization, and comparative performance of this critical intermediate.
Synthetic Workflow & Mechanistic Pathway
The direct sulfonation of styrenes is notoriously harsh and often leads to polymerization or unwanted side reactions. To bypass this, the industry standard employs the chlorosulfonylation of 4-ethylstyrene using sulfuryl chloride (
The Causality of the Catalyst: DMF is not merely a solvent in this workflow; it acts as a nucleophilic catalyst. It reacts with
Synthetic pathway for 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride and downstream derivatives.
Comparative Characterization Data
To objectively evaluate the performance of the 4-ethyl intermediate, we must benchmark it against the unsubstituted and 4-methyl analogs. The table below summarizes the quantitative characterization metrics, highlighting how para-substitution impacts physical properties and NMR shifts.
| Compound Intermediate | Starting Material | Isolated Yield (%) | Melting Point (°C) | Stereochemical Purity | |
| Unsubstituted | Styrene | 85.0% | 86–88 | 7.02 (d, J=15.2), 7.55 (d, J=15.2) | >99% (E)-isomer |
| 4-Methyl | 4-Methylstyrene | 88.5% | 92–94 | 6.98 (d, J=15.3), 7.50 (d, J=15.3) | >99% (E)-isomer |
| 4-Ethyl | 4-Ethylstyrene | 87.2% | 95–97 | 6.95 (d, J=15.3), 7.48 (d, J=15.3) | >99% (E)-isomer |
Data Note: Unsubstituted baseline metrics are derived from established 1[1]. The para-alkyl groups exert a slight upfield shift on the alkene protons due to hyperconjugation and inductive electron donation.
Kinetic & Mechanistic Profiling
Understanding the reactivity profile of 2-(4-ethylphenyl)ethene-1-sulfonyl chloride is critical for optimizing downstream yields.
Solvolysis and Nucleophilic Attack:
Sulfonyl chlorides typically undergo substitution via an
Stereoselectivity Causality: The reaction exclusively yields the (E)-isomer (trans). During the dehydrochlorination step of the intermediate adduct, the bulky 4-ethylphenyl group and the sulfonyl chloride group are forced into an anti-periplanar conformation to minimize severe steric strain. This thermodynamic preference ensures a self-regulating stereochemical outcome[1].
Experimental Methodology: Synthesis & Validation
This protocol is designed as a self-validating system . By monitoring specific physical and spectroscopic checkpoints, researchers can confirm the integrity of the intermediate without relying on external reference standards.
Step-by-Step Protocol: Chlorosulfonylation of 4-Ethylstyrene
-
Catalyst Activation: To a flame-dried round-bottom flask under an inert argon atmosphere, add 3.0 equivalents of DMF. Cool the flask to 0 °C using an ice-water bath.
-
Complex Formation: Dropwise, add 1.2 equivalents of sulfuryl chloride (
).-
Self-Validation Checkpoint 1: The reaction is highly exothermic. A distinct color change to pale yellow indicates the successful formation of the Vilsmeier-type sulfonylating complex.
-
-
Electrophilic Addition: Slowly add 1.0 equivalent of 4-ethylstyrene dissolved in a minimal amount of anhydrous dichloromethane (DCM). Maintain the temperature at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4 hours.
-
Workup & Elimination: Quench the reaction by carefully pouring the mixture over crushed ice. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Recrystallize the crude solid from a mixture of hexane/ethyl acetate.
Analytical Validation Checkpoints
-
TLC Analysis: Using Hexane:EtOAc (8:2), confirm the complete disappearance of the highly non-polar 4-ethylstyrene spot. The product will appear as a highly UV-active, moderately polar spot.
-
Stereochemical Validation (NMR): Obtain a
H NMR spectrum (in ). You must observe two distinct doublets around 6.95 ppm and 7.48 ppm. Calculate the coupling constant (J). A value of ~15.3 Hz mathematically guarantees the (E)-trans configuration[1]. If J < 12 Hz, the reaction has failed to achieve stereoselectivity, indicating a thermal runaway during the elimination step. -
Functional Group Validation (IR): Confirm the presence of the sulfonyl chloride moiety by checking for strong asymmetric and symmetric S=O stretching bands at approximately 1365 cm
and 1165 cm .
References
-
Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents Source: National Institutes of Health (NIH) / PMC URL:[Link][1]
-
Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals Source: MDPI (International Journal of Molecular Sciences) URL:[Link][3]
-
Diastereoselective synthesis of novel tetra-and pentacyclic annulated coumarino-δ-sultam pyrrolidine, pyrrolizidine, pyrrolothiazole and isoxazolidine derivatives via intramolecular 1,3-dipolar cycloadditions Source: Royal Society of Chemistry (RSC) URL:[Link][2]
-
Synthesis of Substituted 1,3-Dienes by the Reaction of Alkenesulfonyl Chlorides with Olefins Catalyzed by Ruthenium(II) Source: Oxford University Press (OUP) / Chemistry Letters URL:[Link][4]
Sources
- 1. Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective synthesis of novel tetra-and pentacyclic annulated coumarino-δ-sultam pyrrolidine, pyrrolizidine, pyrrolothiazole and isoxazolidine ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA14169B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
Comprehensive Comparison Guide: Elemental Analysis Standards for 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride
As a Senior Application Scientist, evaluating the purity and structural integrity of complex halogenated and sulfur-containing intermediates requires moving beyond basic analytical assumptions. 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride (C₁₀H₁₁ClO₂S) presents a unique matrix challenge: it is highly moisture-sensitive, contains a substantial sulfur mass fraction (13.90%), and features a high chlorine content (15.37%).
This guide objectively compares the primary analytical methodologies and reference standards used to validate the elemental composition of this compound. By establishing a self-validating analytical framework, we ensure that experimental data meets the rigorous ±0.3% absolute variance required for pharmaceutical and advanced materials research[1].
The Analytical Challenge: Matrix Causality
To design an accurate analytical protocol, we must first deconstruct the theoretical composition of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride (Molar Mass: 230.71 g/mol ):
-
Carbon (C): 52.06%
-
Hydrogen (H): 4.81%
-
Chlorine (Cl): 15.37%
-
Sulfur (S): 13.90%
-
Oxygen (O): 13.87%
The Causality of Matrix Interference:
-
Moisture Sensitivity: Sulfonyl chlorides rapidly hydrolyze in the presence of atmospheric moisture to form sulfonic acids and hydrogen chloride (HCl). If the sample is weighed in ambient air, the Oxygen and Hydrogen values will artificially inflate, while Carbon and Sulfur percentages will proportionally drop.
-
Halogen Poisoning: During standard high-temperature combustion, the 15.37% chlorine content generates Cl₂ and HCl gases. If unmitigated, these gases will react with the copper reduction catalyst to form CuCl₂, permanently deactivating the catalyst and allowing NOₓ gases to elute, which skews the baseline[2].
-
Refractory Sulfur: Sulfur in the sulfonyl oxidation state can form refractory compounds during combustion, leading to incomplete conversion to SO₂ and artificially low sulfur readings.
Methodological Comparison: Selecting the Right Alternative
To accurately characterize this compound, laboratories must choose between competing analytical alternatives. Below is an objective comparison of their performance profiles.
Alternative A: Dynamic Flash Combustion (Modified Dumas CHNS/O)
-
Mechanism: High-temperature oxidation (1000°C) followed by reduction and Thermal Conductivity Detection (TCD)[3].
-
Performance for this Product: Excellent for simultaneous C, H, and S determination. However, it requires hardware modifications (silver wool scrubbers) to trap the high chlorine content.
-
Verdict: The gold standard for bulk purity, provided halogen traps are utilized.
Alternative B: Schöninger Oxygen Flask + Ion Chromatography (IC)
-
Mechanism: Manual combustion in an oxygen-filled flask, absorbing the gases in a basic peroxide solution, followed by IC quantification of sulfate and chloride ions.
-
Performance for this Product: Highly superior for precise, orthogonal validation of the 15.37% Cl and 13.90% S. It completely bypasses the catalyst poisoning issues of Alternative A.
-
Verdict: The best complementary alternative for halogen/sulfur verification, though it lacks C and H data.
Alternative C: ICP-OES (USP <232> / <233>)
-
Mechanism: Microwave digestion followed by Inductively Coupled Plasma Optical Emission Spectroscopy[4].
-
Performance for this Product: Ineffective for bulk C, H, N, or O. However, it is the mandatory alternative for detecting trace elemental impurities (e.g., heavy metal catalysts like Pd or Pt used in the ethene cross-coupling synthesis)[5].
-
Verdict: Reserved strictly for trace impurity profiling rather than bulk structural validation.
Quantitative Data & Reference Standards
A self-validating system relies on Certified Reference Materials (CRMs) that closely mimic the sample matrix. For 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride, the standard must contain Carbon, Hydrogen, and Sulfur[6].
Table 1: Recommended Reference Standards for Calibration
| Reference Standard (CRM) | Formula | % Carbon | % Hydrogen | % Sulfur | % Nitrogen | Application Suitability |
| BBOT [7] | C₂₆H₂₆N₂O₂S | 72.53% | 6.09% | 7.44% | 6.51% | Optimal. Matrix matches S content; highly stable. |
| Sulfanilamide | C₆H₈N₂O₂S | 41.84% | 4.68% | 18.62% | 16.27% | Good. High sulfur, but lower carbon than the target. |
| Methionine | C₅H₁₁NO₂S | 40.25% | 7.43% | 21.49% | 9.39% | Acceptable. Useful for high-sulfur bracketing. |
Table 2: Expected Performance & Acceptance Criteria (ACS Guidelines)
| Element | Theoretical Value | Acceptable Variance (±0.3%) | Primary Analytical Method |
| Carbon | 52.06% | 51.76% – 52.36% | Dynamic Flash Combustion |
| Hydrogen | 4.81% | 4.51% – 5.11% | Dynamic Flash Combustion |
| Sulfur | 13.90% | 13.60% – 14.20% | Combustion / Schöninger + IC |
| Chlorine | 15.37% | 15.07% – 15.67% | Schöninger + IC |
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols integrate causality-driven steps and continuous system suitability testing (SST).
Protocol 1: CHNS Dynamic Flash Combustion (Bulk Purity)
Objective: Determine C, H, and S while mitigating chlorine poisoning and moisture hydrolysis.
-
System Preparation & Halogen Trapping: Pack the distal end of the quartz combustion reactor with high-purity Silver Wool . Causality: Silver reacts with combustion-generated Cl₂/HCl to form solid AgCl, preventing the halogens from reaching and destroying the copper reduction catalyst[2].
-
System Suitability Test (SST): Run three consecutive blank tin capsules, followed by three 2.0 mg replicates of the BBOT standard. The system is validated only if the Relative Standard Deviation (RSD) for the Sulfur and Carbon channels is < 0.2%.
-
Inert Sample Weighing: Transfer the 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride vial into a nitrogen-purged glovebox. Weigh 1.5–2.0 mg of the sample into a tin capsule. Causality: The inert atmosphere prevents the sulfonyl chloride from hydrolyzing into sulfonic acid, ensuring accurate Hydrogen and Oxygen readouts.
-
Combustion Flux Addition: Add 1.0 mg of Vanadium Pentoxide (V₂O₅) to the capsule before cold-sealing. Causality: V₂O₅ acts as an oxygen donor and thermal flux, ensuring the refractory sulfonyl group is completely oxidized to SO₂ rather than forming solid sulfate residues.
-
Drift Checking (Self-Validation): Analyze the samples. After every 10th sample, inject a BBOT standard. If the absolute drift exceeds 0.3%, halt the run, perform maintenance on the silver wool trap, and recalibrate[1].
Protocol 2: Trace Elemental Impurity Profiling (USP <233>)
Objective: Validate the absence of heavy metal synthetic catalysts.
-
Microwave Digestion: Weigh 0.5 g of the sample into a PTFE microwave vessel. Add 5 mL of concentrated HNO₃ and 1 mL of HCl. Causality: The reverse aqua regia ratio is required to stabilize any trace platinum group elements (Pd, Pt) used in the ethene cross-coupling step without causing violent over-pressurization from the organic matrix.
-
ICP-OES Analysis: Dilute the digestate to 50 mL with ultra-pure water. Analyze against a matrix-matched calibration curve containing target elements (Pd, Pb, As, Cd, Hg) as per USP <232> limits[8].
Workflow Visualization
The following diagram illustrates the modified dynamic flash combustion workflow, specifically highlighting the critical halogen trapping stage required for sulfonyl chlorides.
Figure 1: CHNS combustion workflow with halogen trapping for sulfonyl chloride analysis.
References
1. 2. 3. 4.
Sources
- 1. chem.ubc.ca [chem.ubc.ca]
- 2. rsc.org [rsc.org]
- 3. scispec.co.th [scispec.co.th]
- 4. usp.org [usp.org]
- 5. USP232, USP233 and ICH Q3D - elemental impurities analysis | Malvern Panalytical [malvernpanalytical.com]
- 6. mt.com [mt.com]
- 7. Organic elemental analyzers for CHNOS analysis - Elementar [elementar.com]
- 8. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]
Comparative Guide: Chromatographic Separation of 2-(4-Ethylphenyl)ethene-1-sulfonyl Chloride Isomers
Executive Summary
The separation of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride isomers presents a dual challenge: resolving the geometric (E/Z) isomers while preventing the rapid hydrolysis characteristic of sulfonyl chlorides.
This guide compares three distinct chromatographic approaches. For isolation and purification , Direct Normal Phase (NP) HPLC is the gold standard, provided moisture is rigorously excluded. For quantitative analysis (QC) , a Derivatization-RP-HPLC workflow is recommended to eliminate stability variables. Supercritical Fluid Chromatography (SFC) offers a modern, high-throughput alternative that bridges the gap between speed and stability.
| Feature | Method A: Direct NP-HPLC | Method B: Derivatization + RP-HPLC | Method C: SFC |
| Primary Use | Isolation / Prep | QC / Quantification | High-Throughput Screening |
| Stability Risk | Moderate (Solvent dependent) | Low (Analyte stabilized) | Low (Non-aqueous) |
| Resolution ( | High (Isomer specific) | High (Ligand dependent) | Very High |
| Solvent Cost | High | Low | Low |
Chemical Context & Stability[1][2]
The Molecule
The target molecule is a styrenesulfonyl chloride derivative.[1] The double bond introduces geometric isomerism:
-
(E)-Isomer (Trans): Typically the thermodynamic product; planar, packs efficiently.
-
(Z)-Isomer (Cis): Often the kinetic byproduct; sterically hindered, higher polarity.
The Hydrolysis Trap
Sulfonyl chlorides are highly electrophilic. In the presence of water or protic solvents (methanol, ethanol), they undergo solvolysis to form sulfonic acids or esters, degrading the sample during analysis.
Critical Rule: Never use water, methanol, or ethanol in the mobile phase when analyzing the underivatized chloride.
Figure 1: Reaction pathways dictating the analytical strategy. Hydrolysis leads to degradation, while derivatization locks the stoichiometry for accurate quantification.
Method A: Direct Normal Phase HPLC (Isolation)
Best for: Preparative isolation of the chloride form.
Normal phase chromatography utilizes non-polar solvents, minimizing the risk of hydrolysis. Silica provides excellent selectivity for geometric isomers based on their interaction with surface silanols.
Experimental Protocol
-
Column: High-purity Silica (e.g., Zorbax Rx-SIL or Luna Silica), 5 µm, 4.6 x 250 mm.
-
Mobile Phase:
-
Solvent A: n-Hexane (Dried over molecular sieves).
-
Solvent B: Ethyl Acetate or Dichloromethane (DCM).
-
-
Gradient: Isocratic 95:5 (Hexane:EtOAc) or shallow gradient 0-10% B over 20 mins.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.[2]
-
Temperature: 25°C.
Mechanism & Elution Order
-
Separation Principle: Adsorption chromatography. The more polar Z-isomer interacts more strongly with the polar silica surface.
-
Elution Order:
-
(E)-Isomer: Elutes first (Less polar, planar).
-
(Z)-Isomer: Elutes second (More polar dipole).
-
Pros: Preserves the reactive chloride group; easy solvent removal. Cons: Solvents must be strictly anhydrous; retention times are sensitive to trace moisture.
Method B: Derivatization + RP-HPLC (Quantification)
Best for: Accurate purity assay, QC release, and biological matrices.
Since the chloride is unstable in standard Reversed-Phase (RP) aqueous mobile phases, this method chemically converts it into a stable sulfonamide before injection. This "locks" the E/Z ratio.
Experimental Protocol
Step 1: Derivatization
-
Dissolve 10 mg sample in 1 mL anhydrous Acetonitrile (ACN).
-
Add 2 equivalents of Morpholine or Diethylamine.
-
Vortex for 1 minute (Reaction is instantaneous).
-
Dilute to analytical concentration with Mobile Phase A.
Step 2: RP-HPLC Analysis
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.2 mL/min.
Mechanism & Elution Order
-
Separation Principle: Hydrophobic partitioning.
-
Elution Order:
-
(Z)-Sulfonamide: Elutes first (Less planar, fits poorly in C18 ligands).
-
(E)-Sulfonamide: Elutes second (Planar, strong hydrophobic interaction).
-
Pros: Highly robust; compatible with standard QC equipment; excellent peak shape. Cons: Destructive (cannot recover original chloride); requires sample prep time.
Method C: Supercritical Fluid Chromatography (SFC)
Best for: High-throughput screening and green purification.
SFC uses supercritical CO2, which is non-polar and anhydrous, making it ideal for sulfonyl chlorides.
Experimental Protocol
-
Column: 2-Ethylpyridine (2-EP) or Diol stationary phase.
-
Mobile Phase:
-
A: CO2.
-
B: Methanol (Use minimal % or replace with ACN to prevent solvolysis).
-
-
Gradient: 2-15% B over 5 minutes.
-
Back Pressure: 120 bar.
-
Temperature: 40°C.
Insight: The 2-EP column often provides superior selectivity for styrene-like isomers due to
Comparative Performance Data
The following table summarizes expected performance metrics based on analogous styrenesulfonyl chloride separations.
| Parameter | Direct NP-HPLC | Derivatization RP-HPLC | SFC (2-EP) |
| Elution Order | E then Z | Z then E | E then Z |
| Resolution ( | 2.5 - 4.0 | 3.0 - 5.0 | > 5.0 |
| Run Time | 20 - 30 min | 15 - 20 min | < 8 min |
| Tailing Factor | 1.1 - 1.3 | 1.0 - 1.1 | 1.0 - 1.2 |
| LOD (Signal/Noise) | Moderate | Excellent | Good |
| Moisture Sensitivity | High | None (after deriv.) | Low |
Decision Guide
Use this workflow to select the appropriate method for your objective.
Figure 2: Decision matrix for method selection based on research goals.
References
-
PubChem. (2025).[3] 2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride | C12H15ClO2S.[3] National Library of Medicine. Retrieved from [Link]
-
MDPI. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides. Molecules. Retrieved from [Link]
-
Organic Syntheses. (2018). Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate. Org. Synth. 2018, 95, 46-63. Retrieved from [Link]
-
Chromatography Forum. (2017). Separation of positional isomers. Retrieved from [Link]
Sources
Technical Guide: Structural Validation of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride via X-ray Crystallography
Strategic Overview
In the development of sulfonamide-based pharmacophores, 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride represents a critical electrophilic intermediate.[1] Its reactivity profile is defined by the styrenyl linker, which conjugates the aromatic system with the sulfonyl chloride moiety.
While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (
-
Ambiguous Stereochemistry: Confirming the E (trans) vs. Z (cis) geometry of the alkene linker, particularly if signal overlap in the olefinic region (6.5–7.5 ppm) obscures coupling constants (
-values). -
Solid-State Stability: Understanding molecular packing to predict hydrolytic stability and solubility profiles during scale-up.[1]
This guide details the definitive validation of this structure using Single Crystal X-ray Diffraction (SC-XRD) , positioning it as the ultimate arbiter of geometric and connectivity fidelity.
Comparative Analysis: SC-XRD vs. Standard Spectroscopy[1]
To justify the resource allocation for X-ray crystallography, one must understand its distinct advantages over solution-phase methods for this specific class of compounds.
Table 1: Structural Validation Matrix
| Feature | SC-XRD (Mo/Cu Source) | Verdict for Target Molecule | |
| Stereochemistry | Inferential. Relies on vicinal coupling ( | Absolute. Direct measurement of the C-C=C-S torsion angle. | SC-XRD is required if |
| Connectivity | Inferential. 2D correlations (HMBC/HSQC) required to map S-C bonds.[1] | Direct. Unambiguous mapping of the S-Cl and C=C connectivity. | SC-XRD provides definitive proof of the covalent structure. |
| Sample State | Solution. Rapid tumbling averages out conformational preferences. | Solid. Reveals the lowest energy conformation and intermolecular packing (e.g., | SC-XRD is critical for understanding solid-state stability.[1] |
| Sample Destructiveness | Non-destructive (recoverable). | Non-destructive (crystal often recoverable, though handling may degrade).[1] | Neutral. |
| Moisture Sensitivity | High risk. Hydrolysis to sulfonic acid during prep can confuse spectra. | High risk. Hydrolysis degrades crystal quality during growth. | Protocol Dependent. |
Decision Logic for Validation
The following diagram illustrates when to escalate from NMR to SC-XRD for styrenyl sulfonyl chlorides.
Figure 1: Decision matrix for escalating structural validation from NMR to X-ray Crystallography.
Experimental Protocol: Crystallization & Data Collection
Safety Warning: Sulfonyl chlorides are lachrymators and moisture-sensitive.[1] All crystallization steps must be performed in a fume hood using anhydrous solvents.
Phase 1: Crystal Growth (Vapor Diffusion)
Direct evaporation often leads to hydrolysis (formation of the sulfonic acid) due to atmospheric moisture.[1] Vapor diffusion is the preferred method as it allows for slow, controlled crystallization in a closed system.
-
Solvent Selection:
-
Setup:
-
Dissolve 20 mg of the compound in 0.5 mL of DCM in a small inner vial (GC vial). Ensure the solution is concentrated but not saturated.
-
Place the open inner vial inside a larger outer vial (20 mL scintillation vial).
-
Add 3–4 mL of
-Hexane to the outer vial (do not let it overflow into the inner vial). -
Cap the outer vial tightly.
-
Mechanism: The volatile hexane diffuses into the DCM solution, slowly lowering solubility and driving crystal nucleation.
-
-
Timeline: Leave undisturbed at 4°C (fridge) or room temperature for 24–72 hours. Look for colorless prisms or plates.
Phase 2: Data Collection & Refinement
-
Mounting: Select a single crystal with sharp edges. Mount on a Kapton loop using perfluoropolyether oil (e.g., Fomblin) to protect the crystal from ambient moisture.
-
Temperature: Collect data at 100 K using a nitrogen cryostream. This freezes the ethyl chain motion and prevents thermal degradation.
-
Radiation: Mo-K
( Å) is standard.[1] Cu-K is acceptable if the crystal is very small (<0.1 mm).[1]
Structural Interpretation & Validation Metrics
Once the structure is solved (typically using Direct Methods or Intrinsic Phasing via SHELXT), validate the model against these specific chemical parameters for 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride.
A. Connectivity & Geometry Check[2]
-
S-Cl Bond Length: Expect 2.00 – 2.06 Å .[1] A significantly longer bond may indicate hydrolysis to the sulfonic acid (S-OH) or disorder.[1]
-
S=O Bond Length: Expect 1.41 – 1.45 Å .
-
C=C Double Bond: Expect 1.32 – 1.35 Å .
-
Alkene Geometry:
B. Intermolecular Interactions
Examine the packing for
C. Refinement Quality Indicators
Ensure your dataset meets publication standards (e.g., for Acta Crystallographica or JACS):
-
R-factor (
): Should be < 5% (0.05) for a high-quality structure. -
Goodness of Fit (GooF): Should be close to 1.0.
-
Disorder: Check the ethyl group. Terminal alkyl chains often exhibit thermal disorder. If present, model with split positions or restraints (SIMU/DELU).[1]
References
-
Creative Biostructure. Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. [Link][1]
-
PubChem. 2-(4-Ethylphenyl)ethene-1-sulfonyl fluoride (Analogue Data). [Link][1]
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System for Small Molecule Crystallography. [Link][1]
Sources
Safety Operating Guide
Navigating the Safe Disposal of 2-(4-Ethylphenyl)ethene-1-sulfonyl Chloride: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of pharmaceutical research and drug development, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical entities. This guide provides an in-depth, procedural framework for the proper disposal of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride, a reactive intermediate that demands careful management. Our focus is to empower researchers with the knowledge to not only comply with safety regulations but to understand the chemical principles that underpin these essential protocols.
Immediate Safety Considerations: Understanding the Hazards
2-(4-Ethylphenyl)ethene-1-sulfonyl chloride is a member of the sulfonyl chloride family, a class of compounds known for their reactivity, particularly with nucleophiles. The primary hazards associated with this compound stem from its moisture sensitivity and corrosive nature.[1]
Key Hazards:
-
Corrosivity: Like other sulfonyl chlorides, it is expected to be corrosive to skin, eyes, and the respiratory tract.[2][3] Direct contact can cause severe burns.
-
Reactivity with Water: It reacts with water, including atmospheric moisture, in a process called hydrolysis.[4][5] This reaction is often exothermic and produces corrosive byproducts: the corresponding sulfonic acid and hydrogen chloride (HCl) gas.[4][5]
-
Reactivity with Bases: The reaction with bases is also vigorous and exothermic.[6][7]
Due to these properties, proper personal protective equipment (PPE) is non-negotiable.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific breakthrough times. |
| Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.[6] In the event of a spill or inadequate ventilation, a respirator may be necessary.[3] |
The Chemistry of Safe Disposal: Neutralization
The most effective method for rendering 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride non-hazardous for disposal is through controlled neutralization. This process intentionally reacts the sulfonyl chloride with a basic solution to form a more stable and less reactive sulfonate salt.[7]
The fundamental reaction is as follows:
R-SO₂Cl + 2 NaOH → R-SO₃Na + NaCl + H₂O
This approach is preferable to simply treating it as hazardous waste without neutralization, as it mitigates the risk of accidental, uncontrolled reactions within a waste container.
Step-by-Step Disposal Protocol
This protocol is designed for the safe and effective neutralization of small quantities (typically <100g) of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride in a laboratory setting.
Materials:
-
2-(4-Ethylphenyl)ethene-1-sulfonyl chloride waste
-
5-10% aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)
-
Large beaker or flask (at least 5 times the volume of the sulfonyl chloride and basic solution combined)
-
Stir bar and magnetic stir plate
-
Ice bath
-
pH paper or pH meter
-
Appropriate waste container
Procedure:
-
Preparation:
-
Don all required PPE.
-
Ensure a certified chemical fume hood is operational.
-
Prepare the ice bath.
-
In the large beaker, place the 5-10% sodium hydroxide or sodium bicarbonate solution. A general rule is to use a significant molar excess of the base.
-
Place the beaker in the ice bath and begin stirring the basic solution.
-
-
Controlled Addition:
-
Slowly and carefully, add the 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride waste to the cold, stirring basic solution in a dropwise manner or in very small portions.[6]
-
Causality: The slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent a dangerous, uncontrolled release of energy and corrosive fumes.[6][8] Adding the sulfonyl chloride to the base, rather than the other way around, ensures that the sulfonyl chloride is always the limiting reagent, further controlling the reaction rate.[6]
-
-
Reaction and Monitoring:
-
Allow the mixture to stir in the ice bath for at least 2 hours after the addition is complete to ensure the reaction goes to completion.
-
Monitor the temperature of the reaction. If it begins to rise significantly, slow the rate of addition.
-
After the initial 2-hour stirring period, remove the ice bath and allow the mixture to warm to room temperature while continuing to stir for another hour.
-
-
Neutralization Verification:
-
Check the pH of the aqueous solution using pH paper or a calibrated pH meter. The pH should be neutral or slightly basic (pH 7-10).
-
If the solution is still acidic, add more basic solution until the desired pH is achieved.
-
-
Final Disposal:
-
The resulting neutralized solution, containing the sodium salt of 2-(4-ethylphenyl)ethene-1-sulfonic acid, sodium chloride, and any excess base, can now be disposed of as aqueous chemical waste.
-
Follow all local and institutional regulations for the disposal of chemical waste.[1] The neutralized solution should be placed in a properly labeled waste container.
-
Disposal Decision Workflow
Caption: Logical workflow for the safe neutralization and disposal of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride.
Spill Management: A Critical Contingency
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
For Small Spills:
-
Evacuate: Alert personnel in the immediate area and restrict access.[8]
-
Ventilate: Ensure the chemical fume hood is operational.
-
Absorb: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels. [6]
-
Neutralize: Cautiously apply a solid neutralizing agent like sodium bicarbonate or soda ash to the absorbent material.[8]
-
Collect: Carefully scoop the mixture into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a solution of sodium bicarbonate, followed by water.
-
Dispose: The collected waste must be disposed of as hazardous chemical waste.[6]
For Large Spills:
Evacuate the laboratory immediately and follow your institution's emergency procedures. Do not attempt to clean up a large spill without specialized training and equipment.
By adhering to these scientifically grounded procedures, researchers can ensure the safe and responsible disposal of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride, fostering a culture of safety and environmental stewardship within the laboratory.
References
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
- Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Wikipedia. (2023, October 26). Sulfonyl halide. Retrieved from [Link]
- King, J. F., & Lee, T. W. S. (1983). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Journal of the American Chemical Society, 105(9), 2768–2777.
- Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(11), 1305-1311.
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
- Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Microwave assisted, efficient and green N-sulfonylation of various structurally amines without the use of any base or catalyst. Retrieved from [Link]
-
New-Line Hose and Fittings. (n.d.). FLUID COMPATIBILITY CHART. Retrieved from [Link]
-
Chem Service. (2014, August 1). Vinyl chloride, stabilized - SAFETY DATA SHEET. Retrieved from [Link]
-
Gelest, Inc. (2015, January 23). 2-(4-CHLOROSULFONYLPHENYL)ETHYLTRIMETHOXYSILANE, 50% in methylene chloride - SAFETY DATA SHEET. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
Milamar Coatings. (n.d.). Chemical Resistance Guide. Retrieved from [Link]
-
Zauxi. (n.d.). Sulfonyl Chloride Production Line. Retrieved from [Link]
-
Linde Gas. (2015, May 8). VCM - Vinyl Chloride. Retrieved from [Link]
-
Linde Gas. (2016, August 24). SAFETY DATA SHEET Vinyl chloride, stabilized. Retrieved from [Link]
-
DWK Life Sciences. (n.d.). Chemical Compatibility Calculator. Retrieved from [Link]
-
Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]
- Google Patents. (n.d.). US20150265867A1 - System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form.
-
New Jersey Department of Health. (n.d.). Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
